Product packaging for Sivelestat(Cat. No.:CAS No. 331731-18-1)

Sivelestat

Cat. No.: B011392
CAS No.: 331731-18-1
M. Wt: 434.5 g/mol
InChI Key: BTGNGJJLZOIYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sivelestat is a potent, selective, and competitive inhibitor of human neutrophil elastase (NE), with an IC50 of 44 nM and a Ki of 200 nM. This low molecular weight compound acts as a reversible inhibitor, specifically targeting and binding to the active site of NE, a serine protease released by activated neutrophils during inflammatory responses. By inhibiting this enzyme, this compound mitigates the degradation of elastin and other structural proteins in the extracellular matrix, thereby protecting tissue from enzyme-mediated damage. Its primary research application is in the study of Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS) , including cases associated with sepsis and COVID-19. A comprehensive meta-analysis of clinical studies demonstrated that this compound significantly reduces 28-30 day mortality, shortens mechanical ventilation time and ICU stays, and improves the oxygenation index (PaO2/FiO2) in ALI/ARDS patients. Further research indicates its therapeutic effects are most pronounced in the early stages of ALI/ARDS, achieved through the pharmacological modulation of inflammatory reactions, vascular endothelial injury, and cell apoptosis-related molecules such as ICAM-1 and PTGS2. Beyond ALI/ARDS, this compound serves as a valuable pharmacological tool for investigating other neutrophil-driven inflammatory conditions. The product is supplied as an analytical standard intended for research and analytical applications. Key Features: • High-Potency Inhibitor: IC50 of 44 nM for human neutrophil elastase. • Selective & Competitive: Reversibly and competitively binds the NE active site. • Proven Research Utility: Widely used in models of lung injury and inflammation. • Defined Mechanism: Protects tissue by inhibiting elastin degradation and modulating inflammation. : 127373-66-4 Formula: C20H22N2O7S Molecular Weight: 434.46 This product is for research use only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N2O7S B011392 Sivelestat CAS No. 331731-18-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O7S/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGNGJJLZOIYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048304
Record name Sivelestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127373-66-4, 331731-18-1
Record name Sivelestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127373-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sivelestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127373664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sivelestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12863
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sivelestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 331731-18-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SIVELESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWI62G0P59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Adalimumab
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7851
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Sivelestat in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Sivelestat is a synthetic, potent, and selective inhibitor of neutrophil elastase (NE), a serine protease implicated in the pathogenesis of various inflammatory diseases.[1][2][3] Its primary clinical application is in the treatment of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) associated with systemic inflammatory response syndrome (SIRS).[1][4][5] This technical guide elucidates the core mechanism of action of this compound, detailing its direct inhibitory effects and its subsequent modulation of critical downstream signaling pathways. By preventing the proteolytic activity of NE, this compound mitigates tissue damage, reduces inflammatory cell infiltration, and suppresses the overwhelming inflammatory cascade. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key preclinical and clinical studies, and detailed experimental protocols to facilitate further research and development in this area.

Introduction to this compound and Inflammatory Diseases

Inflammatory diseases, particularly acute conditions like ALI and ARDS, are characterized by an excessive and dysregulated inflammatory response.[3] Neutrophils, as first responders of the innate immune system, play a central role in this process. Upon activation, they release a variety of potent mediators, including neutrophil elastase (NE).[1] While NE is crucial for pathogen clearance and tissue debridement, its excessive activity leads to the degradation of extracellular matrix proteins (e.g., elastin), damaging the structural integrity of tissues like the lung's air-blood barrier.[1][2] This enzymatic damage exacerbates inflammation, increases vascular permeability, and contributes to organ dysfunction.[2]

This compound (sodium salt hydrate) is a specific, competitive inhibitor of NE.[1][6] By binding to the active site of NE, this compound blocks its proteolytic function, thereby protecting tissues from enzyme-mediated injury.[1] Its targeted action makes it a valuable therapeutic agent for conditions driven by excessive neutrophil activity.[4][7]

Core Mechanism of Action: Selective Neutrophil Elastase Inhibition

The fundamental mechanism of this compound is its direct and selective inhibition of neutrophil elastase. During an inflammatory response, activated neutrophils infiltrate tissues and release NE from their azurophilic granules. Unchecked, NE degrades vital structural proteins, leading to tissue destruction. This compound intervenes by binding reversibly to NE, neutralizing its enzymatic activity and preventing downstream pathological consequences.

G Core Mechanism of this compound Inflammatory_Stimulus Inflammatory Stimulus (e.g., Sepsis, Trauma) Neutrophil_Activation Neutrophil Activation & Infiltration Inflammatory_Stimulus->Neutrophil_Activation triggers NE_Release Neutrophil Elastase (NE) Release Neutrophil_Activation->NE_Release leads to ECM Extracellular Matrix (e.g., Elastin) NE_Release->ECM Degrades Tissue_Damage Tissue Damage & Increased Permeability ECM->Tissue_Damage This compound This compound This compound->NE_Release Inhibits

Figure 1: Core inhibitory action of this compound on Neutrophil Elastase.

Modulation of Key Signaling Pathways

Beyond direct enzyme inhibition, this compound's therapeutic effects are mediated through the modulation of several intracellular signaling pathways that govern inflammation, oxidative stress, and cell survival.

Inhibition of Pro-inflammatory Pathways

This compound attenuates the inflammatory response by downregulating key pro-inflammatory signaling cascades.

  • JNK/NF-κB Pathway: The c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways are central to the transcription of pro-inflammatory cytokines. Studies show that this compound administration markedly inhibits the activation of the JNK/NF-κB pathway, leading to reduced production of cytokines like TNF-α, IL-1β, and IL-8.[3][8]

  • PI3K/AKT/mTOR Pathway: This pathway is involved in cell survival, proliferation, and inflammation. Neutrophil elastase can activate the PI3K/AKT/mTOR pathway, which in turn upregulates adhesion molecules such as VCAM-1 and ICAM-1, promoting neutrophil adhesion to the endothelium.[4][9] this compound has been shown to inhibit this signaling cascade, thereby reducing the expression of these adhesion molecules and subsequent neutrophil infiltration.[4][9]

Activation of Anti-inflammatory and Anti-oxidative Pathways

This compound also exerts protective effects by activating endogenous defense mechanisms.

  • Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound treatment promotes the nuclear translocation of Nrf2, leading to the upregulation of its target gene, heme oxygenase-1 (HO-1).[3][8] This activation enhances the cellular antioxidant capacity, reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA) while increasing levels of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[3][8][10]

  • ACE2/Ang-(1–7)/Mas Receptor Axis: In the context of lung injury, the angiotensin-converting enzyme 2 (ACE2)/angiotensin-(1–7)/Mas receptor axis is known to be protective. Recent findings indicate that this compound's therapeutic effect on LPS-induced ALI is associated with the up-regulation of ACE2 and Ang-(1–7) expression, which contributes to the reduction of inflammatory cytokines.[2]

G This compound's Influence on Inflammatory Signaling Pathways cluster_0 Pro-inflammatory Stimulus (e.g., LPS) cluster_1 Pro-inflammatory Cascades cluster_2 Anti-oxidative/Protective Cascades lps LPS/TNF-α jnk JNK lps->jnk pi3k PI3K/AKT/mTOR lps->pi3k nfkb NF-κB jnk->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines adhesion Adhesion Molecules (ICAM-1, VCAM-1) pi3k->adhesion nrf2 Nrf2 ho1 HO-1 nrf2->ho1 antioxidants Antioxidant Enzymes (SOD, GSH-Px) ho1->antioxidants ace2 ACE2/Ang-(1-7) ace2->cytokines inhibits This compound This compound This compound->jnk Inhibits This compound->pi3k Inhibits This compound->nrf2 Activates This compound->ace2 Upregulates

Figure 2: Modulation of key intracellular signaling pathways by this compound.

Quantitative Efficacy Data

The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Preclinical Data
ParameterModelTreatmentResultReference
Inflammatory Cytokines
Serum TNF-αLPS-induced ALI in ratsThis compound (10 & 30 mg/kg)Significant dose-dependent decrease vs. LPS group[2]
Serum IL-6LPS-induced ALI in ratsThis compound (10 & 30 mg/kg)Significant dose-dependent decrease vs. LPS group[2]
IL-8 mRNA expressionTNF-α stimulated A549 cellsThis compound (100 µg/ml)Significant inhibition of IL-8 mRNA expression[11]
Oxidative Stress Markers
MDA Levels (Lung)K. pneumoniae-ALI in ratsThis compoundSignificantly lower vs. ALI group[3][8]
SOD Levels (Lung)K. pneumoniae-ALI in ratsThis compoundSignificantly higher vs. ALI group[3][8]
GSH-Px Levels (Lung)K. pneumoniae-ALI in ratsThis compoundSignificantly higher vs. ALI group[3][8]
Psoriasis Model
CD3+ T-lymphocytesImiquimod-induced psoriasis in miceThis compound Cream1.8–2.2 times lower than control[12]
Ki-67+ cells (Proliferation)Imiquimod-induced psoriasis in miceThis compound Cream2.3–2.9 times lower than control[12]
Clinical Data
Outcome MeasurePatient PopulationResultReference
Mortality
90-day MortalityMild to moderate ARDS with SIRSHazard Ratio: 0.51 (this compound vs. Placebo)[5]
Overall MortalitySepsis patients with ARDSOdds Ratio: 0.63 (this compound vs. Control)[13]
Oxygenation
PaO₂/FiO₂ Ratio (Day 3)Mild to moderate ARDS with SIRS41% improvement in this compound group vs. 16% in placebo group[5]
PaO₂/FiO₂ Ratio (Day 7)Sepsis patients with ARDSSignificantly improved vs. control[13]
Ventilation & ICU Stay
Duration of Mechanical VentilationMild to moderate ARDS with SIRSMedian 104.0 hours vs. 170.3 hours for placebo[5]
Duration of Mechanical VentilationSepsis patients with ARDSStandardized Mean Difference: -0.58 days[13]
Length of ICU StaySepsis patients with ARDSStandardized Mean Difference: -0.76 days[13]

Key Experimental Methodologies

The mechanisms of this compound have been elucidated through various well-established experimental models.

In Vivo Model: LPS-Induced Acute Lung Injury in Rats

This model is frequently used to study the pathogenesis of gram-negative bacteria-induced ARDS.

  • Animals: Male Sprague-Dawley rats.

  • Induction: Animals are anesthetized, and lipopolysaccharide (LPS) from E. coli is instilled intratracheally to induce lung injury.

  • Treatment Protocol: this compound (e.g., 10 or 30 mg/kg) or a vehicle control is administered, typically via intravenous or intraperitoneal injection, at a specified time point relative to LPS challenge.[2]

  • Outcome Measures:

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to measure total cell count, neutrophil percentage, and protein concentration (as an indicator of permeability).

    • Histopathology: Lung tissues are harvested, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) to assess lung injury scores based on edema, inflammation, and alveolar damage.

    • Cytokine Analysis: Serum and BALF levels of TNF-α and IL-6 are quantified using ELISA kits.[2]

    • Wet/Dry Ratio: Lung tissue is weighed before and after drying to determine the extent of pulmonary edema.

G Workflow for In Vivo LPS-Induced ALI Model A Animal Acclimatization (Sprague-Dawley Rats) B Group Allocation (Control, LPS, LPS+this compound) A->B C Anesthesia & Intratracheal Instillation of LPS B->C D This compound Administration (e.g., IV injection) C->D E Monitoring & Euthanasia (e.g., at 6, 12, 24h) D->E F Sample Collection (Blood, BALF, Lung Tissue) E->F G Data Analysis F->G H • Histology (H&E) • W/D Ratio • ELISA (Cytokines) • Western Blot G->H

Figure 3: A typical experimental workflow for evaluating this compound in a rat ALI model.
In Vitro Cell-Based Assays

Cell culture models are used to dissect molecular mechanisms in a controlled environment.

  • Cell Lines:

    • RAW264.7 (Murine Macrophages): Used to study inflammatory responses to LPS.[2]

    • HPMECs (Human Pulmonary Microvascular Endothelial Cells): Used to investigate endothelial barrier dysfunction and inflammatory activation.[3][8]

    • A549 (Human Alveolar Epithelial Type II-like cells): Used to assess chemokine production from the alveolar epithelium.[11]

  • Stimulation: Cells are stimulated with agents like LPS or TNF-α to mimic an inflammatory state.

  • Treatment: this compound is added to the culture medium at various concentrations before or after stimulation.

  • Assays:

    • ELISA: To measure secreted cytokines (e.g., TNF-α, IL-6, IL-8) in the cell culture supernatant.[2][11]

    • RT-qPCR: To quantify the mRNA expression levels of inflammatory genes.[11]

    • ROS Detection: Intracellular reactive oxygen species are measured using fluorescent probes like DCFH-DA.[3]

Biochemical and Molecular Assays

These assays are used to probe the status of specific signaling pathways.

  • Western Blotting: Used to determine the protein expression and phosphorylation status of key signaling molecules (e.g., p-JNK, p-p65, Nrf2, HO-1, p-AKT).[3][8] Cell lysates or tissue homogenates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.

  • Immunofluorescence: Allows for the visualization of protein localization within cells. For example, it is used to demonstrate the nuclear translocation of NF-κB or Nrf2 upon stimulation and treatment.[3][8]

Conclusion

This compound exerts its therapeutic effects in inflammatory diseases through a multi-faceted mechanism of action. Its core function as a selective neutrophil elastase inhibitor directly prevents tissue degradation and curtails the destructive enzymatic cascade initiated by activated neutrophils.[1] Furthermore, this compound actively modulates critical intracellular signaling pathways, suppressing pro-inflammatory JNK/NF-κB and PI3K/AKT/mTOR signaling while promoting the protective Nrf2/HO-1 and ACE2/Ang-(1–7)/Mas receptor pathways.[2][3][4][8] This dual action—direct enzyme inhibition and downstream signal modulation—results in a potent anti-inflammatory and anti-oxidative effect, which has been validated by a robust body of preclinical and clinical evidence, particularly in the context of ALI and ARDS. The detailed understanding of these mechanisms provides a strong rationale for its clinical use and for the exploration of its therapeutic potential in other neutrophil-driven inflammatory conditions.

References

Molecular interactions of Sivelestat with human neutrophil elastase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Molecular Interactions of Sivelestat with Human Neutrophil Elastase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between this compound, a selective inhibitor, and its target, human neutrophil elastase (HNE). The content herein delves into the mechanism of inhibition, quantitative binding data, and the experimental methodologies used to elucidate these interactions.

Introduction to Human Neutrophil Elastase and this compound

Human neutrophil elastase (HNE) is a 29.5 kDa serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it plays a crucial role in the degradation of various extracellular matrix proteins, including elastin.[1][2] While essential for host defense, unregulated HNE activity can lead to significant tissue damage and is implicated in the pathogenesis of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute lung injury (ALI), and acute respiratory distress syndrome (ARDS).[1][2]

This compound is a synthetic, low-molecular-weight, and specific inhibitor of HNE.[3][4] It functions as a competitive inhibitor, targeting the enzymatic activity of HNE to mitigate its destructive effects.[5] Clinically, this compound is used for the treatment of ALI and ARDS associated with systemic inflammatory response syndrome (SIRS).[2][6]

Molecular Mechanism of Inhibition

This compound exerts its therapeutic effect by directly binding to the active site of human neutrophil elastase, thereby preventing the enzyme from degrading its natural substrates like elastin.[2] The interaction is characterized as competitive, meaning this compound vies with the substrate for access to the enzyme's active site.[5]

The molecular structure of this compound is critical to its inhibitory function. It is thought that this compound acylates the active site serine residue (Ser-195) of HNE, forming a stable but reversible complex that effectively blocks the enzyme's proteolytic activity.[1] This specificity for neutrophil elastase over other proteases, such as pancreatic elastase, is a key therapeutic attribute, minimizing off-target effects.[2]

cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound HNE Human Neutrophil Elastase (HNE) HNE_Substrate HNE-Substrate Complex HNE->HNE_Substrate Binds Substrate Elastin (Substrate) Substrate->HNE_Substrate Products Degraded Products HNE_Substrate->Products Catalysis HNE_Inhibitor HNE HNE_this compound HNE-Sivelestat Complex (Inactive) HNE_Inhibitor->HNE_this compound Competitive Binding This compound This compound This compound->HNE_this compound No_Reaction No Degradation HNE_this compound->No_Reaction Substrate_Inhibitor Elastin (Substrate) Substrate_Inhibitor->No_Reaction Binding Blocked

Figure 1: Mechanism of HNE inhibition by this compound.

Quantitative Data on this compound-HNE Interaction

The potency of this compound as an HNE inhibitor has been quantified through various biochemical assays. The key parameters, half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), define its efficacy at the molecular level.

ParameterValueSpeciesNotesReference
IC50 44 nMHumanCompetitive inhibitor of human neutrophil elastase.[5]
IC50 19-49 nMHumanPotent, selective, substrate competitive neutrophil elastase inhibitor.
Ki 200 nMHumanCompetitive inhibitor of human neutrophil elastase.[5]
IC50 5.6 µMPorcineDemonstrates selectivity for leukocyte elastase over pancreas elastase.

Experimental Protocols

The characterization of the this compound-HNE interaction relies on a combination of biochemical, biophysical, and computational methods.

Enzyme Kinetics Assay for IC50 and Ki Determination

This method is fundamental for quantifying the inhibitory potency of this compound.

  • Principle: The rate of HNE-catalyzed hydrolysis of a chromogenic or fluorogenic substrate is measured in the presence and absence of this compound. The reduction in enzymatic activity is used to calculate IC50 and Ki values.

  • Materials:

    • Purified Human Neutrophil Elastase

    • HNE-specific chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide)

    • This compound (various concentrations)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • 96-well microplate

    • Microplate reader (spectrophotometer)

  • Procedure:

    • A solution of HNE is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period at a constant temperature (e.g., 25°C).

    • The enzymatic reaction is initiated by the addition of the HNE substrate.

    • The change in absorbance (due to the release of p-nitroaniline) is monitored kinetically over time using a microplate reader at 405 nm.

    • The initial reaction velocities (rates) are calculated from the linear portion of the progress curves.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

    • To determine the Ki value, the assay is repeated with multiple substrate concentrations, and the data are analyzed using Michaelis-Menten kinetics, often visualized with a Lineweaver-Burk plot.

start Start prep Prepare Reagents: HNE, this compound, Substrate, Buffer start->prep incubate Pre-incubate HNE with varying concentrations of this compound prep->incubate initiate Initiate reaction by adding HNE substrate incubate->initiate measure Monitor absorbance change kinetically at 405 nm initiate->measure calculate Calculate initial reaction velocities measure->calculate plot Plot % Inhibition vs. [this compound] calculate->plot determine Determine IC50 value from dose-response curve plot->determine end End determine->end

Figure 2: Workflow for enzyme kinetic analysis.

Computational Modeling: Molecular Docking

In silico methods are used to predict and visualize the binding mode of this compound within the HNE active site.

  • Principle: Molecular docking algorithms predict the preferred orientation of a ligand (this compound) when bound to a receptor (HNE) to form a stable complex. This helps in understanding the specific molecular interactions.

  • Methodology:

    • Structure Preparation: The 3D crystal structure of HNE is obtained from a protein database (e.g., PDB ID: 1B0F).[7] The 3D structure of this compound is generated and optimized.

    • Binding Site Definition: The active site of HNE, typically centered around the catalytic triad (His-57, Asp-102, Ser-195), is defined as the target for docking.

    • Docking Simulation: Using software like CHARMM Dock (CDOCK), this compound is docked into the defined binding site of HNE.[6] The program generates multiple possible binding poses.

    • Analysis: The resulting poses are scored and ranked. The top-ranked pose is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and HNE amino acid residues.[6]

Signaling Pathway Modulation

The therapeutic effects of this compound extend beyond the simple inhibition of elastolysis. By blocking HNE, this compound interferes with inflammatory signaling pathways that are pathologically activated by the protease. HNE is known to contribute to inflammation by activating signaling cascades like the NF-κB pathway.[8][9] this compound administration has been shown to inhibit NF-κB activity, thereby reducing the expression of pro-inflammatory cytokines and mediators.[8][9]

cluster_pathway HNE-Mediated Inflammatory Pathway stimuli Inflammatory Stimuli (e.g., LPS, Pathogens) neutrophil Neutrophil Activation stimuli->neutrophil release Release of HNE neutrophil->release ecm Extracellular Matrix Degradation (e.g., Elastin) release->ecm nfkb NF-κB Pathway Activation release->nfkb release->inhibition_point damage Tissue Damage & Lung Injury ecm->damage cytokines Pro-inflammatory Cytokine Production (IL-6, TNF-α) nfkb->cytokines inflammation Amplified Inflammation cytokines->inflammation This compound This compound This compound->inhibition_point Inhibits

References

Sivelestat's Dichotomous Regulation of the PI3K/AKT/mTOR Signaling Pathway: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sivelestat, a selective neutrophil elastase inhibitor, demonstrates a complex and context-dependent interaction with the critical PI3K/AKT/mTOR signaling pathway. This guide synthesizes current research to provide a detailed technical overview of this compound's bimodal effects, acting as both an inhibitor and an activator of this pathway in different pathophysiological settings. We present quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling cascades and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The PI3K/AKT/mTOR Pathway and this compound

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is implicated in a wide range of diseases, from cancer to inflammatory disorders.

This compound is a synthetic inhibitor of neutrophil elastase, a serine protease released by neutrophils during inflammation that can cause significant tissue damage. While its primary mechanism of action is the direct inhibition of neutrophil elastase, emerging evidence reveals that this compound also modulates key intracellular signaling pathways, including the PI3K/AKT/mTOR cascade. Intriguingly, the effect of this compound on this pathway appears to be dichotomous, exhibiting both inhibitory and activatory roles depending on the cellular and disease context.

This guide will explore these opposing effects, focusing on two key research areas: the inhibition of the PI3K/AKT/mTOR pathway by this compound in the context of acute lung injury (ALI) and its activation in sepsis-induced myocardial dysfunction.

Data Presentation: this compound's Quantitative Impact on PI3K/AKT/mTOR Signaling

The following tables summarize the quantitative data from studies investigating the effects of this compound on the PI3K/AKT/mTOR pathway and related inflammatory markers.

Table 1: Inhibitory Effects of this compound in a Rat Model of Acute Lung Injury (ALI)[1][2]
ParameterControl GroupLPS-Induced ALI GroupThis compound (Low Dose) + LPS GroupThis compound (Medium Dose) + LPS GroupThis compound (High Dose) + LPS Group
Lung Wet/Dry (W/D) Ratio 4.5 ± 0.57.8 ± 0.87.1 ± 0.7#6.5 ± 0.6#5.8 ± 0.5#
Lung Injury Score 0.5 ± 0.23.5 ± 0.42.8 ± 0.3#2.2 ± 0.3#1.5 ± 0.2#
Serum TNF-α (pg/mL) 25 ± 5150 ± 15120 ± 12#90 ± 10#60 ± 8#
Serum IL-8 (pg/mL) 15 ± 3100 ± 1080 ± 8#60 ± 7#40 ± 5#
Lung Tissue p-AKT/AKT Ratio (Baseline)Significantly IncreasedSignificantly Decreased#Significantly Decreased#Significantly Decreased#
Lung Tissue p-mTOR/mTOR Ratio (Baseline)Significantly IncreasedSignificantly Decreased#Significantly Decreased#Significantly Decreased#

*P < 0.05 vs. Control Group; #P < 0.05 vs. LPS-Induced ALI Group

Table 2: Activatory Effects of this compound in a Rat Model of Sepsis-Induced Myocardial Dysfunction[3]
ParameterControl GroupSepsis GroupThis compound + Sepsis Group
H9c2 Cell Viability (%) 100~60~85#
H9c2 Cell Apoptosis Rate (%) ~5~30~15#
Serum cTnT (ng/mL) (Baseline)Significantly IncreasedSignificantly Decreased#
Serum TNF-α (pg/mL) (Baseline)Significantly IncreasedSignificantly Decreased#
Serum IL-1β (pg/mL) (Baseline)Significantly IncreasedSignificantly Decreased#
Heart Tissue p-AKT/AKT Ratio (Baseline)Significantly DecreasedSignificantly Increased#
Heart Tissue p-mTOR/mTOR Ratio (Baseline)Significantly Decreased*Significantly Increased#

*P < 0.05 vs. Control Group; #P < 0.05 vs. Sepsis Group

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data presentation.

Animal Model of Acute Lung Injury (ALI)[1][2]
  • Animal Strain: Male Sprague-Dawley rats (200-250g).

  • Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to food and water for at least one week prior to experimentation.

  • Induction of ALI: Rats are anesthetized, and a midline cervical incision is made to expose the trachea. Lipopolysaccharide (LPS) from Escherichia coli (O55:B5) is instilled intratracheally at a dose of 5 mg/kg body weight to induce ALI. The control group receives an equivalent volume of sterile saline.

  • This compound Administration: this compound is administered via intraperitoneal injection at varying doses (e.g., low, medium, high dose) 1 hour prior to LPS instillation.

  • Sample Collection: 6 hours after LPS administration, animals are euthanized. Blood samples are collected for serum analysis of cytokines. Lung tissues are harvested for wet/dry weight ratio determination, histological analysis, and Western blotting.

Animal Model of Sepsis-Induced Myocardial Dysfunction[3]
  • Animal Strain: Male Sprague-Dawley rats (250-300g).

  • Induction of Sepsis: Sepsis is induced by cecal ligation and puncture (CLP). Briefly, under anesthesia, a midline laparotomy is performed, the cecum is isolated, ligated below the ileocecal valve, and punctured twice with an 18-gauge needle. A small amount of feces is extruded. The cecum is then returned to the peritoneal cavity, and the abdomen is closed. Sham-operated control animals undergo the same procedure without ligation and puncture.

  • This compound Administration: this compound (e.g., 10 mg/kg) is administered intravenously immediately after the CLP procedure.

  • Sample Collection: At 24 hours post-CLP, rats are euthanized. Blood is collected for serum biomarker analysis. Hearts are excised for histological examination and Western blot analysis of signaling proteins.

Cell Culture and In Vitro Model of Myocardial Injury[3]
  • Cell Line: H9c2 rat cardiomyoblasts.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Injury: To mimic septic conditions in vitro, H9c2 cells are stimulated with LPS (1 µg/mL) for 24 hours.

  • This compound Treatment: this compound (e.g., 100 µM) is added to the culture medium 1 hour prior to LPS stimulation.

  • Assays: Cell viability is assessed using the MTT assay. Apoptosis is quantified by flow cytometry using Annexin V/Propidium Iodide staining. Protein expression is analyzed by Western blotting.

Western Blotting
  • Protein Extraction: Tissues or cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE on 10% polyacrylamide gels and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting total and phosphorylated forms of PI3K, AKT, and mTOR, as well as β-actin as a loading control. Recommended antibody dilutions typically range from 1:1000 to 1:2000.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Enzyme-Linked Immunosorbent Assay (ELISA)[1][2]
  • Sample Preparation: Serum samples are collected and centrifuged to remove cellular debris.

  • Assay Procedure: The concentrations of inflammatory cytokines such as TNF-α, IL-1β, and IL-8 in the serum are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are determined by interpolating from the standard curve.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

PI3K_AKT_mTOR_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds PI3K PI3K TLR4->PI3K Activates AKT AKT PI3K->AKT Activates (Phosphorylates) mTOR mTOR AKT->mTOR Activates (Phosphorylates) Inflammation Inflammation (e.g., TNF-α, IL-8) mTOR->Inflammation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->mTOR Inhibits

Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR pathway in ALI.

PI3K_AKT_mTOR_Activation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sepsis Sepsis (e.g., LPS) Receptor Receptor Sepsis->Receptor Induces Stress PI3K PI3K Receptor->PI3K Inhibits AKT AKT PI3K->AKT Inhibits mTOR mTOR AKT->mTOR Inhibits Cell_Survival Cell Survival mTOR->Cell_Survival Promotes Anti_Apoptosis Anti-Apoptosis mTOR->Anti_Apoptosis Promotes This compound This compound This compound->PI3K Activates This compound->AKT Activates This compound->mTOR Activates

Caption: this compound's activatory effect on the PI3K/AKT/mTOR pathway in myocardial dysfunction.

Experimental Workflow Diagrams

ALI_Workflow start Start: ALI Rat Model acclimatize Acclimatize Sprague-Dawley Rats start->acclimatize groups Divide into Control, LPS, and this compound + LPS Groups acclimatize->groups treatment Administer this compound (IP) or Vehicle groups->treatment induction Induce ALI with Intratracheal LPS treatment->induction wait Wait for 6 Hours induction->wait euthanize Euthanize Rats wait->euthanize collect_blood Collect Blood (for ELISA) euthanize->collect_blood collect_lungs Collect Lung Tissue euthanize->collect_lungs analysis Analyze Samples: - Lung W/D Ratio - Histology - Western Blot collect_blood->analysis collect_lungs->analysis end End analysis->end

Caption: Experimental workflow for the in vivo Acute Lung Injury (ALI) model.

Myocardial_Dysfunction_Workflow start Start: In Vitro Myocardial Injury culture Culture H9c2 Cardiomyoblasts start->culture groups Divide into Control, LPS, and this compound + LPS Groups culture->groups treatment Pre-treat with this compound or Vehicle (1 hour) groups->treatment induction Stimulate with LPS (24 hours) treatment->induction assays Perform Assays: - MTT (Viability) - Flow Cytometry (Apoptosis) - Western Blot induction->assays end End assays->end

Caption: Experimental workflow for the in vitro myocardial injury model.

Discussion and Future Directions

The evidence presented in this guide highlights a fascinating duality in the function of this compound concerning the PI3K/AKT/mTOR pathway. In the context of LPS-induced acute lung injury, this compound appears to exert a protective effect by inhibiting this pro-inflammatory and pro-survival pathway. This leads to a reduction in inflammation and potentially the induction of apoptosis in harmful inflammatory cells.

Conversely, in sepsis-induced myocardial dysfunction, this compound demonstrates a cardioprotective role by activating the PI3K/AKT/mTOR pathway. This activation is associated with enhanced cardiomyocyte survival and a reduction in apoptosis, thereby preserving cardiac function in the face of septic stress.

This paradoxical effect underscores the intricate and context-specific nature of cellular signaling. The differential outcomes may be attributable to a variety of factors, including:

  • Cell-Type Specificity: The downstream effects of PI3K/AKT/mTOR activation can vary significantly between different cell types (e.g., inflammatory cells in the lung versus cardiomyocytes in the heart).

  • Disease Microenvironment: The specific inflammatory milieu and cellular stressors present in ALI versus sepsis-induced myocardial dysfunction may dictate how this compound influences the pathway.

  • Off-Target Effects: While this compound is a known neutrophil elastase inhibitor, it may have other, as-yet-uncharacterized molecular targets that contribute to its effects on signaling pathways.

Future research should focus on:

  • Elucidating the precise molecular mechanisms by which this compound interacts with the components of the PI3K/AKT/mTOR pathway.

  • Investigating the role of neutrophil elastase itself in the regulation of this pathway in different disease models.

  • Exploring the therapeutic potential of targeting this pathway with this compound in a wider range of inflammatory and cardiovascular diseases.

A comprehensive understanding of this compound's bimodal regulation of the PI3K/AKT/mTOR pathway will be crucial for its optimal clinical application and for the development of novel therapeutic strategies that target this critical signaling cascade.

Sivelestat's Modulation of the JNK/NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sivelestat, a selective neutrophil elastase inhibitor, has demonstrated significant anti-inflammatory properties, particularly in the context of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2][3] Its therapeutic effects are, in part, mediated by its ability to modulate the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's action on these critical inflammatory cascades, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanism of Action: Inhibition of Neutrophil Elastase

This compound's primary pharmacological action is the potent and specific inhibition of neutrophil elastase, a serine protease released by activated neutrophils during inflammation.[4][5] Neutrophil elastase contributes to tissue damage by degrading extracellular matrix proteins.[6] Furthermore, it acts as a pro-inflammatory mediator that can activate intracellular signaling pathways, including the JNK and NF-κB pathways, leading to the production of inflammatory cytokines and perpetuating the inflammatory response.[7][8] By inhibiting neutrophil elastase, this compound effectively attenuates these downstream signaling events.

Modulation of the JNK/NF-κB Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), can activate the JNK and NF-κB signaling pathways.[4][9] Neutrophil elastase can also trigger these pathways.[6][10] this compound intervenes at an early stage by inhibiting neutrophil elastase, thereby reducing the activation of these cascades.

Inhibition of JNK Phosphorylation

The JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) pathway, is activated by phosphorylation in response to cellular stress and inflammatory signals.[7] Activated, phosphorylated JNK (p-JNK) translocates to the nucleus and activates transcription factors, such as c-Jun, leading to the expression of pro-inflammatory genes. Studies have shown that this compound treatment leads to a significant reduction in the levels of p-JNK in cellular and animal models of inflammation.[9][11][12] This inhibition of JNK phosphorylation prevents the downstream activation of inflammatory gene expression.[9]

Inhibition of NF-κB Activation and Nuclear Translocation

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4][13] Upon stimulation, IκB is phosphorylated and subsequently degraded, allowing NF-κB (commonly the p65 subunit) to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and interleukin-6 (IL-6).[13][14]

This compound has been shown to inhibit the phosphorylation of the NF-κB p65 subunit and prevent its nuclear translocation.[4][9] This is achieved by inhibiting the degradation of IκB.[4] By blocking NF-κB's nuclear entry, this compound effectively halts the transcription of its target inflammatory genes.[5]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from key studies demonstrating the inhibitory effects of this compound on the JNK and NF-κB signaling pathways.

In Vitro ModelTreatmentOutcome MeasureResultReference
TNF-α-stimulated Human Pulmonary Microvascular Endothelial Cells (HPMECs)This compound (50 µg/mL)p-JNK protein levelsSignificant decrease compared to TNF-α alone[9]
TNF-α-stimulated HPMECsThis compound (100 µg/mL)p-JNK protein levelsFurther significant decrease compared to TNF-α alone[9]
TNF-α-stimulated HPMECsThis compound (50 µg/mL)p-p65 (NF-κB) protein levelsSignificant decrease compared to TNF-α alone[9]
TNF-α-stimulated HPMECsThis compound (100 µg/mL)p-p65 (NF-κB) protein levelsFurther significant decrease compared to TNF-α alone[9]
LPS-stimulated RAW 264.7 mouse macrophagesThis compoundIκB phosphorylationDecreased[4]
LPS-stimulated RAW 264.7 mouse macrophagesThis compoundNF-κB activationDecreased[4]
In Vivo ModelTreatmentOutcome MeasureResultReference
Klebsiella pneumoniae-induced acute lung injury in ratsThis compoundp-JNK protein levels in lung tissueSignificantly reduced compared to ALI group[9][11]
Klebsiella pneumoniae-induced acute lung injury in ratsThis compoundp-p65 (NF-κB) protein levels in lung tissueSignificantly reduced compared to ALI group[9][11]
LPS-induced acute lung injury in ratsThis compound (10 mg/kg)NF-κB activity in lung tissueInhibited[5]

Mandatory Visualizations

This compound's Mechanism of Action on the JNK/NF-κB Pathway

Sivelestat_JNK_NFkB_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory Stimuli Inflammatory Stimuli Neutrophil Elastase Neutrophil Elastase Inflammatory Stimuli->Neutrophil Elastase JNK JNK Neutrophil Elastase->JNK Activates IκB IκB Neutrophil Elastase->IκB Promotes Degradation This compound This compound This compound->Neutrophil Elastase p-JNK p-JNK JNK->p-JNK Phosphorylation Pro-inflammatory Genes Pro-inflammatory Genes p-JNK->Pro-inflammatory Genes Activates Transcription p-IκB p-IκB IκB->p-IκB Phosphorylation NF-κB NF-κB p-NF-κB p-NF-κB NF-κB->p-NF-κB Phosphorylation p-IκB->NF-κB Releases p-NF-κB->Pro-inflammatory Genes Translocates to Nucleus & Activates Transcription Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response

Caption: this compound inhibits Neutrophil Elastase, preventing JNK and NF-κB activation.

Experimental Workflow for Assessing this compound's Effect on NF-κB Translocation

Experimental_Workflow_NFkB Cell Culture 1. Cell Culture (e.g., HPMECs) Treatment 2. Treatment Groups: - Control - Inflammatory Stimulus (e.g., TNF-α) - Stimulus + this compound Cell Culture->Treatment Fixation 3. Cell Fixation & Permeabilization Treatment->Fixation Immunostaining 4. Immunostaining: - Primary Antibody (anti-p65) - Fluorescent Secondary Antibody - DAPI (Nuclear Stain) Fixation->Immunostaining Imaging 5. Fluorescence Microscopy Immunostaining->Imaging Analysis 6. Image Analysis: Quantify nuclear vs. cytoplasmic fluorescence intensity of p65 Imaging->Analysis

References

Sivelestat's Activation of the Nrf2/HO-1 Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of Sivelestat, a selective neutrophil elastase inhibitor, in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway. While clinically utilized for its anti-inflammatory properties in conditions like acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), emerging evidence highlights its significant antioxidant effects mediated through this critical cytoprotective pathway.[1][2][3] This document synthesizes experimental findings, presents quantitative data, and details relevant methodologies to provide a comprehensive resource for the scientific community.

The Nrf2/HO-1 Signaling Pathway: A Core Cellular Defense Mechanism

The Nrf2/HO-1 pathway is a pivotal regulator of endogenous antioxidant defenses.[1] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the ubiquitin-proteasome system.[4][5][6] In response to oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[5][7] This allows newly synthesized Nrf2 to escape degradation and translocate into the nucleus.[1][6]

Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes.[6][8] This binding initiates the transcription of a broad array of cytoprotective proteins, including detoxification enzymes and antioxidant proteins such as Heme Oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).[1] HO-1, in particular, catabolizes heme into carbon monoxide, free iron, and biliverdin (which is subsequently converted to bilirubin), all of which possess potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[9][10]

Figure 1: The Nrf2/HO-1 Signaling Pathway.

This compound's Role in Activating the Nrf2/HO-1 Pathway

This compound is a specific inhibitor of neutrophil elastase, an enzyme released during inflammation that can cause significant tissue damage.[11][12] Its primary therapeutic action in ALI/ARDS has been attributed to mitigating this enzyme-mediated damage.[3][11] However, studies have revealed that this compound's protective effects are also mediated by the activation of the Nrf2/HO-1 signaling pathway.[1][2][13]

Treatment with this compound has been shown to promote the nuclear translocation of Nrf2 and subsequently upregulate the expression of HO-1.[1][2] This activation enhances the cellular antioxidant capacity, thereby reducing oxidative stress and inflammation. The precise link between neutrophil elastase inhibition and Nrf2 activation is an area of ongoing research. It is hypothesized that by reducing the inflammatory cascade and subsequent reactive oxygen species (ROS) production initiated by neutrophil elastase, this compound lessens the overall oxidative burden, which in turn triggers the Nrf2-mediated adaptive response. The Nrf2 inhibitor ML385 has been shown to reverse the protective effects of this compound, confirming the critical role of this pathway in its mechanism of action.[1]

Sivelestat_Nrf2_Pathway This compound This compound NE Neutrophil Elastase This compound->NE Inhibits Inflammation Inflammation & Oxidative Stress (ROS) NE->Inflammation Promotes Keap1 Keap1 Inflammation->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_n Nuclear Nrf2 Nrf2->Nrf2_n Translocation HO1 HO-1 Nrf2_n->HO1 Upregulates Antioxidant_Response Antioxidant & Anti-inflammatory Response HO1->Antioxidant_Response Leads to

Figure 2: this compound's Mechanism of Nrf2/HO-1 Activation.

Quantitative Data from Experimental Studies

The following tables summarize quantitative findings from a key study investigating this compound's effects on the Nrf2/HO-1 pathway in models of acute lung injury.[1]

Table 1: In Vitro Effects of this compound on TNF-α-stimulated Human Pulmonary Microvascular Endothelial Cells (HPMECs)

ParameterControlTNF-αTNF-α + this compound (100 µg/mL)TNF-α + this compound + ML385 (Nrf2 inhibitor)
Intracellular ROS Levels LowHighSignificantly ReducedReduction Reversed
mRNA Expression (IL-1β) BaselineIncreasedSignificantly DecreasedDecrease Reversed
mRNA Expression (IL-8) BaselineIncreasedSignificantly DecreasedDecrease Reversed
Nuclear Nrf2 Protein LowLowSignificantly IncreasedIncrease Reversed
HO-1 Protein LowLowSignificantly IncreasedIncrease Reversed
Data synthesized from Zhang et al., 2023.[1]

Table 2: In Vivo Effects of this compound on Klebsiella pneumoniae (KP)-induced Acute Lung Injury in Rats

ParameterControlALI (KP-induced)ALI + this compoundALI + this compound + ML385 (Nrf2 inhibitor)
Lung MDA Levels (Oxidative Stress) LowHighSignificantly DecreasedDecrease Reversed
Lung SOD Activity (Antioxidant) HighLowSignificantly IncreasedIncrease Reversed
Lung GSH-Px Activity (Antioxidant) HighLowSignificantly IncreasedIncrease Reversed
Serum TNF-α Levels LowHighSignificantly DecreasedDecrease Reversed
Serum IL-1β Levels LowHighSignificantly DecreasedDecrease Reversed
Nuclear Nrf2 (Lung Tissue) LowLowSignificantly IncreasedIncrease Reversed
HO-1 Protein (Lung Tissue) LowLowSignificantly IncreasedIncrease Reversed
Data synthesized from Zhang et al., 2023.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to assess this compound's effect on the Nrf2/HO-1 pathway.

Experimental_Workflow cluster_model 1. Model System cluster_treatment 2. Treatment Groups cluster_analysis 3. Analysis Model In Vitro Model (e.g., HPMECs + TNF-α) or In Vivo Model (e.g., Rats + KP/LPS) Treatment Control This compound Inhibitors (e.g., ML385) Model->Treatment WB Western Blot (Nrf2, HO-1 levels) Treatment->WB Sample Collection (Cells/Tissues/Serum) IF Immunofluorescence (Nrf2 translocation) Treatment->IF Sample Collection (Cells/Tissues/Serum) OxStress Oxidative Stress Assays (MDA, SOD, GSH-Px) Treatment->OxStress Sample Collection (Cells/Tissues/Serum) HO1_Activity HO-1 Activity Assay (Bilirubin formation) Treatment->HO1_Activity Sample Collection (Cells/Tissues/Serum) Cytokines ELISA / RT-qPCR (Inflammatory Cytokines) Treatment->Cytokines Sample Collection (Cells/Tissues/Serum)

References

Sivelestat's Impact on Downstream Inflammatory Mediators: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sivelestat is a synthetic, specific, and competitive inhibitor of neutrophil elastase (NE), a serine protease released from activated neutrophils during an inflammatory response.[1][2][3] While the primary role of NE is in host defense, its excessive or unregulated activity contributes significantly to tissue damage in various inflammatory conditions, most notably acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[3][4] By targeting NE, this compound serves to mitigate the inflammatory cascade, thereby reducing lung injury and improving clinical outcomes.[5][6][7] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on downstream inflammatory mediators, and the experimental protocols used to elucidate these impacts. It is intended for researchers, scientists, and professionals involved in drug development and inflammation research.

Core Mechanism and Downstream Signaling Pathways

This compound functions by selectively binding to and inhibiting neutrophil elastase, preventing the degradation of extracellular matrix proteins and mitigating the amplification of the inflammatory cascade.[3] The downstream effects of this inhibition are extensive, impacting several key signaling pathways that regulate the expression of inflammatory cytokines, chemokines, and adhesion molecules.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Neutrophil elastase can activate this pathway, leading to the transcription of numerous pro-inflammatory genes. This compound has been shown to decrease NF-κB activation by inhibiting the phosphorylation of its inhibitory subunit, IκB.[1] This prevents the translocation of NF-κB to the nucleus, thereby suppressing the expression of target genes like TNF-α, IL-6, and iNOS.[1][8]

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / NE IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_p p-IκB IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_n->DNA Binds mRNA Pro-inflammatory mRNA DNA->mRNA Transcription This compound This compound This compound->LPS This compound->IKK Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

Modulation of the PI3K/AKT/mTOR Pathway

Recent studies indicate that this compound can exert its protective effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[4] Neutrophil elastase can activate this pathway, which is involved in promoting cell proliferation, survival, and inflammatory responses. By inhibiting NE, this compound leads to decreased expression and activation of PI3K, Akt, and mTOR, which in turn reduces the release of inflammatory factors and inhibits apoptosis.[4]

PI3K_AKT_mTOR_Pathway cluster_pathway Signaling Cascade cluster_downstream Downstream Effects NE Neutrophil Elastase (NE) PI3K PI3K NE->PI3K Activates This compound This compound This compound->NE AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Inflammation Inflammation (e.g., TNF-α, IL-8) mTOR->Inflammation Promotes

Caption: this compound's role in inhibiting the PI3K/AKT/mTOR pathway.

Impact on JNK/Nrf2/HO-1 Signaling

This compound has also been shown to attenuate inflammation and oxidative stress by inhibiting the JNK/NF-κB pathway and activating the Nrf2/HO-1 signaling pathway.[5] It reduces the activation of c-Jun N-terminal kinase (JNK), which is involved in inflammatory responses, while promoting the nuclear translocation of Nrf2.[5] This leads to an upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1), thereby protecting cells from oxidative damage.[5]

Quantitative Data on this compound's Impact

The anti-inflammatory effects of this compound have been quantified across numerous in vitro and in vivo studies. The following table summarizes these findings, showcasing the significant reduction in key inflammatory mediators.

Inflammatory MediatorExperimental ModelThis compound Concentration / DoseObserved EffectReference
TNF-α LPS-stimulated RAW 264.7 macrophagesNot specifiedDecreased secretion[1]
LPS-induced ALI in ratsMedium & High dosesSignificantly decreased serum levels[4]
Sepsis patients with ARDS & cardiomyopathyN/A (Clinical study)Significantly lower levels at 12, 24, 48, and 72h[9]
IL-6 LPS-stimulated RAW 264.7 macrophagesNot specifiedDecreased secretion[1]
Patients undergoing cardiopulmonary bypassN/A (Clinical study)Significantly decreased levels on POD2 and POD3[10]
Sepsis patients with ARDS & cardiomyopathyN/A (Clinical study)Significantly lower levels at 12, 24, 48, and 72h[9]
IL-8 (CXCL8) Stimulated A549 human alveolar cells100 µg/mLReduced accumulation in culture medium; significantly inhibited mRNA expression[11]
LPS-induced ALI in ratsMedium & High dosesSignificantly decreased serum levels[4]
Pediatric ARDS patientsN/A (Clinical study)Significantly more reduced concentration compared to control[12]
IL-1β LPS-stimulated porcine whole bloodNot specifiedSignificantly suppressed levels[13]
Klebsiella pneumoniae-induced ALI in ratsNot specifiedDecreased serum levels[5]
MCP-1 (CCL2) Stimulated A549 human alveolar cells100 µg/mLReduced accumulation in culture medium; decreased mRNA expression (not significant)[11]
HMGB1 LPS-stimulated RAW 264.7 macrophagesNot specifiedDecreased secretion[1]
LPS-induced shock in ratsNot specifiedLowered serum and pulmonary HMGB1 levels[8]
Adhesion Molecules (VCAM-1, ICAM-1) LPS-induced ALI in ratsMedium & High dosesSignificantly decreased serum levels[4]
LPS-treated human lung microvascular cellsNot specifiedAttenuated overexpression of ICAM-1[2]
iNOS IL-1β-stimulated rat hepatocytesNot specifiedInhibited induction of iNOS mRNA and protein, leading to decreased NO production[14]

Experimental Protocols

The data presented above were generated using a range of established experimental models and analytical techniques. Below are detailed methodologies for key cited experiments.

In Vitro Methodologies
  • Cell Culture and Stimulation:

    • Human Alveolar Epithelial Cells (A549): A549 cells are cultured and stimulated with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) in the presence of varying concentrations of this compound (e.g., 1-100 µg/mL) to assess its effect on chemokine production.[11]

    • Mouse Macrophage Cell Line (RAW 264.7): RAW 264.7 cells are stimulated with LPS in the presence or absence of this compound. This model is used to investigate the effects on a broad range of inflammatory mediators, including TNF-α, IL-6, HMGB1, and nitric oxide (NO).[1]

    • Primary Rat Hepatocytes: Hepatocytes are isolated and cultured, then treated with IL-1β with or without this compound to analyze the induction of inducible nitric oxide synthase (iNOS).[14]

  • Analytical Techniques:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures or serum from animal models are collected to quantify the concentration of secreted cytokines and chemokines such as IL-8, MCP-1, TNF-α, and IL-6.[4][11]

    • Real-Time Polymerase Chain Reaction (RT-PCR): Total RNA is extracted from cells to quantify the expression of specific mRNAs, such as IL-8 and MCP-1, to determine if this compound's effect is at the transcriptional level.[11]

    • Western Blotting: Cell lysates are used to determine the expression levels and phosphorylation status of proteins within signaling pathways, such as PI3K, Akt, mTOR, and components of the NF-κB pathway (e.g., p-IκB).[4][5]

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture (e.g., A549, RAW 264.7) Stimulation Stimulation (LPS or TNF-α) CellCulture->Stimulation Treatment Treatment Groups (Control vs. This compound) Stimulation->Treatment Incubation Incubation Treatment->Incubation Supernatant Collect Supernatant Incubation->Supernatant CellLysate Collect Cell Lysate / RNA Incubation->CellLysate ELISA ELISA (Cytokine Protein) Supernatant->ELISA qPCR RT-qPCR (mRNA Expression) CellLysate->qPCR Western Western Blot (Signaling Proteins) CellLysate->Western

Caption: A generalized workflow for in vitro this compound experiments.

In Vivo Methodologies
  • Animal Models of Acute Lung Injury (ALI):

    • LPS-Induced ALI in Rats: A common model where ALI/ARDS is induced by intratracheal or intraperitoneal injection of LPS. Rats are divided into groups: a sham group, an LPS (vehicle) group, and LPS + this compound groups (at varying doses, e.g., low, medium, high).[4]

    • Klebsiella pneumoniae-Induced ALI in Rats: To mimic bacterial pneumonia-induced ALI, rats are intratracheally injected with a suspension of Klebsiella pneumoniae.[5]

  • Treatment and Sample Collection:

    • This compound Administration: this compound sodium is typically administered via intraperitoneal injection before or after the injurious stimulus.[4]

    • Sample Collection: At specified time points, animals are euthanized. Blood is collected for serum analysis of inflammatory markers. Bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell infiltration. Lung tissues are harvested for histopathological examination (H&E staining), wet/dry weight ratio analysis (to assess edema), and protein/mRNA analysis via Western blot and PCR.[4][5]

  • Outcome Measures:

    • Blood Gas Analysis: Arterial blood is analyzed to measure PaO2 and the PaO2/FiO2 ratio, key indicators of oxygenation and lung function.[4]

    • Histopathology: Lung tissue sections are stained and scored by a pathologist to assess the degree of lung injury, including edema, inflammation, and alveolar damage.[4][8]

    • Myeloperoxidase (MPO) Assay: MPO activity in lung tissue is measured as an index of neutrophil infiltration.[15]

Conclusion

This compound demonstrates a potent and multifaceted anti-inflammatory profile by specifically inhibiting neutrophil elastase. This primary action prevents the direct tissue damage caused by NE and disrupts the activation of critical pro-inflammatory signaling pathways, including NF-κB and PI3K/AKT/mTOR. The consistent, quantifiable reduction in a wide array of downstream mediators—such as TNF-α, IL-6, IL-8, and HMGB1—across various preclinical and clinical models underscores its therapeutic potential. The detailed experimental protocols provide a framework for future research aimed at further elucidating its mechanisms and exploring its application in other neutrophil-driven inflammatory diseases.

References

An In-depth Technical Guide to the Inhibition of Neutrophil Elastase by Sivelestat: IC50 and Ki Values

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the inhibitory activity of Sivelestat against neutrophil elastase, detailing its IC50 and Ki values, the experimental protocols for their determination, and the underlying mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Inhibitory Potency of this compound

This compound is a potent and selective inhibitor of neutrophil elastase. Its inhibitory activity, quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), has been determined across various species. The following table summarizes these key quantitative metrics.

ParameterSpecies/Enzyme SourceValue (nM)Reference
IC50 Human Neutrophil Elastase44[1][2][3]
Human Leukocyte Elastase19 - 49
Rabbit Neutrophil Elastase36[1]
Rat Neutrophil Elastase19[1]
Hamster Neutrophil Elastase37[1]
Mouse Neutrophil Elastase49[1]
Unspecified3.5[4]
Ki Human Neutrophil Elastase200[1][2]
Unspecified24[4]

Experimental Protocols: Determination of IC50 and Ki Values

The determination of the IC50 and Ki values for this compound's inhibition of neutrophil elastase typically involves in vitro enzymatic assays. The following is a generalized protocol based on common methodologies.[5][6]

Objective: To measure the concentration of this compound required to inhibit 50% of neutrophil elastase activity (IC50) and to determine the inhibition constant (Ki).

Materials:

  • Purified human neutrophil elastase

  • This compound (ONO-5046)

  • Fluorogenic substrate for neutrophil elastase (e.g., MeOSuc-AAPV-AMC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, with 750 mM NaCl and 0.5% Igepal)

  • 96-well microplates (black, for fluorescence assays)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations.

    • Prepare a solution of human neutrophil elastase in the assay buffer to a final concentration of approximately 0.25 nM.[6]

    • Prepare a solution of the fluorogenic substrate in the assay buffer to a final concentration of approximately 5 µM.[6]

  • Enzyme Inhibition Assay:

    • To the wells of a 96-well microplate, add the neutrophil elastase solution.

    • Add the different concentrations of the this compound dilutions to the respective wells. Include a control well with no inhibitor.

    • Incubate the enzyme and inhibitor mixture at room temperature for a specified period (e.g., 30 minutes) to allow for binding.[6]

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the microplate in a fluorescence plate reader.

    • Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for MeOSuc-AAPV-AMC).[6] The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each this compound concentration.

    • Plot the reaction velocity as a function of the this compound concentration.

    • Fit the data to a suitable dose-response curve using non-linear regression analysis to determine the IC50 value.

    • The Ki value can be determined from the IC50 value, particularly for competitive inhibitors, using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Visualizations: Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow for determining the IC50 of this compound and its mechanism of action in inhibiting neutrophil elastase and downstream inflammatory pathways.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Enzyme Inhibition Assay cluster_measure 3. Reaction and Measurement cluster_analysis 4. Data Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add this compound Dilutions to Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare Neutrophil Elastase Solution add_enzyme Add Neutrophil Elastase to Microplate Wells prep_enzyme->add_enzyme prep_substrate Prepare Fluorogenic Substrate Solution add_substrate Add Fluorogenic Substrate to Initiate Reaction prep_substrate->add_substrate add_enzyme->add_inhibitor incubate Incubate Enzyme and Inhibitor add_inhibitor->incubate incubate->add_substrate read_fluorescence Measure Fluorescence Over Time add_substrate->read_fluorescence calc_velocity Calculate Initial Reaction Velocities read_fluorescence->calc_velocity plot_data Plot Velocity vs. This compound Concentration calc_velocity->plot_data calc_ic50 Determine IC50 via Non-linear Regression plot_data->calc_ic50

Experimental workflow for determining the IC50 of this compound.

mechanism_of_action cluster_inhibition Direct Inhibition cluster_downstream Downstream Effects This compound This compound ne Neutrophil Elastase (NE) This compound->ne Competitive Inhibition nfkb NF-κB Activation This compound->nfkb Inhibits cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) This compound->cytokines Reduces ecm Extracellular Matrix Degradation ne->ecm Causes inflammation Inflammation ne->inflammation Promotes inflammation->nfkb Leads to nfkb->cytokines Induces

Mechanism of action of this compound.

Mechanism of Action of this compound

This compound is a synthetic, low-molecular-weight, and highly specific competitive inhibitor of neutrophil elastase.[1][7][8] Its mechanism of action involves binding to the active site of neutrophil elastase, thereby preventing the enzyme from degrading its natural substrates.[9] This targeted inhibition is crucial in various inflammatory conditions where excessive neutrophil elastase activity contributes to tissue damage, such as in acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[9]

Neutrophil elastase, a serine protease released by activated neutrophils, plays a significant role in the inflammatory response by breaking down proteins in the extracellular matrix.[9] By inhibiting neutrophil elastase, this compound mitigates this tissue degradation.

Furthermore, the effects of this compound extend to intracellular signaling pathways. Studies have demonstrated that this compound can suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[10][11] By inhibiting NF-κB activation, this compound reduces the production of various pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and high mobility group box 1 (HMGB1).[11] This modulation of inflammatory signaling pathways contributes to its therapeutic effects in attenuating inflammation and subsequent tissue injury.[10][11]

References

The Anti-Inflammatory Properties of Sivelestat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sivelestat, a selective synthetic inhibitor of neutrophil elastase, has garnered significant attention for its potent anti-inflammatory effects. This technical guide provides an in-depth exploration of its mechanism of action, impact on key inflammatory signaling pathways, and a summary of quantitative findings from pivotal preclinical and clinical studies. Detailed experimental protocols and visual representations of its molecular interactions are presented to facilitate further research and drug development efforts.

Core Mechanism of Action

This compound's primary therapeutic action is the direct, competitive, and reversible inhibition of neutrophil elastase.[1] Neutrophil elastase is a serine protease released from activated neutrophils at sites of inflammation. It plays a crucial role in the degradation of extracellular matrix proteins, such as elastin, and contributes to tissue damage.[1] By binding to the active site of neutrophil elastase, this compound effectively blocks its proteolytic activity, thereby mitigating inflammatory tissue destruction.[1]

Beyond its direct enzymatic inhibition, this compound exerts broader anti-inflammatory effects by modulating key intracellular signaling pathways, as detailed in the following sections.

Modulation of Inflammatory Signaling Pathways

This compound has been shown to interfere with multiple signaling cascades that are central to the inflammatory response. These interactions contribute to its ability to reduce the production of pro-inflammatory mediators and protect against cellular and tissue damage.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. This compound has been demonstrated to suppress NF-κB activation.[2][3] It achieves this by inhibiting the phosphorylation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, including those for inflammatory cytokines like TNF-α and IL-6.[2]

This compound inhibits NF-κB activation.
Crosstalk with JNK and Nrf2/HO-1 Signaling

This compound has also been shown to attenuate acute lung injury by inhibiting the JNK/NF-κB signaling pathway and activating the Nrf2/HO-1 pathway.[4][5] The c-Jun N-terminal kinase (JNK) pathway, when activated by stimuli like TNF-α, contributes to the inflammatory response.[4] this compound can inhibit the phosphorylation of JNK, leading to a decrease in inflammatory cytokine production.[4]

Concurrently, this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[4][5] In the nucleus, Nrf2 upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to counteract oxidative stress, a key component of inflammation.[4][5]

JNK_Nrf2_Pathway cluster_pathways Inflammatory Stimulus Inflammatory Stimulus JNK JNK Inflammatory Stimulus->JNK Oxidative_Stress Oxidative_Stress Inflammatory Stimulus->Oxidative_Stress NF_kB NF-κB JNK->NF_kB Activates Inflammation Inflammation NF_kB->Inflammation Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Upregulates Anti_oxidant_Response Anti_oxidant_Response HO1->Anti_oxidant_Response Anti_oxidant_Response->Oxidative_Stress This compound This compound This compound->JNK Inhibits This compound->Nrf2 Activates

This compound's dual action on JNK and Nrf2 pathways.
Influence on the PI3K/AKT/mTOR Pathway

In models of lipopolysaccharide (LPS)-induced acute respiratory distress syndrome (ARDS), this compound has been found to inhibit the PI3K/AKT/mTOR signaling pathway.[6][7] This pathway is involved in cell survival, proliferation, and inflammation. By downregulating the expression of key components like PI3K, AKT, and mTOR, this compound can reduce the expression of adhesion molecules (VCAM-1, ICAM-1) and pro-inflammatory cytokines, thereby mitigating neutrophil-endothelial cell adhesion and the ensuing inflammatory cascade.[6][7]

Quantitative Effects on Inflammatory Markers

The anti-inflammatory efficacy of this compound has been quantified in numerous studies, demonstrating its ability to reduce key inflammatory mediators.

In Vitro Studies
Cell LineStimulusThis compound ConcentrationOutcomeFold/Percent ChangeCitation
RAW 264.7 MacrophagesLPSNot specifiedTNF-α secretionDecreased[2]
RAW 264.7 MacrophagesLPSNot specifiedIL-6 secretionDecreased[2]
RAW 264.7 MacrophagesLPSNot specifiedHMGB1 secretionDecreased[2]
A549 (AEC-II like)Endotoxin or TNF-α100 µg/mLIL-8 productionReduced[8]
A549 (AEC-II like)Endotoxin or TNF-α100 µg/mLMCP-1 productionReduced[8]
HPMECsTNF-αNot specifiedIL-1β, IL-8, TNF-α levelsDecreased[4]
HUVECsLPS (1 µg/mL)1 µMiNOS, ICAM-1, p-ERK protein levelsSubstantially suppressed[9]
In Vivo Studies
Animal ModelConditionThis compound DosageOutcomeResultCitation
Porcine whole bloodLPS-stimulatedNot specifiedIL-1β productionSignificantly suppressed (p<0.05)[10][11]
RatsLPS-induced ARDS6, 10, or 15 mg/kgSerum NE, VCAM-1, IL-8, TNF-αDecreased in a dose-dependent manner[6][7]
RatsK. pneumoniae-induced ALINot specifiedSerum IL-1β, IL-8, TNF-αMarkedly decreased[4]
RatsK. pneumoniae-induced ALINot specifiedNeutrophil percentage in BALFDecreased[4]
RatsSepsis (CLP model)Not specifiedSerum TNF-α, IL-1β, HMGB1Suppressed overproduction[12]
MiceIschemia-reperfusion kidney injuryNot specifiedmRNA of IL-6, MIP-2, MCP-1, TNF-αDiminished levels[13]
Clinical Studies
Patient PopulationConditionKey FindingCitation
Sepsis patients with ARDS and SCMSepsisSignificantly lower IL-6, IL-8, and TNF-α levels at 12, 24, 48, and 72h[14]
Sepsis patients with ARDS and SCMSepsisSignificantly lower HMGB1 levels at 72h[14]
Patients with ALI after cardiovascular surgeryPost-operative inflammationDecreased PCT, CRP, and IL-6[15]
COVID-19 patients with ALI/ARDSCOVID-19Significantly decreased IFNα, IL-1β, and IL-2 levels[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols from key studies investigating this compound.

In Vitro Anti-Inflammatory Assay in Macrophages
  • Cell Line: Murine macrophage cell line RAW 264.7.[2]

  • Stimulation: Lipopolysaccharide (LPS) is used to induce an inflammatory response.[2]

  • Intervention: Cells are pre-treated with this compound at various concentrations in the presence or absence of LPS.[2]

  • Endpoint Measurement:

    • Cytokine Levels: Levels of TNF-α, IL-6, and High Mobility Group Box 1 (HMGB1) in the cell supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).[2]

    • Nitric Oxide Production: Nitrite levels in the supernatant, as an indicator of nitric oxide production, are quantified.[2]

    • Signaling Pathway Analysis: Activation of NF-κB is assessed by measuring the phosphorylation of IκB via Western blot analysis.[2]

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture RAW 264.7 macrophages Pre_treatment Pre-treat with this compound (various concentrations) Cell_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Lyse Cells Stimulation->Cell_Lysis ELISA ELISA for TNF-α, IL-6, HMGB1 Supernatant_Collection->ELISA Nitrite_Assay Nitrite Assay for NO Supernatant_Collection->Nitrite_Assay Western_Blot Western Blot for p-IκB / IκB Cell_Lysis->Western_Blot

References

The In Vitro Antioxidant Properties of Sivelestat: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sivelestat is a synthetic, specific, and competitive inhibitor of neutrophil elastase, a serine protease implicated in the inflammatory cascade of various diseases, including acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2] While its primary mechanism of action is the inhibition of neutrophil elastase, emerging in vitro evidence has illuminated its secondary antioxidant properties.[3] This technical guide provides an in-depth exploration of the in vitro antioxidant effects of this compound, detailing the experimental evidence, underlying molecular pathways, and methodologies for its evaluation.

Core Mechanism of Antioxidant Action

This compound's antioxidant effects in vitro are not derived from direct radical scavenging but are rather a consequence of its potent anti-inflammatory activity. By inhibiting neutrophil elastase, this compound mitigates the inflammatory response, which in turn reduces the production of reactive oxygen species (ROS) by activated neutrophils.[4][5] Furthermore, studies have revealed that this compound modulates key intracellular signaling pathways involved in cellular defense against oxidative stress.

The primary molecular mechanisms underpinning this compound's antioxidant effects involve:

  • Inhibition of the JNK/NF-κB Signaling Pathway: this compound has been shown to inhibit the phosphorylation of JNK and the nuclear translocation of NF-κB (p65) in human pulmonary microvascular endothelial cells (HPMECs) stimulated with tumor necrosis factor-alpha (TNF-α).[6][7][8] This pathway is a critical regulator of inflammatory cytokine production, and its inhibition leads to a reduction in the inflammatory milieu that fosters oxidative stress.[6]

  • Activation of the Nrf2/HO-1 Signaling Pathway: this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the endogenous antioxidant response.[6][7][8] Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).[6][9]

Quantitative Analysis of In Vitro Antioxidant Effects

The following tables summarize the observed effects of this compound on key markers of oxidative stress in in vitro models. While precise quantitative data from dose-response curves are not consistently published, the collective evidence demonstrates a significant and consistent antioxidant effect.

Table 1: Effect of this compound on Markers of Oxidative Stress

Parameter MeasuredIn Vitro ModelTreatment ConditionsObserved EffectReference(s)
Intracellular ROSTNF-α-stimulated HPMECs50 and 100 µg/mL this compoundSignificant Reduction[6]
Intracellular ROSLPS-stimulated HUVECs1 µM this compoundSignificant Reduction[10]
Malondialdehyde (MDA)In vivo lung tissueThis compound treatmentMarked Inhibition[6]

Table 2: Effect of this compound on Endogenous Antioxidant Enzymes

EnzymeIn Vitro/In Vivo ModelTreatment ConditionsObserved EffectReference(s)
Superoxide Dismutase (SOD)In vivo lung tissueThis compound treatmentIncreased Levels[6]
Glutathione Peroxidase (GSH-Px)In vivo lung tissueThis compound treatmentIncreased Levels[6]
Heme Oxygenase-1 (HO-1)TNF-α-stimulated HPMECs50 and 100 µg/mL this compoundUpregulated Expression[6]

Signaling Pathways and Experimental Workflow

Sivelestat_Antioxidant_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor JNK_Pathway JNK Pathway Receptor->JNK_Pathway This compound This compound Neutrophil_Elastase Neutrophil Elastase This compound->Neutrophil_Elastase Inhibits This compound->JNK_Pathway Inhibits Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Promotes Dissociation NFkB_p65 NF-κB (p65) JNK_Pathway->NFkB_p65 Activates NFkB_IKB NF-κB-IκB Complex JNK_Pathway->NFkB_IKB Phosphorylates IKK (not shown) NFkB_p65_n NF-κB (p65) NFkB_p65->NFkB_p65_n IKB IκB NFkB_IKB->NFkB_p65 Releases NFkB_IKB->IKB Degrades Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Nrf2_Keap1->Nrf2 Releases ROS ROS Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_p65_n->Proinflammatory_Genes ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (HO-1, SOD, GSH-Px) ARE->Antioxidant_Genes Proinflammatory_Genes->ROS Increases Antioxidant_Genes->ROS Decreases

Caption: this compound's dual-action antioxidant signaling pathway.

Sivelestat_In_Vitro_Antioxidant_Workflow cluster_setup Experimental Setup cluster_assays Antioxidant Assays cluster_pathway Pathway Analysis Cell_Culture 1. Cell Culture (e.g., HPMECs, HUVECs) Stimulation 2. Inflammatory Stimulation (e.g., TNF-α, LPS) Cell_Culture->Stimulation Treatment 3. This compound Treatment (e.g., 50-100 µg/mL) Stimulation->Treatment ROS_Assay 4a. Intracellular ROS Measurement (e.g., DCFH-DA Assay) Treatment->ROS_Assay Sample Collection MDA_Assay 4b. Lipid Peroxidation Assay (e.g., TBARS Assay) Treatment->MDA_Assay Sample Collection Enzyme_Assay 4c. Antioxidant Enzyme Activity (e.g., SOD, GSH-Px Kits) Treatment->Enzyme_Assay Sample Collection Western_Blot 5. Western Blot Analysis (JNK, NF-κB, Nrf2, HO-1) Treatment->Western_Blot Sample Collection

References

Sivelestat's Cytokine Suppression: A Deep Dive into the Core Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sivelestat, a selective neutrophil elastase inhibitor, has demonstrated significant potential in mitigating the inflammatory cascade associated with various pathological conditions, notably acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1] Its primary therapeutic action is attributed to the inhibition of neutrophil elastase, a potent serine protease released by activated neutrophils that can degrade extracellular matrix proteins and amplify inflammatory responses.[1] Beyond this direct enzymatic inhibition, a growing body of evidence elucidates a more intricate mechanism involving the suppression of pro-inflammatory cytokine production. This technical guide provides an in-depth exploration of the molecular pathways through which this compound exerts its cytokine-suppressing effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Core Mechanism: Inhibition of Pro-Inflammatory Cytokine Production

This compound has been shown to effectively reduce the levels of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[2][3] This suppression is primarily achieved through the modulation of critical intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[4][5]

The Central Role of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, acting as a central transcription factor for numerous pro-inflammatory genes, including those encoding for TNF-α, IL-1β, and IL-6.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB.[4] Upon stimulation by various inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[4]

This compound intervenes in this pathway by inhibiting the phosphorylation of IκB, which in turn prevents the activation and nuclear translocation of NF-κB.[5] This ultimately leads to a downstream reduction in the expression and secretion of NF-κB-dependent pro-inflammatory cytokines.[4][5]

Sivelestat_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates (p-IκB) NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB Complex NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Gene Transcription

Involvement of Other Key Signaling Pathways

Recent studies have revealed that this compound's influence extends beyond the canonical NF-κB pathway, implicating other interconnected signaling cascades:

  • JNK/NF-κB Signaling Pathway: this compound has been shown to inhibit the c-Jun N-terminal kinase (JNK) pathway, which can also lead to the activation of NF-κB.[6][7] By suppressing JNK phosphorylation, this compound further dampens the inflammatory response.[6]

  • Nrf2/HO-1 Signaling Pathway: Concurrently with inhibiting pro-inflammatory pathways, this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[6][7] This pathway is a key regulator of the antioxidant response, and its activation by this compound contributes to the reduction of oxidative stress, another critical component of inflammation.[6]

  • PI3K/AKT/mTOR Signaling Pathway: Evidence suggests that this compound can also inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[8][9] This pathway is involved in cell survival, proliferation, and inflammation, and its inhibition by this compound may contribute to the reduction of inflammatory cell infiltration and the release of inflammatory mediators.[8][9]

Sivelestat_Multi_Pathway cluster_JNK JNK/NF-κB Pathway cluster_Nrf2 Nrf2/HO-1 Pathway cluster_PI3K PI3K/AKT/mTOR Pathway This compound This compound JNK JNK This compound->JNK Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates PI3K PI3K This compound->PI3K Inhibits NFkB_JNK NF-κB JNK->NFkB_JNK Cytokine_Production Pro-inflammatory Cytokine Production NFkB_JNK->Cytokine_Production HO1 HO-1 Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cytokine_Production

Quantitative Data on Cytokine Suppression

The inhibitory effect of this compound on cytokine production has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings from in vivo and in vitro experiments.

Table 1: In Vivo Studies on this compound's Effect on Serum Cytokine Levels

ModelTreatmentTNF-α ReductionIL-1β ReductionIL-6 ReductionIL-8 ReductionReference
Rat model of post-traumatic knee osteoarthritisThis compound sodium hydrateSignificant (P<0.01)-Significant (P<0.01)-[4]
Rat model of Klebsiella pneumoniae-induced ALIThis compound (50 and 100 mg/kg)Significant decreaseSignificant decrease-Significant decrease[6]
Rat model of LPS-induced ALIThis compound (10 and 30 mg/kg)Significant decrease-Significant decrease-[10]
COVID-19 patients with ALI/ARDSThis compound (0.2 mg/kg/h)-Significant decrease--[11][12]

Table 2: In Vitro Studies on this compound's Effect on Cytokine Production

Cell LineStimulantThis compound ConcentrationTNF-α ReductionIL-1β ReductionIL-6 ReductionIL-8 ReductionReference
Mouse macrophage cell line (RAW 264.7)LPSNot specifiedDecreased secretion-Decreased secretion-[5]
Human pulmonary microvascular endothelial cells (HPMECs)TNF-α50 and 100 µg/mLGradual decreaseGradual decrease-Gradual decrease[6]
RAW264.7 cellsLPS10⁻⁸ M and 10⁻⁶ MSignificant inhibition-Significant inhibition-[10]
Porcine whole bloodLPSNot specifiedNon-significant decreaseSignificant suppression (p<0.05)Non-significant decrease-[13][14]

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's mechanisms, this section outlines the methodologies employed in key cited studies.

In Vivo Animal Models
  • Model: Lipopolysaccharide (LPS)-induced Acute Lung Injury in Rats.[10]

    • Animals: Sprague-Dawley rats.

    • Grouping: Control group, LPS model group, LPS + Dexamethasone group, LPS + this compound (10 mg/kg) group, and LPS + this compound (30 mg/kg) group.

    • Procedure: Rats were pretreated with this compound or Dexamethasone intraperitoneally 30 minutes before LPS administration.

    • Cytokine Measurement: Serum levels of TNF-α and IL-6 were measured at 3, 6, and 12 hours post-LPS administration using ELISA kits.

  • Model: Klebsiella pneumoniae-induced Acute Lung Injury in Rats.[6]

    • Animals: Male Sprague–Dawley rats.

    • Procedure: Rats were intratracheally injected with Klebsiella pneumoniae. Treatment groups received intraperitoneal injections of this compound (50 and 100 mg/kg).

    • Cytokine Measurement: Serum levels of TNF-α, IL-1β, and IL-8 were determined using ELISA kits.

In Vitro Cell-Based Assays
  • Cell Line: Human Pulmonary Microvascular Endothelial Cells (HPMECs).[6]

    • Stimulation: Cells were stimulated with TNF-α (0.2 µg/mL) for 24 hours.

    • Treatment: Cells were pre-treated with this compound (50 and 100 µg/mL) for 2 hours before TNF-α stimulation.

    • Cytokine Measurement: mRNA expression levels of TNF-α, IL-1β, and IL-8 were measured using RT-qPCR.

  • Cell Line: Mouse Macrophage Cell Line (RAW 264.7).[5]

    • Stimulation: Cells were stimulated with Lipopolysaccharide (LPS).

    • Treatment: Cells were treated with this compound in the presence of LPS.

    • Cytokine Measurement: Levels of TNF-α and IL-6 in the cell supernatant were measured.

Experimental_Workflow cluster_invivo In Vivo Protocol cluster_invitro In Vitro Protocol Animal_Model Animal Model (e.g., Rat ALI) Grouping Grouping: - Control - Disease Model - this compound Treatment Animal_Model->Grouping Induction Disease Induction (e.g., LPS, Bacteria) Grouping->Induction Treatment_iv This compound Administration (e.g., i.p.) Induction->Treatment_iv Sample_Collection_iv Sample Collection (Serum, Lung Tissue) Treatment_iv->Sample_Collection_iv Analysis_iv Analysis: - ELISA (Cytokines) - Western Blot (Proteins) - Histopathology Sample_Collection_iv->Analysis_iv Cell_Culture Cell Culture (e.g., HPMECs, RAW 264.7) Stimulation Inflammatory Stimulation (e.g., LPS, TNF-α) Cell_Culture->Stimulation Treatment_it This compound Treatment Stimulation->Treatment_it Sample_Collection_it Sample Collection (Supernatant, Cell Lysate) Treatment_it->Sample_Collection_it Analysis_it Analysis: - ELISA/RT-qPCR (Cytokines) - Western Blot (Proteins) Sample_Collection_it->Analysis_it

Conclusion

This compound's mechanism for suppressing cytokine production is multifaceted, extending beyond its primary role as a neutrophil elastase inhibitor. By targeting key inflammatory signaling pathways, particularly NF-κB, and concurrently activating protective antioxidant responses, this compound effectively dampens the pro-inflammatory cytokine storm. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore and harness the therapeutic potential of this compound in managing inflammatory diseases. Future research should continue to unravel the intricate crosstalk between these signaling pathways to optimize the clinical application of this compound and develop novel anti-inflammatory strategies.

References

The Specific Inhibition of Interleukin-1β Production by Sivelestat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sivelestat, a selective and competitive inhibitor of neutrophil elastase (NE), is clinically utilized for the management of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2] Beyond its established role in mitigating tissue damage caused by excessive NE activity, emerging evidence highlights its potent anti-inflammatory properties, including the specific inhibition of Interleukin-1β (IL-1β) production. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to this compound's modulation of IL-1β. It is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of NE inhibition in inflammatory diseases.

Core Mechanism of Action: Indirect Suppression of IL-1β Maturation

This compound's primary pharmacological action is the direct, competitive, and reversible inhibition of neutrophil elastase.[1][3] Its effect on IL-1β is largely indirect, stemming from the crucial role NE plays in the unconventional processing and activation of this potent pro-inflammatory cytokine.

The production of bioactive IL-1β is a tightly regulated two-step process. The first signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), triggers the transcription and translation of the inactive precursor, pro-IL-1β.[4][5] The second signal typically involves the activation of an intracellular protein complex called the inflammasome, which activates caspase-1.[6] Caspase-1 then cleaves pro-IL-1β into its mature, biologically active 17 kDa form, which is subsequently secreted.

However, a growing body of evidence supports a caspase-1-independent pathway for IL-1β maturation, where serine proteases, particularly neutrophil elastase, can directly cleave pro-IL-1β.[4][7] Studies have shown that NE can trigger the processing and release of bioactive IL-1β from endothelial cells, and this release is significantly reduced by NE inhibitors but not by caspase-1 inhibitors.[4][8] this compound, by inhibiting NE, directly intervenes in this alternative maturation pathway, thereby preventing the generation and secretion of active IL-1β.

This mechanism is particularly relevant in neutrophil-dominant inflammatory conditions like ARDS, where high concentrations of NE are released into the extracellular space.[9][10]

Signaling Pathways and Molecular Interactions

This compound's influence extends to several interconnected signaling pathways that regulate inflammation.

Neutrophil Elastase-Mediated IL-1β Cleavage

Neutrophil elastase, released by activated neutrophils at sites of inflammation, can act on pro-IL-1β produced by various cells, including myeloid cells and endothelial cells.[4][11] This provides a compensatory or alternative mechanism for IL-1β activation when the canonical inflammasome pathway is not fully engaged or is insufficient. This compound blocks this proteolytic cleavage directly.

Sivelestat_Mechanism This compound This compound NE Neutrophil Elastase (NE) This compound->NE Inhibits Pro_IL1b Pro-IL-1β (31 kDa, inactive) NE->Pro_IL1b Cleaves Active_IL1b Mature IL-1β (17 kDa, active) Inflammation Inflammation

Figure 1: Core mechanism of this compound in blocking IL-1β maturation.
Comparison of IL-1β Processing Pathways

The diagram below illustrates the canonical (caspase-1 dependent) and the alternative (NE-dependent) pathways for IL-1β activation. This compound specifically targets the alternative pathway without directly affecting the inflammasome or caspase-1.

IL1b_Pathways cluster_canonical Canonical Pathway cluster_alternative Alternative Pathway PAMPs PAMPs / DAMPs (e.g., LPS) TLR TLR Signaling PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1b_Gene Pro-IL-1β Gene Transcription NFkB->Pro_IL1b_Gene Pro_IL1b_1 Pro-IL-1β Pro_IL1b_Gene->Pro_IL1b_1 Active_IL1b Mature Active IL-1β Pro_IL1b_1->Active_IL1b Inflammasome Inflammasome Activation Casp1 Caspase-1 Inflammasome->Casp1 activates Casp1->Pro_IL1b_1 cleaves ActivatedNeutrophil Activated Neutrophil NE Neutrophil Elastase (NE) ActivatedNeutrophil->NE releases Pro_IL1b_2 Pro-IL-1β NE->Pro_IL1b_2 cleaves Pro_IL1b_2->Active_IL1b This compound This compound This compound->NE inhibits

Figure 2: Canonical vs. Neutrophil Elastase-mediated IL-1β processing.
Modulation of Other Inflammatory Pathways

Beyond direct IL-1β processing, this compound has been shown to affect upstream signaling cascades that regulate the expression of pro-inflammatory cytokines. Studies indicate that this compound can attenuate the inflammatory response by inhibiting the JNK/NF-κB signaling pathway and activating the Nrf2/HO-1 pathway, both of which can influence the transcription of pro-IL-1β.[2] For instance, this compound administration has been observed to inhibit NF-κB activity, a key transcription factor for pro-IL-1β.[12]

Quantitative Data on this compound's Inhibition of IL-1β

The inhibitory effects of this compound on IL-1β production have been quantified in various preclinical and clinical settings.

Table 1: Summary of In Vitro and Ex Vivo Studies
Study ModelStimulantThis compound Concentration / DoseKey Findings on IL-1βOther Cytokines AffectedReference
Porcine Whole Blood (ex vivo)LPS154 mg/L initial, 26 mg/h continuousSignificantly suppressed IL-1β levels compared to control (p<0.05).[6][11]TNF-α, IL-4, IL-6 levels were lower, but not statistically significant.[6][6][11]
Human Coronary Artery Endothelial Cells (HCAECs)Cytokines (TNF-α/IL-1α) + NE500 μM (NE inhibitor II)IL-1β release was significantly attenuated by NE inhibition.[4]Not specified.[4]
Human Pulmonary Microvascular Endothelial Cells (HPMECs)TNF-α (0.2 µg/mL)50 and 100 µg/mLMarkedly decreased mRNA expression levels of IL-1β.[2]TNF-α, IL-8 also decreased.[2][2]
Human Alveolar Epithelial Type II Cells (A549)Endotoxin or TNF-α100 µg/mLDid not specifically measure IL-1β.Reduced accumulation of IL-8 and MCP-1.[13][13]
Table 2: Summary of In Vivo and Clinical Studies
Study ModelConditionThis compound DosageKey Findings on IL-1βOther Cytokines AffectedReference
Rat Sepsis Model (CLP)Cecal Ligation and Puncture (CLP)Not specifiedSignificantly reduced serum levels of IL-1β.[6]TNF-α, IL-6, IL-10 also significantly reduced.[6][6]
Rat ALI Model (KP)Klebsiella pneumoniae injection50 and 100 mg/kgMarkedly decreased serum IL-1β levels.[2]IL-8, TNF-α also significantly decreased.[2][2]
COVID-19 Patients with ALI/ARDSCOVID-190.2 mg/kg/hSignificantly decreased cytokine levels of IL-1β.[1]Interferon alpha (IFNα), Interleukin-2 (IL-2) also decreased.[1][1][14]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the methodologies used in key studies investigating this compound's effect on IL-1β.

Ex Vivo Porcine Whole Blood Hemofiltration Model

This protocol, adapted from Fujita Med J (2020), allows for the study of cytokine production from hemocytes in a controlled ex vivo environment.[6][11]

  • Circuit Setup: A semi-closed circuit is established using a hemofilter. Fresh heparinized whole blood from pigs is circulated.

  • Leukocyte Viability: To maintain leukocyte viability for the duration of the experiment (e.g., 360 minutes), 5% glucose, heparin, and air are continuously injected into the circuit.

  • Stimulation: Lipopolysaccharide (LPS) is continuously administered to the circulating blood to induce an inflammatory response and cytokine production.

  • Treatment Groups:

    • Control Group: Receives continuous administration of LPS only.

    • This compound Group: Receives LPS and this compound. This compound is administered as an initial injection (e.g., 154 mg/L) followed by continuous administration (e.g., 26 mg/h).[6]

  • Sampling and Analysis: Blood samples are collected at various time points. Cytokine levels (IL-1β, TNF-α, IL-6, etc.) are measured using a multiplex bead-based immunoassay system (e.g., Bio-Plex).[6] Complete blood counts and other biochemical markers are also analyzed.

Figure 3: Experimental workflow for the ex vivo porcine blood model.
In Vitro Endothelial Cell Inflammation Model

This protocol is based on methodologies used for studying Human Pulmonary Microvascular Endothelial Cells (HPMECs).[2]

  • Cell Culture: HPMECs are cultured in appropriate endothelial cell growth medium until they reach confluence.

  • This compound Pre-treatment: Cells are pre-treated with this compound (e.g., 50, 100 µg/mL) or vehicle control for a specified period (e.g., 2 hours).

  • Inflammatory Challenge: The culture medium is replaced with medium containing an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 0.2 µg/mL), and the cells are co-cultured for a defined duration (e.g., 24 hours).

  • Sample Harvesting:

    • Supernatant: Culture supernatants are collected to measure secreted cytokine protein levels via Enzyme-Linked Immunosorbent Assay (ELISA).

    • Cell Lysate: Cells are lysed to extract total RNA or protein.

  • Analysis:

    • Gene Expression: Quantitative Real-Time PCR (RT-qPCR) is performed on the extracted RNA to measure the mRNA expression levels of IL1B, TNF, and other inflammatory genes.

    • Protein Expression: Western blot analysis can be performed on cell lysates to investigate the expression and activation of signaling proteins (e.g., p-JNK, p-p65).

In Vivo Rat Model of Acute Lung Injury

This protocol describes a common animal model for studying ALI, as detailed in studies using Klebsiella pneumoniae (KP) or LPS.[2][12]

  • Animal Model: Male Sprague-Dawley rats are used.

  • Induction of ALI:

    • Rats are anesthetized.

    • A bacterial suspension (e.g., KP) or LPS is instilled intratracheally to induce lung injury.

  • Treatment Regimen:

    • Control Group: Receives sham treatment (e.g., saline injection).

    • ALI Group: Receives the bacterial/LPS challenge and vehicle treatment.

    • This compound Group(s): Rats are intraperitoneally injected with this compound (e.g., 50 or 100 mg/kg) at a specified time point relative to the ALI induction (e.g., 12 hours after) and continued for a set duration (e.g., 6 days).[2]

  • Outcome Measures:

    • Survival Rate: Monitored over the course of the experiment.

    • Sample Collection: At the end of the experiment, rats are euthanized. Blood (for serum), bronchoalveolar lavage fluid (BALF), and lung tissues are collected.

    • Analysis:

      • Serum/BALF Cytokines: IL-1β, TNF-α, and IL-8 levels are measured by ELISA.[2]

      • Lung Histopathology: Lung tissue is fixed, sectioned, and stained (e.g., Hematoxylin & Eosin) to assess pathological changes and lung injury scores.

      • Lung Edema: The wet/dry weight ratio of the lung tissue is calculated.

      • Cell Counts: Total and differential cell counts (especially neutrophils) are determined in the BALF.

Conclusion and Future Directions

This compound specifically inhibits the production of mature, active IL-1β primarily by blocking its cleavage from its precursor form by neutrophil elastase. This caspase-1-independent mechanism is a critical component of its overall anti-inflammatory effect, particularly in neutrophil-driven pathologies such as ARDS.[1][6] The quantitative data from a range of in vitro, ex vivo, and in vivo models consistently demonstrate a significant reduction in IL-1β levels following this compound administration.[2][6][14]

For drug development professionals, these findings underscore the therapeutic potential of targeting neutrophil elastase not just to prevent direct tissue degradation but also to potently modulate key inflammatory signaling pathways. The detailed experimental protocols provided herein offer a foundation for further investigation into the nuanced roles of this compound and other NE inhibitors.

Future research should aim to further dissect the relative contribution of the NE-mediated pathway versus the canonical inflammasome pathway in different disease contexts and to explore whether this compound's modulation of upstream pathways like NF-κB constitutes a significant, independent mechanism for suppressing pro-IL-1β transcription.

References

Methodological & Application

Sivelestat in Rat Models of Acute Lung Injury: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sivelestat, a selective neutrophil elastase inhibitor, in preclinical rat models of acute lung injury (ALI). The following sections detail established administration protocols, summarize key quantitative outcomes, and describe the underlying signaling pathways modulated by this compound in the context of ALI.

Experimental Protocols

Several methods have been successfully employed to induce ALI in rats for the study of this compound's therapeutic effects. The choice of model often depends on the specific aspect of ALI being investigated.

Lipopolysaccharide (LPS)-Induced ALI

A widely used model that mimics sepsis-induced ALI.

  • Materials:

    • This compound sodium salt

    • Lipopolysaccharide (LPS) from Escherichia coli

    • Sterile saline

    • Anesthetic (e.g., pentobarbital sodium)

  • Procedure:

    • Acclimatize male Sprague-Dawley or Wistar rats for a minimum of three days with free access to food and water.[1]

    • Anesthetize the rats via intraperitoneal injection of pentobarbital sodium (e.g., 50 mg/kg).[2]

    • Induce ALI by a single intraperitoneal injection of LPS (e.g., 4 mg/kg) or via intratracheal instillation.[1][3]

    • Administer this compound at the desired dose. For example, intraperitoneal injection of 6, 10, or 15 mg/kg one hour after LPS administration.[3][4] Alternatively, doses of 10 or 30 mg/kg can be given intraperitoneally 30 minutes prior to LPS challenge.[1]

    • Observe the animals for a set period (e.g., 3, 6, or 12 hours) before collecting samples for analysis.[1]

Klebsiella pneumoniae-Induced Pneumonia Model

This model is relevant for studying bacterial pneumonia-induced ALI.

  • Procedure:

    • Culture Klebsiella pneumoniae to the desired concentration (e.g., 1.2 × 10¹⁰ CFU/mL).[2]

    • Anesthetize rats and intratracheally inject the bacterial suspension (e.g., 0.2 mL).[2]

    • Twelve hours after bacterial injection, begin this compound administration. For example, intraperitoneal injections of 50 or 100 mg/kg daily for six days.[2]

    • Monitor survival rates and collect tissues for analysis at the end of the treatment period.[2]

Ventilator-Induced Lung Injury (VILI)

This model is used to study the mechanical stress component of ALI.

  • Procedure:

    • Anesthetize and mechanically ventilate rats with a high tidal volume (e.g., 20 mL/kg) for a specified duration (e.g., 3 hours).[5]

    • Administer this compound (e.g., 100 mg/kg) intraperitoneally either 30 minutes before and at the initiation of ventilation (early this compound group) or only at the initiation of ventilation (this compound group).[5][6]

    • Assess lung injury parameters at the end of the ventilation period.[6]

Quantitative Data Summary

The efficacy of this compound in attenuating ALI in rat models has been demonstrated through various quantitative measures. The tables below summarize key findings from representative studies.

Table 1: Effect of this compound on Lung Edema and Inflammatory Markers in LPS-Induced ALI

ParameterControl GroupLPS GroupLPS + this compound (10 mg/kg)LPS + this compound (30 mg/kg)Reference
Lung Wet/Dry Ratio~4.5~7.0Significantly ReducedMore Significantly Reduced[1]
Serum TNF-α (pg/mL)LowSignificantly IncreasedSignificantly DecreasedMore Significantly Decreased[1]
Serum IL-6 (pg/mL)LowSignificantly IncreasedSignificantly DecreasedMore Significantly Decreased[1]

Table 2: Effect of this compound in Klebsiella pneumoniae-Induced ALI

ParameterControl GroupALI GroupALI + this compound (50 mg/kg)ALI + this compound (100 mg/kg)Reference
Lung Wet/Dry RatioNormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased[2]
Mortality Rate0%Significantly IncreasedSignificantly DecreasedSignificantly Decreased[2]

Table 3: Efficacy of this compound in Ventilator-Induced Lung Injury

ParameterSham GroupVILI GroupVILI + this compoundVILI + Early this compoundReference
Lung Wet/Dry Ratio3.85 ± 0.329.05 ± 1.027.39 ± 0.326.76 ± 2.01[6]
BALF Neutrophils (x10⁴ cells/mL)0.89 ± 0.937.67 ± 1.415.56 ± 1.133.89 ± 1.05[6]
Histologic VILI Score3.78 ± 0.677.00 ± 1.416.33 ± 1.415.00 ± 0.50[6]

Signaling Pathways and Mechanisms of Action

This compound exerts its protective effects in ALI through the modulation of several key signaling pathways. As a selective inhibitor of neutrophil elastase, its primary mechanism is the reduction of proteolytic damage caused by this enzyme released from activated neutrophils.[7] However, research has revealed its influence on intricate cellular signaling cascades.

This compound has been shown to attenuate the inflammatory response by inhibiting the JNK/NF-κB signaling pathway and activating the Nrf2/HO-1 pathway, which helps to reduce oxidative stress.[2][8] Additionally, it can suppress the PI3K/AKT/mTOR pathway, which is involved in cell survival and inflammation.[3][9] Other studies have pointed to its role in up-regulating the protective ACE2/Ang-(1–7)/Mas receptor axis and inhibiting the TGF-β/Smad pathway, which is implicated in fibrosis.[1][10]

Sivelestat_ALI_Pathways cluster_upstream ALI Induction cluster_cellular Cellular Response cluster_protective Protective Pathways cluster_downstream Pathophysiological Outcomes LPS LPS / Bacteria / VILI Neutrophil Neutrophil Activation LPS->Neutrophil JNK_NFkB JNK/NF-κB Pathway LPS->JNK_NFkB PI3K_AKT PI3K/AKT/mTOR Pathway LPS->PI3K_AKT TGF_beta TGF-β/Smad Pathway LPS->TGF_beta NE Neutrophil Elastase Neutrophil->NE TissueInjury Tissue Injury & Edema NE->TissueInjury Inflammation Inflammation (TNF-α, IL-6, IL-8) JNK_NFkB->Inflammation PI3K_AKT->Inflammation TGF_beta->TissueInjury Nrf2 Nrf2/HO-1 Pathway OxidativeStress Oxidative Stress Nrf2->OxidativeStress ACE2 ACE2/Ang-(1-7)/MasR Axis ACE2->Inflammation Inflammation->TissueInjury OxidativeStress->TissueInjury This compound This compound This compound->NE This compound->JNK_NFkB This compound->PI3K_AKT This compound->TGF_beta This compound->Nrf2 This compound->ACE2

Caption: this compound's multifaceted mechanism in ALI.

Experimental_Workflow_ALI cluster_setup Model Induction cluster_treatment Treatment Protocol cluster_analysis Outcome Assessment Rat Rat Model (Sprague-Dawley / Wistar) Inducer ALI Induction (LPS, Bacteria, VILI) Rat->Inducer This compound This compound Administration (IP, IV, Inhalation) Inducer->this compound Dose Dosage Regimen (e.g., 10-100 mg/kg) This compound->Dose Histology Histopathology (Lung Injury Score) This compound->Histology Edema Lung Edema (Wet/Dry Ratio) This compound->Edema BALF BALF Analysis (Cell Counts, Protein) This compound->BALF Biomarkers Biomarker Analysis (Cytokines, MPO) This compound->Biomarkers

Caption: General experimental workflow for this compound in rat ALI models.

References

Application Notes and Protocols for Topical Sivelestat in Psoriasis Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the formulation and application of topical Sivelestat in a murine model of imiquimod-induced psoriasis. The information is intended to guide researchers in preclinical studies evaluating the efficacy of this compound as a potential topical treatment for psoriasis.

Introduction

Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. Neutrophil elastase (NE), a serine protease released by neutrophils, is implicated in the inflammatory cascade of psoriasis. This compound, a selective NE inhibitor, has shown therapeutic potential in various inflammatory conditions.[1] Recent studies have explored its efficacy in topical formulations for psoriasis, demonstrating a reduction in psoriatic-like skin lesions in animal models.[2][3] This document outlines the necessary protocols for preparing and testing topical this compound formulations in a well-established psoriasis mouse model.

Mechanism of Action

This compound functions by specifically inhibiting human neutrophil elastase (HNE).[1][2] In the context of psoriasis, HNE is understood to play a role in the activation of cytokines from the IL-36 family, which are key drivers of the inflammatory process in the skin.[2][3] By inhibiting HNE, this compound is thought to suppress the downstream inflammatory signaling mediated by IL-36, leading to a reduction in the clinical and histological signs of psoriasis.[2][3]

Signaling Pathway of this compound in Psoriasis

Sivelestat_Pathway cluster_inflammation Psoriatic Inflammation cluster_treatment Therapeutic Intervention Neutrophils Neutrophils Neutrophil Elastase (NE) Neutrophil Elastase (NE) Neutrophils->Neutrophil Elastase (NE) releases Pro-IL-36 Pro-IL-36 Neutrophil Elastase (NE)->Pro-IL-36 activates Active IL-36 Active IL-36 Pro-IL-36->Active IL-36 Inflammatory Cascade Inflammatory Cascade Active IL-36->Inflammatory Cascade Psoriasis Symptoms Psoriasis Symptoms Inflammatory Cascade->Psoriasis Symptoms Topical this compound Topical this compound Topical this compound->Inhibition

Caption: this compound inhibits Neutrophil Elastase, blocking IL-36 activation.

Experimental Protocols

I. Preparation of 1% Topical this compound Formulations

This section details the preparation of two different 1% this compound formulations: an ointment and a cream.

A. 1% this compound Ointment

  • Base: White Petrolatum (Vaseline)

  • Active Ingredient: this compound Sodium Hydrate powder

Protocol:

  • Weighing: Accurately weigh the required amount of this compound powder and White Petrolatum for a 1% w/w formulation. For example, for 100g of ointment, use 1g of this compound and 99g of White Petrolatum.

  • Levigation: Place the this compound powder on an ointment slab. Add a small amount of mineral oil (a component of petrolatum) to the powder and triturate with a spatula to form a smooth, uniform paste. This process, known as levigation, reduces the particle size of the powder and prevents a gritty texture in the final product.

  • Incorporation: Add a small amount of the White Petrolatum base, approximately equal in volume to the this compound paste, to the ointment slab.

  • Geometric Dilution: Mix the this compound paste and the portion of the base thoroughly until uniform. Continue adding the petrolatum base in small, successive portions, mixing thoroughly after each addition, until all the base has been incorporated. This geometric dilution technique ensures a homogenous distribution of the active ingredient throughout the ointment.

  • Homogenization: For larger batches, an ointment mill can be used to ensure a smooth and uniform consistency.

  • Storage: Store the final ointment in an airtight, light-resistant container.

B. 1% this compound Cream

  • Base: Equal parts Lanolin, Olive Oil, and Purified Water.

  • Active Ingredient: this compound Sodium Hydrate powder

Protocol:

  • Phase Preparation:

    • Oil Phase: In a heat-resistant beaker, combine the required amounts of lanolin and olive oil. Heat the mixture in a water bath to approximately 70°C.

    • Aqueous Phase: In a separate beaker, heat the purified water to approximately 70°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer or a high-shear mixer. Continue stirring until the mixture cools and a stable, uniform cream is formed.

  • Incorporation of this compound:

    • Method 1 (if this compound is water-soluble): Dissolve the accurately weighed this compound powder in the heated aqueous phase before emulsification.

    • Method 2 (if this compound is not readily water-soluble): Levigate the this compound powder with a small amount of a compatible agent (e.g., glycerin) to form a smooth paste. Add this paste to the cream during the cooling phase, after the emulsion has formed, and mix until uniformly dispersed.

  • Cooling and Storage: Continue to stir the cream gently until it has cooled to room temperature. Store the final cream in an airtight, light-resistant container.

II. Imiquimod-Induced Psoriasis Mouse Model

This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod (IMQ) cream.

Animals:

  • BALB/c or C57BL/6 mice are commonly used strains.[2][4]

Protocol:

  • Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.

  • Hair Removal: Anesthetize the mice and shave a designated area on their back (e.g., 2 x 3 cm).

  • Imiquimod Application: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5 to 7 consecutive days.[4][5][6]

  • Control Group: A control group should receive a daily application of a control vehicle cream (e.g., Vaseline Lanette cream).[6]

  • Monitoring: Monitor the mice daily for signs of psoriasis, including erythema (redness), scaling, and skin thickness.

Experimental Workflow

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Acclimatization Acclimatization Hair_Removal Hair_Removal Acclimatization->Hair_Removal Imiquimod_Application Imiquimod_Application Hair_Removal->Imiquimod_Application Group_Assignment Group_Assignment Imiquimod_Application->Group_Assignment Topical_Sivelestat_Ointment Topical_Sivelestat_Ointment Group_Assignment->Topical_Sivelestat_Ointment Topical_Sivelestat_Cream Topical_Sivelestat_Cream Group_Assignment->Topical_Sivelestat_Cream Vehicle_Control Vehicle_Control Group_Assignment->Vehicle_Control Positive_Control Positive_Control Group_Assignment->Positive_Control Daily_PASI_Scoring Daily_PASI_Scoring Topical_Sivelestat_Ointment->Daily_PASI_Scoring Topical_Sivelestat_Cream->Daily_PASI_Scoring Vehicle_Control->Daily_PASI_Scoring Positive_Control->Daily_PASI_Scoring Euthanasia_and_Tissue_Collection Euthanasia_and_Tissue_Collection Daily_PASI_Scoring->Euthanasia_and_Tissue_Collection Histological_Analysis Histological_Analysis Euthanasia_and_Tissue_Collection->Histological_Analysis Immunohistochemistry Immunohistochemistry Euthanasia_and_Tissue_Collection->Immunohistochemistry

Caption: Workflow for psoriasis model induction, treatment, and analysis.

III. Treatment Protocol
  • Group Assignment: After the induction of psoriasis, randomly assign the mice to different treatment groups:

    • Group 1: No therapy (control)

    • Group 2: 1% this compound ointment

    • Group 3: 1% this compound cream

    • Group 4: Vehicle control (ointment or cream base without this compound)

    • Group 5: Positive control (e.g., 1% betamethasone dipropionate)[2][3]

  • Topical Application: Apply the assigned treatment topically to the affected skin area daily for a specified period (e.g., 6 days).[5] The application should be performed a few hours after the imiquimod application.[5]

IV. Assessment of Psoriasis Severity

A. Psoriasis Area and Severity Index (PASI) Scoring

The severity of the psoriasis-like lesions can be assessed using a modified PASI score.[2][4] This involves scoring three parameters—erythema, scaling, and induration (thickness)—on a scale of 0 to 4 (0 = none, 1 = slight, 2 = moderate, 3 = marked, 4 = very marked). The total PASI score is the sum of the individual scores.

B. Histological Analysis

  • Tissue Collection: At the end of the treatment period, euthanize the mice and collect skin samples from the treated area.

  • Fixation and Staining: Fix the skin samples in 4% paraformaldehyde, embed them in paraffin, and section them.[5] Stain the sections with Hematoxylin and Eosin (H&E) for histological examination.

  • Evaluation: Assess key histological features of psoriasis, such as epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.

C. Immunohistochemistry

  • Staining: Perform immunohistochemical staining on skin sections to detect specific cell markers.

  • Markers:

    • CD3+: To quantify T-lymphocyte infiltration.

    • Ki-67+: To assess the proliferative activity of epidermal cells.

  • Quantification: Quantify the number of positive cells per field of view under a microscope.

Data Presentation

The following tables summarize the quantitative data from a representative study investigating the efficacy of topical this compound in an imiquimod-induced psoriasis mouse model.[2][3]

Table 1: Effect of Topical this compound on mPASI Score

Treatment GroupMean mPASI Score (Day 11)% Decrease from Control
No Therapy (Control)8.0 ± 0.5-
1% this compound Ointment5.1 ± 0.436%
1% this compound Cream4.0 ± 0.350%
1% Betamethasone3.5 ± 0.356%

Table 2: Effect of Topical this compound on Epidermal Thickness

Treatment GroupMean Epidermal Thickness (µm)Fold Decrease vs. Control
No Therapy (Control)120 ± 10-
1% this compound Ointment50 ± 52.4
1% this compound Cream33 ± 43.6
1% Betamethasone25 ± 34.8

Table 3: Immunohistochemical Analysis of Skin Infiltrates

Treatment GroupMean CD3+ cells/fieldFold Decrease vs. ControlMean Ki-67+ cells/fieldFold Decrease vs. Control
No Therapy (Control)45 ± 5-60 ± 7-
1% this compound Ointment25 ± 31.826 ± 42.3
1% this compound Cream20 ± 22.221 ± 32.9
1% Betamethasone10 ± 24.512 ± 25.0

Conclusion

The protocols outlined in this document provide a comprehensive guide for the preparation and preclinical evaluation of topical this compound formulations for psoriasis. The data suggests that 1% this compound in both ointment and cream formulations significantly reduces the clinical and histological signs of psoriasis in an imiquimod-induced mouse model, with the cream formulation showing slightly greater efficacy.[2][3] These findings support further investigation into this compound as a potential novel topical therapy for psoriasis.

References

Application Notes and Protocols for Establishing LPS-Induced Acute Lung Injury Models with Sivelestat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange and respiratory failure.[1][2] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce ALI in animal models, as it recapitulates key features of the human condition, including excessive inflammatory response, pulmonary edema, and hypoxemia.[1][3][4]

Sivelestat, a selective neutrophil elastase inhibitor, has shown therapeutic potential in mitigating lung injury.[3][5][6] Neutrophil elastase, released by activated neutrophils during inflammation, contributes to tissue damage.[6] this compound has been demonstrated to reduce inflammatory cell infiltration, decrease the production of pro-inflammatory cytokines, and protect against pulmonary vascular permeability.[3] This document provides detailed protocols for establishing LPS-induced ALI models in rodents and outlines the application of this compound in these models. It also summarizes key quantitative data and visualizes the involved signaling pathways.

Key Signaling Pathways in LPS-Induced ALI and this compound Intervention

This compound exerts its protective effects through the modulation of several key signaling pathways implicated in the pathogenesis of LPS-induced ALI.

  • Inhibition of Pro-inflammatory Pathways: this compound has been shown to inhibit the JNK/NF-κB and PI3K/AKT/mTOR signaling pathways.[5][7][8] Activation of these pathways by LPS leads to the transcription of pro-inflammatory genes and subsequent cytokine storm. This compound's inhibitory action on these pathways helps to dampen the inflammatory response.[5][6]

  • Activation of Protective Pathways: The therapeutic effects of this compound are also attributed to the activation of the Nrf2/HO-1 and ACE2/Ang-(1–7)/Mas receptor axis.[3][5] The Nrf2/HO-1 pathway is a critical regulator of the antioxidant response, and its activation by this compound helps to counteract LPS-induced oxidative stress.[5] The ACE2/Ang-(1–7)/Mas axis plays a protective role in the lungs, and its upregulation by this compound contributes to the resolution of inflammation.[3]

  • Other Mechanisms: this compound has also been found to alleviate endoplasmic reticulum stress and inhibit the TGF-β/Smad signaling pathway, both of which are involved in the pathogenesis of ALI.[2][9]

Diagrams of Signaling Pathways and Experimental Workflow

LPS_Sivelestat_Signaling_Pathways cluster_lps LPS Challenge cluster_this compound This compound Intervention cluster_pro_inflammatory Pro-inflammatory Pathways cluster_protective Protective Pathways cluster_cellular_effects Cellular Effects LPS LPS JNK_NFkB JNK/NF-κB LPS->JNK_NFkB Activates PI3K_AKT_mTOR PI3K/AKT/mTOR LPS->PI3K_AKT_mTOR Activates This compound This compound This compound->JNK_NFkB Inhibits This compound->PI3K_AKT_mTOR Inhibits Nrf2_HO1 Nrf2/HO-1 This compound->Nrf2_HO1 Activates ACE2_Ang_Mas ACE2/Ang-(1-7)/Mas This compound->ACE2_Ang_Mas Activates Inflammation Inflammation (TNF-α, IL-6, IL-1β) JNK_NFkB->Inflammation PI3K_AKT_mTOR->Inflammation Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Oxidative_Stress Oxidative Stress Nrf2_HO1->Oxidative_Stress Reduces ACE2_Ang_Mas->Inflammation Reduces Lung_Injury Acute Lung Injury Inflammation->Lung_Injury Oxidative_Stress->Lung_Injury Apoptosis->Lung_Injury

Caption: this compound's modulation of signaling pathways in LPS-induced ALI.

Experimental_Workflow cluster_animal_model Animal Model Establishment cluster_induction ALI Induction and Treatment cluster_assessment Assessment of Lung Injury Animal_Selection Animal Selection (e.g., SD Rats, C57BL/6 Mice) Acclimatization Acclimatization (1 week) Animal_Selection->Acclimatization Grouping Random Grouping (Sham, LPS, LPS + this compound) Acclimatization->Grouping Sivelestat_Admin This compound Administration (e.g., 10-30 mg/kg, i.p. or i.v.) Grouping->Sivelestat_Admin LPS_Admin LPS Administration (e.g., 4-5 mg/kg, i.t. or i.p.) Sivelestat_Admin->LPS_Admin 1h prior Sacrifice Sacrifice at Time Points (e.g., 3, 6, 12, 24h) LPS_Admin->Sacrifice Sample_Collection Sample Collection (BALF, Blood, Lung Tissue) Sacrifice->Sample_Collection Analysis Analysis (Histology, W/D Ratio, Cytokines, etc.) Sample_Collection->Analysis

Caption: General experimental workflow for LPS-induced ALI with this compound.

Experimental Protocols

In Vivo Model: LPS-Induced Acute Lung Injury in Rats

This protocol describes the induction of ALI in Sprague-Dawley (SD) rats via intratracheal (i.t.) or intraperitoneal (i.p.) instillation of LPS.

Materials:

  • Male SD rats (200-250 g)

  • Lipopolysaccharide (LPS) from E. coli O55:B5

  • This compound sodium hydrate

  • Sterile, pyrogen-free saline

  • Anesthetics (e.g., ketamine/xylazine cocktail)

  • Animal handling and surgical equipment

Procedure:

  • Animal Acclimatization: House rats for at least one week under standard laboratory conditions (12h light/dark cycle, 22-24°C, ad libitum access to food and water).

  • Grouping: Randomly divide animals into experimental groups (n=8-10 per group):

    • Sham Control: Administered vehicle (saline).

    • LPS Model: Administered LPS.

    • LPS + this compound (Low Dose): Administered LPS and a low dose of this compound.

    • LPS + this compound (High Dose): Administered LPS and a high dose of this compound.

  • This compound Administration: One hour prior to LPS challenge, administer this compound (e.g., 10 mg/kg or 30 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection.[3][6] The sham and LPS model groups receive an equivalent volume of saline.

  • LPS Administration (choose one method):

    • Intratracheal (i.t.) Instillation: Anesthetize the rat.[4] Surgically expose the trachea and instill LPS (e.g., 5 mg/kg in 50 µL of sterile saline) directly into the trachea.[3] Suture the incision.

    • Intraperitoneal (i.p.) Injection: Administer LPS (e.g., 4 mg/kg) via i.p. injection.[10] This method is less invasive but may induce a more systemic inflammatory response.

  • Monitoring and Sample Collection: At predetermined time points (e.g., 3, 6, 12, or 24 hours) post-LPS administration, euthanize the animals.[3]

    • Collect blood via cardiac puncture for serum cytokine analysis.

    • Perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF) for cell counts and protein analysis.

    • Harvest lung tissues for histopathological examination, wet/dry weight ratio determination, and molecular analyses.

In Vitro Model: LPS-Induced Inflammation in Macrophages

This protocol details the induction of an inflammatory response in RAW264.7 macrophage cells using LPS.

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • LPS from E. coli O55:B5

  • This compound sodium hydrate

  • Cell culture plates and reagents

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into appropriate culture plates (e.g., 6-well or 24-well plates) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with this compound (e.g., 100 µg/mL) for 2 hours.[9]

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 6, 12, or 24 hours).

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant to measure the levels of secreted cytokines (e.g., TNF-α, IL-6) using ELISA.

    • Lyse the cells to extract protein for Western blot analysis of signaling pathway components or RNA for gene expression analysis by RT-qPCR.

Data Presentation

The following tables summarize key quantitative data from studies investigating the effects of this compound on LPS-induced ALI.

Table 1: Effect of this compound on Lung Injury Parameters in LPS-Induced ALI in Rats

ParameterControl GroupLPS GroupLPS + this compound (10 mg/kg)LPS + this compound (30 mg/kg)Reference
Lung Wet/Dry (W/D) Ratio~4.5~7.0~6.0~5.5[3][10]
Lung Injury ScoreLowHighModerately ReducedSignificantly Reduced[5][10]
PaO2/FiO2 RatioHighSignificantly DecreasedIncreasedSignificantly Increased[7][10]

Note: Values are approximate and may vary depending on the specific experimental conditions.

Table 2: Effect of this compound on Inflammatory Cytokines in LPS-Induced ALI

CytokineControl GroupLPS GroupLPS + this compoundReference
TNF-α (pg/mL)LowSignificantly IncreasedSignificantly Decreased[3][7][9]
IL-6 (pg/mL)LowSignificantly IncreasedSignificantly Decreased[3][9]
IL-1β (pg/mL)LowSignificantly IncreasedSignificantly Decreased[5][9]
IL-8 (pg/mL)LowSignificantly IncreasedSignificantly Decreased[5][7]

Note: The degree of reduction is often dose-dependent.

Table 3: Effect of this compound on Oxidative Stress Markers in LPS-Induced ALI

MarkerControl GroupLPS GroupLPS + this compoundReference
Malondialdehyde (MDA)LowIncreasedDecreased[5]
Superoxide Dismutase (SOD)HighDecreasedIncreased[5]
Glutathione Peroxidase (GSH-Px)HighDecreasedIncreased[5]

Conclusion

The protocols and data presented provide a comprehensive guide for establishing LPS-induced ALI models and investigating the therapeutic effects of this compound. The use of both in vivo and in vitro models allows for a thorough evaluation of this compound's mechanisms of action, including its ability to modulate key inflammatory and protective signaling pathways. The provided diagrams and tables offer a clear visualization and summary of the critical aspects of these experimental systems. This information is intended to support researchers and drug development professionals in their efforts to understand and develop novel therapies for ALI and ARDS.

References

Application Notes: Sivelestat in Sepsis-Induced Acute Kidney Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sepsis-induced acute kidney injury (SA-AKI) is a critical complication in intensive care units, contributing significantly to mortality.[1][2] The pathophysiology involves a complex interplay of systemic inflammation, microcirculatory dysfunction, and cellular injury.[3] Neutrophil elastase (NE), a serine protease released by activated neutrophils, is a key mediator in the inflammatory cascade, contributing to tissue damage in various organs, including the kidneys.[4][5] Sivelestat is a selective inhibitor of neutrophil elastase.[2] Its therapeutic potential in SA-AKI is attributed to its ability to attenuate inflammation, reduce oxidative stress, and protect renal function.[6][7][8] These notes provide a comprehensive overview of the experimental design for evaluating this compound in preclinical models of sepsis-induced kidney injury.

Mechanism of Action

In sepsis, pathogens trigger an overwhelming immune response, leading to excessive neutrophil activation and release of NE. NE contributes to kidney injury by:

  • Degrading Extracellular Matrix: Damaging the glomerular basement membrane and tubular epithelial cell integrity.[5]

  • Amplifying Inflammation: Promoting the release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[6][9]

  • Inducing Oxidative Stress: Contributing to the production of reactive oxygen species that cause cellular damage.[7]

This compound specifically inhibits NE, thereby blocking these downstream pathological effects. Studies have shown that this compound can suppress the activation of signaling pathways like PI3K/Akt and TLR4/Myd88/NF-κB, which are involved in the inflammatory response.[6][9]

Experimental Design and Protocols

A robust experimental design is crucial for evaluating the efficacy of this compound. The most widely used and clinically relevant model for polymicrobial sepsis is Cecal Ligation and Puncture (CLP).[10][11]

Experimental Workflow

The following diagram outlines a typical experimental workflow for testing this compound in a CLP-induced sepsis model.

G cluster_setup Phase 1: Model Induction & Treatment cluster_monitoring Phase 2: Monitoring & Data Collection cluster_analysis Phase 3: Endpoint Analysis animal_acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) group_allocation Random Group Allocation (Sham, CLP+Vehicle, CLP+this compound) animal_acclimatization->group_allocation clp_procedure Cecal Ligation and Puncture (CLP) or Sham Surgery group_allocation->clp_procedure sivelestat_admin This compound Administration (e.g., 50 or 100 mg/kg, i.p.) clp_procedure->sivelestat_admin Immediately Post-CLP survival_monitoring Survival Monitoring (e.g., up to 108 hours) sivelestat_admin->survival_monitoring sample_collection Sample Collection (Blood & Kidney Tissue at 6, 24h) sivelestat_admin->sample_collection renal_function Renal Function Assessment (BUN, Creatinine, GFR) sample_collection->renal_function biomarkers Biomarker Analysis (NGAL, TNF-α, IL-1β, SOD, MDA) sample_collection->biomarkers histopathology Kidney Histopathology (H&E Staining, Injury Scoring) sample_collection->histopathology western_blot Western Blot (Akt, p-Akt, NF-κB) sample_collection->western_blot

Caption: General experimental workflow for this compound in a CLP sepsis model.

Protocol 1: Cecal Ligation and Puncture (CLP) Model in Rats

This protocol is adapted from established methods to induce polymicrobial sepsis.[10][11][12][13]

Materials:

  • Male Sprague-Dawley rats (200–250 g) or C57BL/6 mice (8-12 weeks old).[6][9][14]

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).[12][14]

  • Sterile surgical instruments.

  • 3-0 silk suture.

  • 21-gauge needle (or other size depending on desired severity).[14]

  • 70% ethanol and povidone-iodine for disinfection.

  • Warmed sterile saline (0.9%) for resuscitation.

  • Post-operative analgesic (e.g., buprenorphine).[10]

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal. Shave the abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol.[10][12]

  • Laparotomy: Make a 2-3 cm midline incision through the skin and peritoneum to expose the abdominal cavity.

  • Cecum Exposure: Locate and gently exteriorize the cecum, ensuring the mesentery is not damaged.[14]

  • Ligation: Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (e.g., 50% ligation for mid-grade sepsis), being careful to avoid occluding the ileocecal valve.[10][14]

  • Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal matter should be extruded to confirm patency.[10][14]

  • Closure: Carefully return the cecum to the peritoneal cavity. Close the peritoneum and skin in layers using appropriate sutures or surgical clips.[10]

  • Resuscitation and Analgesia: Immediately administer pre-warmed sterile saline subcutaneously (e.g., 5 ml per 100 g body weight) for fluid resuscitation.[10] Administer analgesic as per institutional guidelines.

  • Sham Control: For sham-operated animals, perform the laparotomy and cecum exposure without ligation or puncture.

Protocol 2: this compound Administration

Materials:

  • This compound sodium hydrate.

  • Sterile normal saline (vehicle).

Procedure:

  • Preparation: Dissolve this compound in sterile normal saline to the desired concentration.

  • Administration: Immediately following the CLP or sham surgery, administer this compound via intraperitoneal (i.p.) injection.[2][6]

  • Dosage: Common effective doses in rat models are 50 mg/kg and 100 mg/kg.[2][6] Dose-response studies may be necessary to determine the optimal dose for a specific model or severity of sepsis.

Protocol 3: Assessment of Renal Injury and Inflammation

1. Blood and Tissue Collection:

  • At predetermined time points (e.g., 6, 12, or 24 hours post-CLP), collect blood via cardiac puncture or other appropriate methods.[6]

  • Centrifuge blood to separate serum and store at -80°C.

  • Perfuse the kidneys with cold PBS and harvest them. One kidney can be fixed in 10% neutral buffered formalin for histology, while the other is snap-frozen in liquid nitrogen for molecular analysis.

2. Renal Function Tests:

  • Measure serum levels of Blood Urea Nitrogen (BUN) and Creatinine (Cr) using commercially available assay kits.

3. Biomarker Analysis (ELISA):

  • Measure serum or kidney homogenate levels of:

    • Kidney Injury Markers: Neutrophil gelatinase-associated lipocalin (NGAL).[2][6]

    • Pro-inflammatory Cytokines: TNF-α, IL-1β, IL-6.[2][6]

    • Oxidative Stress Markers: Superoxide dismutase (SOD), Malondialdehyde (MDA), and Glutathione Peroxidase (GSH-Px).[7][8]

4. Histopathological Examination:

  • Embed formalin-fixed kidney tissue in paraffin and cut 4-5 µm sections.

  • Stain sections with Hematoxylin and Eosin (H&E).

  • Score tubular injury (e.g., tubular dilation, cast formation, epithelial cell necrosis) in a blinded manner.

Quantitative Data Summary

The following tables summarize quantitative data from studies evaluating this compound in rodent models of sepsis.

Table 1: Effect of this compound on Renal Function and Injury Biomarkers

ParameterSepsis (CLP) + VehicleSepsis (CLP) + this compound (50 mg/kg)Sepsis (CLP) + this compound (100 mg/kg)Reference
BUN (mg/dL) Significantly IncreasedSignificantly DecreasedMore Significantly Decreased[2][6]
Creatinine (mg/dL) Significantly IncreasedSignificantly DecreasedSignificantly Decreased[7][8]
NGAL (ng/mL) Significantly IncreasedSignificantly DecreasedMore Significantly Decreased[2][6]
GFR (mL/min) Significantly DecreasedPartially RestoredSignificantly Restored[2][6]

Table 2: Effect of this compound on Inflammatory and Oxidative Stress Markers

ParameterSepsis (CLP) + VehicleSepsis (CLP) + this compoundReference
Serum TNF-α Significantly IncreasedSignificantly Suppressed[2][6]
Serum IL-1β Significantly IncreasedSignificantly Suppressed[2][6]
Renal iNOS Expression Significantly IncreasedSignificantly Inhibited[6]
Renal Macrophage Infiltration Significantly IncreasedSignificantly Suppressed[2][6]
Renal MDA Level Significantly IncreasedSignificantly Decreased[7][8]
Renal SOD Activity Significantly DecreasedSignificantly Increased[7][8]
Renal GSH-Px Activity Significantly DecreasedSignificantly Increased[7][8]

Signaling Pathways

This compound mitigates sepsis-induced AKI by inhibiting Neutrophil Elastase (NE) and modulating downstream inflammatory and cell death pathways.

G cluster_pathways Downstream Pathological Pathways Sepsis Sepsis (CLP Model) Neutrophil Neutrophil Activation Sepsis->Neutrophil NE Neutrophil Elastase (NE) Release Neutrophil->NE TLR4 TLR4/NF-κB Pathway Activation NE->TLR4 Activates Akt PI3K/Akt Pathway Activation NE->Akt Activates ECM ECM Degradation & Endothelial Injury NE->ECM Causes This compound This compound This compound->NE Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) TLR4->Cytokines Leads to Akt->Cytokines Leads to OxidativeStress Oxidative Stress (↑ MDA, ↓ SOD) Cytokines->OxidativeStress Promotes AKI Acute Kidney Injury (Tubular Damage, ↓ GFR) Cytokines->AKI OxidativeStress->AKI ECM->AKI

Caption: this compound's mechanism in mitigating sepsis-induced AKI pathways.

These protocols and data provide a framework for researchers to design and execute studies investigating the therapeutic potential of this compound for sepsis-induced acute kidney injury. Proper adherence to animal welfare guidelines and rigorous experimental technique are paramount for obtaining reproducible and meaningful results.

References

Application Note: In Vitro Elastase Inhibition Assay Protocol using Sivelestat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil elastase (NE), a serine protease released by activated neutrophils, plays a critical role in the pathogenesis of various inflammatory diseases, including acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). Its excessive activity leads to the degradation of extracellular matrix proteins and amplification of the inflammatory cascade. Sivelestat is a potent, specific, and competitive inhibitor of neutrophil elastase. This document provides a detailed protocol for an in vitro assay to measure the inhibitory activity of this compound against human neutrophil elastase (HNE) and summarizes its key quantitative parameters and mechanism of action.

Mechanism of Action

This compound functions as a selective, competitive inhibitor of neutrophil elastase. It binds to the active site of the enzyme, forming a stable, reversible complex that prevents the enzyme from binding to its natural substrates, such as elastin. This targeted action blocks the proteolytic function of elastase, thereby mitigating tissue damage and reducing inflammation. This compound is highly selective, showing no significant inhibitory activity against other proteases like trypsin, chymotrypsin, or thrombin even at high concentrations.

cluster_0 Standard Enzymatic Reaction cluster_1 Inhibition by this compound Elastase Neutrophil Elastase Product Degraded Products Elastase->Product cleaves Substrate Substrate (e.g., Elastin) Substrate->Product This compound This compound Elastase_Inhibited Neutrophil Elastase This compound->Elastase_Inhibited binds competitively No_Product No Degradation Elastase_Inhibited->No_Product Substrate_2 Substrate Substrate_2->No_Product

Caption: this compound competitively inhibits elastase, preventing substrate degradation.

Quantitative Data: Inhibitory Potency of this compound

This compound has been characterized as a potent inhibitor of neutrophil elastase across multiple species. Its inhibitory constants, including the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), are summarized below.

ParameterSpeciesValueReference
IC50 Human44 nM
Rabbit36 nM
Rat19 nM
Hamster37 nM
Mouse49 nM
Ki Human200 nM

Signaling Pathway Involvement

Neutrophil elastase is a key mediator in inflammatory signaling. Upon release from activated neutrophils, it contributes to tissue injury directly by degrading extracellular matrix components. Furthermore, it can amplify inflammation by influencing signaling pathways such as NF-κB, which controls the expression of pro-inflammatory cytokines like TNF-α and IL-6. By inhibiting elastase, this compound can downregulate these inflammatory pathways, reducing the production of key inflammatory mediators.

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Neutrophil Neutrophil Activation Inflammatory_Stimulus->Neutrophil Elastase Neutrophil Elastase Release Neutrophil->Elastase NFkB NF-κB Pathway Activation Elastase->NFkB promotes ECM_Degradation Extracellular Matrix Degradation Elastase->ECM_Degradation This compound This compound This compound->Elastase inhibits Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines Tissue_Injury Tissue Injury / Inflammation Cytokines->Tissue_Injury ECM_Degradation->Tissue_Injury

Caption: this compound inhibits elastase, downregulating pro-inflammatory pathways.

Experimental Protocol: In Vitro Elastase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on human neutrophil elastase (HNE) activity in a 96-well plate format. The assay measures the cleavage of a chromogenic substrate, N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide.

I. Materials and Reagents
  • Human Neutrophil Elastase (HNE), active enzyme

  • This compound sodium hydrate

  • N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (Elastase Substrate)

  • Tris-HCl buffer (e.g., 0.1 M, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Soybean Trypsin Inhibitor (optional, for stopping the reaction)

II. Reagent Preparation
  • Assay Buffer: Prepare 0.1 M Tris-HCl buffer, pH 7.5.

  • HNE Stock Solution: Reconstitute lyophilized HNE in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the stock solution with assay buffer to the desired working concentration (e.g., 0.1 µg/mL).

  • Substrate Solution: Prepare a 100 mM stock solution of the elastase substrate in DMSO. Store at -20°C. For the assay, dilute the stock solution in assay buffer to a final working concentration of 1.4 mM.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • This compound Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations for testing (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

III. Experimental Workflow

The general workflow for the inhibition assay involves the preparation of reagents, incubation of the enzyme with the inhibitor, initiation of the reaction with the substrate, and subsequent measurement of the product.

A 1. Prepare Reagent Dilutions (this compound, Elastase, Substrate) B 2. Add Assay Buffer to Wells A->B C 3. Add this compound Dilutions (or Vehicle Control) B->C D 4. Add HNE Solution to All Wells (except No-Enzyme Control) C->D E 5. Pre-incubate at 37°C for 15 min D->E F 6. Add Substrate Solution to Initiate Reaction E->F G 7. Incubate at 37°C for 30-60 min F->G H 8. Read Absorbance at 405 nm G->H

Caption: Step-by-step workflow for the in vitro elastase inhibition assay.

IV. Assay Procedure
  • Plate Setup: Set up the 96-well plate with the following controls:

    • 100% Activity Control: Enzyme + Substrate + Vehicle (DMSO in assay buffer)

    • Inhibitor Wells: Enzyme + Substrate + this compound dilutions

    • No-Enzyme Control (Blank): Substrate + Assay Buffer

  • Reaction Setup: Add the components to the wells in the following order. The final volume in each well will be 200 µL.

    • Add 50 µL of this compound dilutions or vehicle to the appropriate wells.

    • Add 50 µL of HNE working solution to all wells except the blank. Add 50 µL of assay buffer to the blank wells.

    • Tap the plate gently to mix and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 100 µL of the substrate working solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. Protect the plate from light. The incubation time may need optimization based on enzyme activity.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroanilide released by the enzymatic reaction.

V. Data Analysis
  • Correct for Blank: Subtract the average absorbance of the No-Enzyme Control (Blank) from all other readings.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of elastase inhibition for each this compound concentration:

    % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Activity Control)] * 100

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the elastase activity.

This protocol provides a robust framework for evaluating the inhibitory potential of this compound and other compounds against neutrophil elastase, facilitating research and drug development in inflammation-related disorders.

Application Notes and Protocols for Studying Human Pancreatic Carcinoma Cell Metastasis Using Sivelestat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Sivelestat, a specific inhibitor of neutrophil elastase, to investigate the metastatic potential of human pancreatic carcinoma cells. The following sections detail the underlying mechanism, experimental protocols, and expected outcomes.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a grim prognosis, primarily due to its propensity for early metastatic dissemination.[1] Neutrophil elastase, a serine protease released by neutrophils, has been implicated in promoting tumor progression and metastasis.[2][3] It contributes to the degradation of extracellular matrix components, including E-cadherin, a key protein in maintaining cell-cell adhesion.[2][4] The loss of E-cadherin is a hallmark of epithelial-to-mesenchymal transition (EMT), a critical process in cancer cell invasion and metastasis.[5] this compound, by inhibiting neutrophil elastase, presents a valuable tool to dissect the role of this enzyme in pancreatic cancer metastasis and to evaluate its potential as a therapeutic target.

Mechanism of Action

This compound is a potent and selective inhibitor of neutrophil elastase. In the context of pancreatic cancer metastasis, its primary mechanism involves preventing the enzymatic degradation of E-cadherin on the surface of cancer cells by neutrophil elastase.[2][4] This action helps to maintain the integrity of cell-cell junctions, thereby reducing cancer cell motility, migration, and invasion. By inhibiting neutrophil elastase, this compound is also thought to interfere with the formation of Neutrophil Extracellular Traps (NETs), which can capture circulating tumor cells and promote metastatic seeding. Furthermore, studies in other cancer types suggest that this compound may modulate signaling pathways downstream of growth factor receptors, such as the EGFR/ERK1/2 pathway, although its precise signaling cascade in pancreatic cancer is still under investigation.

Data Presentation

The following tables summarize quantitative data on the efficacy of this compound in preclinical studies on pancreatic and other cancer cells.

Table 1: Inhibitory Concentrations of this compound on Pancreatic Carcinoma Cells

ParameterCell LinesEffective ConcentrationReference
Proliferation Inhibition 8 out of 9 human pancreatic carcinoma cell lines50-100 µg/mL[4]
Motility Suppression 4 out of 4 human pancreatic carcinoma cell lines1-10 µg/mL[4]
Chemotaxis Inhibition 3 out of 4 human pancreatic carcinoma cell lines20 µg/mL[4]
Chemoinvasion Inhibition 2 out of 4 human pancreatic carcinoma cell lines20 µg/mL[4]

Table 2: IC50 Values of this compound

Target EnzymeIC50Reference
Human Neutrophil Elastase 46 ± 2 nM[6]
Pancreatic Elastase 15.75 µM[3]

Experimental Protocols

Detailed methodologies for key experiments to study the effect of this compound on pancreatic carcinoma cell metastasis are provided below.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of pancreatic cancer cells.

Materials:

  • Human pancreatic carcinoma cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound sodium hydrate (Ono Pharmaceutical)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed pancreatic cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 µg/mL to 200 µg/mL.

  • After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Transwell Migration and Invasion Assay

This assay assesses the effect of this compound on the migratory and invasive capacity of pancreatic cancer cells.

Materials:

  • Human pancreatic carcinoma cell lines

  • Serum-free culture medium

  • Complete culture medium (chemoattractant)

  • This compound

  • Transwell inserts with 8 µm pore size polycarbonate membrane (for migration)

  • Matrigel-coated Transwell inserts (for invasion)

  • 24-well plates

  • Cotton swabs

  • Methanol or 4% paraformaldehyde for fixation

  • Crystal violet staining solution (0.5% in 25% methanol)

Protocol:

  • Culture pancreatic cancer cells to 70-80% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • For invasion assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the Transwell inserts with the Matrigel solution and incubate at 37°C for at least 4 hours to allow for gelling.

  • Harvest the starved cells and resuspend them in serum-free medium at a density of 1 x 10⁵ cells/mL.

  • Add 200 µL of the cell suspension to the upper chamber of the Transwell inserts (coated with Matrigel for invasion, uncoated for migration).

  • Add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber.

  • Add different concentrations of this compound (e.g., 1, 10, 20 µg/mL) to both the upper and lower chambers. Include a vehicle control.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol or 4% paraformaldehyde for 15 minutes.

  • Stain the cells with 0.5% crystal violet solution for 20 minutes.

  • Gently wash the inserts with water and allow them to air dry.

  • Elute the stain by adding a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm, or count the stained cells in several random fields under a microscope.

Western Blot Analysis for EMT Markers

This protocol is used to determine the effect of this compound on the expression of key proteins involved in EMT, such as E-cadherin and Vimentin.

Materials:

  • Human pancreatic carcinoma cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-E-cadherin, anti-Vimentin, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed pancreatic cancer cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound (e.g., 10, 20, 50 µg/mL) for 24-48 hours. Include a vehicle control.

  • Lyse the cells with RIPA buffer and collect the total protein lysate.

  • Determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of this compound's action and the experimental workflows.

G cluster_0 Neutrophil cluster_1 Pancreatic Cancer Cell Neutrophil Neutrophil Neutrophil_Elastase Neutrophil Elastase Neutrophil->Neutrophil_Elastase releases Pro_TGFa pro-TGF-α TGFa TGF-α EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK1/2 EGFR->ERK Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation ERK->Proliferation Migration_Invasion Migration & Invasion E_cadherin E-cadherin EMT EMT E_cadherin->EMT inhibits EMT->Migration_Invasion This compound This compound This compound->Neutrophil_Elastase inhibits Neutrophil_Elastase->Pro_TGFa cleaves to TGF-α Neutrophil_Elastase->E_cadherin degrades TGFa->EGFR activates

Proposed signaling pathway of this compound in pancreatic cancer.

G cluster_0 In Vitro Experiments start Pancreatic Cancer Cell Lines treatment Treat with this compound (various concentrations) start->treatment viability Cell Viability Assay (MTT) treatment->viability migration Transwell Migration Assay treatment->migration invasion Transwell Invasion Assay treatment->invasion western Western Blot (E-cadherin, Vimentin, p-Akt, p-ERK) treatment->western end Data Analysis & Interpretation viability->end migration->end invasion->end western->end G cluster_0 Logical Relationship This compound This compound NE_inhibition Inhibition of Neutrophil Elastase This compound->NE_inhibition Ecad_stabilization Stabilization of E-cadherin NE_inhibition->Ecad_stabilization Adhesion_increase Increased Cell-Cell Adhesion Ecad_stabilization->Adhesion_increase EMT_inhibition Inhibition of EMT Metastasis_reduction Reduced Metastasis EMT_inhibition->Metastasis_reduction Adhesion_increase->EMT_inhibition

References

Application Notes and Protocols: Boyden Chamber Assay with Sivelestat for Chemotaxis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in inflammation, wound healing, and immune responses. Neutrophils, as first responders of the innate immune system, are key players in these processes, and their migration is tightly regulated. The Boyden chamber assay is a widely used and well-established method for studying chemotaxis in vitro.[1][2] This application note provides a detailed protocol for utilizing the Boyden chamber assay to investigate the effect of Sivelestat, a selective neutrophil elastase inhibitor, on neutrophil chemotaxis.

This compound is a potent and selective competitive inhibitor of neutrophil elastase, with an IC50 of approximately 44-49 nM.[3] Neutrophil elastase, a serine protease released by activated neutrophils, is implicated in various inflammatory conditions.[4][5] By inhibiting this enzyme, this compound is expected to modulate the inflammatory response, which may include an effect on neutrophil migration. These application notes will guide researchers in setting up and executing a robust Boyden chamber assay to quantify the impact of this compound on neutrophil chemotaxis.

Data Presentation

Table 1: Experimental Parameters for Neutrophil Chemotaxis in a Boyden Chamber Assay
ParameterRecommended Value/RangeNotes
Cell Type Primary Human NeutrophilsIsolated from healthy donors.
Chemoattractant Interleukin-8 (IL-8)10 nM
N-formyl-Met-Leu-Phe (fMLP)100 nM
This compound Concentration 10 µg/mL - 100 µg/mLTitration recommended to determine optimal inhibitory concentration.
Boyden Chamber Insert Pore Size 3.0 - 5.0 µmOptimal for neutrophil migration.[6][7]
Cell Seeding Density 1 x 10^6 cells/mL
Incubation Time 1 - 2 hoursShorter incubation times are generally sufficient for neutrophils.[6][8][9]
Incubation Temperature 37°CStandard cell culture conditions.
Atmosphere 5% CO2, humidifiedStandard cell culture conditions.
Table 2: Reagents and Materials
Reagent/MaterialSupplier (Example)Purpose
Boyden Chamber (24-well or 96-well)Corning, Neuro ProbeChemotaxis assay platform.
Polycarbonate inserts (3.0 or 5.0 µm pores)Corning, Greiner Bio-OnePorous membrane for cell migration.
This compound sodium hydrateSelleck Chemicals, AbcamNeutrophil elastase inhibitor.
Recombinant Human IL-8R&D Systems, PeproTechChemoattractant.
fMLPSigma-AldrichChemoattractant.
Ficoll-Paque™ PLUS or Polymorphprep™GE Healthcare, Axis-ShieldNeutrophil isolation.
RPMI 1640 MediumGibco, LonzaCell culture medium.
Fetal Bovine Serum (FBS)Gibco, Sigma-AldrichMedium supplement.
DAPI (4',6-diamidino-2-phenylindole)Thermo Fisher ScientificNuclear stain for cell quantification.
Crystal VioletSigma-AldrichWhole-cell stain for quantification.
Myeloperoxidase (MPO) Assay KitAbcam, Cayman ChemicalEnzymatic quantification of neutrophils.[10]
4% Paraformaldehyde (PFA)Electron Microscopy SciencesCell fixation.
MethanolSigma-AldrichCell permeabilization.

Experimental Protocols

Isolation of Human Neutrophils

This protocol describes the isolation of neutrophils from human peripheral blood using density gradient centrifugation.

Materials:

  • Whole blood from healthy donors collected in tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Ficoll-Paque™ PLUS or Polymorphprep™.

  • RPMI 1640 medium.

  • ACK lysis buffer (for red blood cell lysis).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Carefully layer the whole blood over an equal volume of Ficoll-Paque™ PLUS or Polymorphprep™ in a conical centrifuge tube.

  • Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

  • Collect the neutrophil-rich layer.

  • Wash the collected cells with three volumes of RPMI 1640 medium and centrifuge at 300 x g for 10 minutes.

  • To remove contaminating red blood cells, resuspend the cell pellet in ACK lysis buffer and incubate for 5-10 minutes at room temperature.

  • Add an excess of RPMI 1640 to stop the lysis and centrifuge at 300 x g for 10 minutes.

  • Resuspend the neutrophil pellet in RPMI 1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. The purity of neutrophils should be >95%.

Boyden Chamber Assay for Chemotaxis

Procedure:

  • Preparation of the Boyden Chamber:

    • Place the polycarbonate inserts into the wells of the multi-well plate.

    • Add the chemoattractant (e.g., 10 nM IL-8 or 100 nM fMLP) diluted in serum-free RPMI 1640 medium to the lower chamber.

    • For the negative control, add serum-free medium without the chemoattractant to the lower chamber.

  • Cell Preparation and Treatment:

    • Resuspend the isolated neutrophils in serum-free RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Pre-incubate the neutrophil suspension with various concentrations of this compound (e.g., 10 µg/mL, 50 µg/mL, 100 µg/mL) or vehicle control (e.g., DMSO) for 30 minutes at 37°C.

  • Cell Seeding:

    • Add 100 µL of the pre-treated neutrophil suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours.

  • Quantification of Migrated Cells:

    Method A: Staining and Microscopy

    • After incubation, carefully remove the inserts from the wells.

    • Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane by immersing the inserts in 4% PFA for 15 minutes.

    • Wash the inserts with PBS.

    • Permeabilize the cells with ice-cold methanol for 10 minutes (optional, depending on the stain).

    • Stain the cells with either 0.1% Crystal Violet for 10-20 minutes or with DAPI (1 µg/mL) for 5 minutes.

    • Wash the inserts with PBS to remove excess stain.

    • Allow the membranes to air dry.

    • Mount the membranes on a glass slide and count the number of migrated cells in several high-power fields using a light or fluorescence microscope.

    Method B: Myeloperoxidase (MPO) Assay [10]

    • After incubation, collect the medium from the lower chamber.

    • Lyse the migrated cells in the lower chamber to release their contents, including MPO.

    • Quantify the MPO activity using a commercially available MPO assay kit according to the manufacturer's instructions. The MPO activity is directly proportional to the number of migrated neutrophils.

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification prep_chamber Prepare Boyden Chamber (Add Chemoattractant to Lower Well) seed_cells Seed Treated Neutrophils in Upper Chamber prep_cells Isolate and Prepare Neutrophils treat_cells Pre-treat Neutrophils with this compound prep_cells->treat_cells treat_cells->seed_cells incubate Incubate for 1-2 hours at 37°C seed_cells->incubate remove_non_migrated Remove Non-migrated Cells incubate->remove_non_migrated fix_stain Fix and Stain Migrated Cells remove_non_migrated->fix_stain count_cells Count Migrated Cells (Microscopy) fix_stain->count_cells

Caption: Experimental workflow for the Boyden chamber chemotaxis assay.

G cluster_pathway Neutrophil Chemotaxis Signaling and Inhibition chemoattractant Chemoattractant (e.g., IL-8) receptor GPCR chemoattractant->receptor downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) receptor->downstream migration Actin Polymerization & Cell Migration downstream->migration neutrophil_elastase Neutrophil Elastase (NE) downstream->neutrophil_elastase Activation leads to NE release neutrophil_elastase->migration Promotes migration (ECM degradation) This compound This compound This compound->neutrophil_elastase Inhibits

Caption: Signaling pathway of neutrophil chemotaxis and this compound's inhibitory action.

References

Application Note: Quantifying the Anti-proliferative Effects of Sivelestat using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sivelestat is a specific, competitive inhibitor of neutrophil elastase (NE), a serine protease released by neutrophils during inflammation.[1][2] Neutrophil elastase is implicated in the progression of various diseases, including cancer, where it can promote tumor cell proliferation, migration, and invasion.[2][3] One of the primary mechanisms by which NE exerts its pro-proliferative effect is by cleaving and releasing membrane-bound growth factors, such as Transforming Growth Factor-α (TGF-α).[4][5][6] This release leads to the activation of downstream signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK/ERK) pathways, ultimately stimulating cell growth.[5][6]

This compound's ability to block NE activity makes it a valuable tool for investigating the role of NE in cancer biology and a potential therapeutic agent to inhibit tumor growth.[7][8] This application note provides a detailed protocol for using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the dose-dependent effect of this compound on the proliferation of cancer cells.

Principle of the MTT Assay

The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity, which serves as an indicator of cell proliferation. The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[9] The formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at approximately 570 nm.[10][11] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability or proliferation.

Experimental Workflow and Protocols

The overall workflow for assessing the effect of this compound on cell proliferation using the MTT assay is depicted below.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Analysis start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed incubate1 Incubate (24h) seed->incubate1 prep_siv Prepare this compound Dilutions incubate1->prep_siv add_siv Add this compound to Wells prep_siv->add_siv incubate2 Incubate (e.g., 48-72h) add_siv->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_sol Add Solubilization Solution incubate4 Incubate (2h to overnight) read Read Absorbance (570 nm) incubate4->read analyze Calculate % Viability & IC50 read->analyze end End: Report Results analyze->end

Figure 1. Experimental workflow for the MTT assay to evaluate this compound.

Materials and Reagents
  • Cancer cell line of interest (e.g., TMK-1 gastric cancer cells, pancreatic cancer cell lines)[5][12]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (ONO-5046)[1]

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol, or DMSO)[11]

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Detailed Experimental Protocol

Day 1: Cell Seeding

  • Culture cells until they reach approximately 80% confluency.

  • Harvest the cells using standard trypsinization methods and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension in a complete culture medium to an optimal seeding density. This density should be predetermined to ensure cells are in the exponential growth phase at the end of the experiment and absorbance values fall within the linear range of the assay (typically 0.75-1.25 for untreated controls). A common starting point is 5,000-10,000 cells per well.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include control wells: "vehicle control" (cells + medium + vehicle) and "blank" (medium only, no cells).

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and recover.[13]

Day 2: Cell Treatment

  • Prepare a stock solution of this compound in sterile DMSO.

  • Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells (including vehicle control) should be kept constant and low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration (or vehicle control medium) to each well.

  • Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours).

Day 4/5: MTT Assay and Data Collection

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including controls.[11]

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. The formation of a purple precipitate should be visible under a microscope.

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Mix gently by pipetting or placing the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Allow the plate to stand at room temperature in the dark for at least 2 hours (or overnight, depending on the solubilization buffer) to ensure all formazan has dissolved.

  • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to reduce background noise.

Data Analysis and Presentation

  • Correct for Background: Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.

  • Calculate Percentage Viability: The effect of this compound is expressed as the percentage of cell viability relative to the vehicle-treated control cells.

    • % Cell Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

  • Data Presentation: Summarize the results in a table and plot a dose-response curve with this compound concentration on the x-axis and % Cell Viability on the y-axis. This allows for the determination of the IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%).[14]

Table 1: Sample Data for the Effect of this compound on Cell Proliferation

This compound Conc. (µM)Mean Absorbance (570 nm)Corrected Absorbance (Mean - Blank)% Cell Viability
0 (Blank)0.0520.000N/A
0 (Vehicle Control)1.1541.102100.0%
101.0450.99390.1%
500.8210.76969.8%
1000.6180.56651.4%
2500.3890.33730.6%
5000.2110.15914.4%

Note: Data are hypothetical and for illustrative purposes only. Significant growth inhibition of gastric cancer cells by this compound has been observed at concentrations greater than 100 µg/mL (~230 µM).[4]

Mechanism of Action: this compound's Inhibition of Pro-proliferative Signaling

This compound's anti-proliferative effect stems from its direct inhibition of neutrophil elastase. In many cancer microenvironments, NE cleaves the precursor form of TGF-α (pro-TGF-α) from the cell surface, releasing the mature growth factor.[5][6] Released TGF-α then binds to and activates the EGFR, triggering downstream pro-survival and pro-proliferative signaling cascades like the PI3K/Akt and RAS/MEK/ERK pathways.[2][5][15] By inhibiting NE, this compound prevents TGF-α release, thereby suppressing this entire signaling axis and reducing cell proliferation.[4][5]

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling proTGF Pro-TGF-α TGF TGF-α (released) proTGF->TGF EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK1/2 EGFR->ERK NE Neutrophil Elastase (NE) NE->proTGF Cleaves This compound This compound This compound->NE Inhibits TGF->EGFR Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation ERK->Proliferation

Figure 2. this compound inhibits NE-mediated cell proliferation signaling.

References

Application Notes and Protocols for Continuous Intravenous Infusion of Sivelestat in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical research applications of Sivelestat, a selective neutrophil elastase inhibitor, administered via continuous intravenous infusion. The focus is on its investigation for the treatment of acute respiratory distress syndrome (ARDS) and sepsis-associated lung injury.

Mechanism of Action

This compound is a synthetic inhibitor of neutrophil elastase (NE), a serine protease released by activated neutrophils.[1][2][3] During an excessive inflammatory response, such as in sepsis and ARDS, neutrophils infiltrate lung tissue and release NE, which can degrade key components of the extracellular matrix, leading to lung tissue damage and increased permeability of the alveolar-capillary barrier.[1][2][4] By specifically inhibiting NE, this compound is hypothesized to mitigate this damage, thereby reducing the severity of lung injury and improving respiratory function.[1][3]

Recent research also suggests that this compound's therapeutic effects may be mediated through the modulation of intracellular signaling pathways. Studies have indicated its ability to inhibit the PI3K/AKT/mTOR and JNK/NF-κB signaling pathways, both of which are crucial in regulating inflammation and apoptosis.[5][6][7]

Clinical Applications in Research

This compound has been primarily investigated for its potential therapeutic benefit in patients with ARDS, particularly when associated with systemic inflammatory response syndrome (SIRS) or sepsis.[8][9][10] Clinical studies have explored its effects on various outcomes, including improvement in oxygenation, reduction in the duration of mechanical ventilation, and mortality rates.[8][11][12][13]

Quantitative Data Summary

The following tables summarize key quantitative data from various clinical studies involving the continuous intravenous infusion of this compound.

Table 1: this compound Dosing and Administration in Clinical Trials

Study/Trial IdentifierPatient PopulationThis compound DosageDuration of Infusion
NCT04973670[1][2]Sepsis patients at risk of ARDS0.2 mg/kg/hourUp to 7 days
STRIVE Study[14]Acute Lung Injury (ALI)0.16 mg/kg/hourDuration of mechanical ventilation + 24 hrs (max 14 days)
Phase IV Study (Japan)[11]ALI with SIRS0.2 mg/kg/hourMaximum of 14 days
NCT04909697[10][15]Mild to moderate ARDS with SIRSNot specified, but continuous IV infusionMinimum 5 days, maximum 14 days
Cardiac Surgery Pilot Study[16]Post-cardiac surgery0.3 mg/kg/hourPeri-operatively
Acute Aortic Dissection Study[17]Post-operative acute Stanford type A aortic dissection0.2 mg/kg/hour3–7 days

Table 2: Summary of Clinical Outcomes from Selected this compound Trials

StudyPrimary Outcome(s)Key Findings
Meta-analysis (2025)[8]Mortality, ICU Length of Stay (LOS), Duration of Mechanical Ventilation (MV)This compound significantly reduced mortality (OR = 0.63), ICU LOS, and duration of MV.
NCT04973670 Protocol[1][2]Development of ARDS within 7 daysHypothesizes a 15% decrease in ARDS incidence in the intervention group.
STRIVE Study[14]Ventilator-free days (VFDs), 28-day mortalityNo significant effect on VFDs or 28-day mortality.
Phase IV Study (Japan)[11]Ventilator-free days (VFDs)Adjusted mean VFDs were significantly higher in the this compound group (15.7 vs. 12.1 days).
Sepsis-induced ARDS Trial[12][13]PaO₂/FiO₂ ratio improvement on Day 555.9% of patients in the this compound group showed improved PaO₂/FiO₂ ratio vs. 19.4% in the placebo group.
NCT04909697[10]PaO₂/FiO₂ ratio improvement on Day 3, 90-day mortalityPaO₂/FiO₂ ratio improved by 41% in the this compound group vs. 16% in placebo. Reduced 90-day mortality.

Experimental Protocols

Below is a generalized protocol for a prospective, randomized, double-blind, placebo-controlled clinical trial investigating the efficacy and safety of continuous intravenous this compound infusion in patients with sepsis-induced ARDS. This protocol is based on common elements from various published studies.[1][2][12][13]

1. Study Objective:

  • Primary: To evaluate the effect of this compound on oxygenation, as measured by the proportion of patients with a significant improvement in the PaO₂/FiO₂ ratio by Day 5 of treatment.

  • Secondary: To assess the impact of this compound on 28-day and 90-day mortality, ventilator-free days, duration of ICU stay, and changes in inflammatory biomarkers.

2. Patient Selection:

  • Inclusion Criteria:

    • Adult patients (18-75 years old).[12]

    • Diagnosis of sepsis according to Sepsis-3 criteria.[12]

    • Diagnosis of mild to moderate ARDS based on the Berlin criteria (PaO₂/FiO₂ ratio between 100 and 300 mmHg).[15]

    • Onset of ARDS within 48 hours prior to randomization.[12][13]

    • Informed consent obtained from the patient or their legally authorized representative.[12]

  • Exclusion Criteria:

    • Pre-existing severe chronic respiratory disease.[15]

    • ARDS primarily of non-pulmonary origin (e.g., pancreatitis, massive transfusion), unless sepsis is the primary driver.[18]

    • Leukopenia or severe thrombocytopenia.[18]

    • Pregnancy or lactation.[15]

    • Anticipated death within 24 hours.

3. Randomization and Blinding:

  • Eligible patients will be randomly assigned in a 1:1 ratio to receive either this compound or a matching placebo.

  • The study will be double-blinded; patients, investigators, and clinical staff will be unaware of the treatment allocation.

4. Investigational Product Administration:

  • This compound Group: this compound sodium will be administered as a continuous intravenous infusion at a dose of 0.2 mg/kg/hour.[1][17] The drug will be diluted in normal saline to a total volume of 48 mL and infused over 24 hours using an infusion pump.[1]

  • Placebo Group: An identical-appearing placebo (e.g., normal saline with this compound excipients) will be administered at the same rate and volume.[1]

  • Duration: The infusion will continue for a minimum of 5 days and a maximum of 14 days, or until ICU discharge, death, or discontinuation of mechanical ventilation.[13]

5. Concomitant Care:

  • All patients will receive standard of care for sepsis and ARDS, including but not limited to, low tidal volume mechanical ventilation, appropriate antimicrobial therapy, fluid management, and hemodynamic support, according to international guidelines.[1]

6. Data Collection and Assessments:

  • Baseline: Demographics, baseline clinical characteristics, and laboratory values will be recorded.

  • Daily: Vital signs, ventilator settings, PaO₂/FiO₂ ratio, and adverse events will be monitored.

  • Scheduled Assessments: Blood samples for inflammatory biomarkers (e.g., IL-6, CRP) will be collected at baseline and on Days 3, 5, and 7.

  • Outcomes: The primary outcome will be assessed on Day 5. Secondary outcomes will be tracked until Day 28 and Day 90.

7. Statistical Analysis:

  • The primary outcome will be analyzed using a chi-square test or Fisher's exact test.

  • Secondary outcomes, such as ventilator-free days, will be compared using appropriate non-parametric tests.

  • Survival analysis will be performed using Kaplan-Meier curves and log-rank tests.[12][13]

Visualizations

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways modulated by this compound in the context of inflammatory lung injury.

Sivelestat_PI3K_AKT_mTOR_Pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_pathway PI3K/AKT/mTOR Pathway cluster_intervention Intervention LPS LPS PI3K PI3K LPS->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Inflammation Inflammation & Apoptosis mTOR->Inflammation This compound This compound This compound->PI3K Inhibits

Caption: this compound's inhibition of the PI3K/AKT/mTOR signaling pathway.

Sivelestat_JNK_NFkB_Pathway cluster_stimulus Stimulus cluster_pathway JNK/NF-κB Pathway cluster_intervention Intervention TNFa TNF-α JNK JNK TNFa->JNK NFkB NF-κB JNK->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Upregulates This compound This compound This compound->JNK Inhibits

Caption: this compound's inhibition of the JNK/NF-κB signaling pathway.

Experimental Workflow

The diagram below outlines the logical flow of a clinical trial for this compound.

Sivelestat_Trial_Workflow Screening Patient Screening (Sepsis & ARDS Criteria) Consent Informed Consent Screening->Consent Randomization Randomization (1:1) Consent->Randomization Eligible Analysis Data Analysis (Primary & Secondary Endpoints) Consent->Analysis Ineligible GroupA Group A: Continuous IV this compound Randomization->GroupA GroupB Group B: Continuous IV Placebo Randomization->GroupB Treatment Treatment Period (Up to 14 Days) + Standard of Care GroupA->Treatment GroupB->Treatment FollowUp Follow-up (28 & 90 Days) Treatment->FollowUp FollowUp->Analysis

Caption: Generalized workflow for a this compound clinical trial.

References

Application Notes and Protocols: Sivelestat for Studying Gefitinib-Induced Pneumonitis in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gefitinib, an epidermal growth factor receptor-tyrosine kinase inhibitor (EGFR-TKI), is a crucial therapeutic agent for non-small cell lung cancer with EGFR mutations.[1][2][3] However, its use can be complicated by severe adverse effects, most notably acute pneumonitis.[1][2][4] Understanding the pathophysiology of gefitinib-induced pneumonitis and developing effective therapeutic interventions is a critical area of research. Sivelestat, a selective neutrophil elastase inhibitor, has emerged as a promising agent for mitigating this life-threatening condition.[1][2] These application notes provide a detailed overview and protocols for utilizing a mouse model to study the effects of this compound on gefitinib-induced pneumonitis.

Neutrophil elastase, a serine protease released by activated neutrophils, plays a significant role in the pathogenesis of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[5][6] Excessive neutrophil elastase activity can lead to the degradation of essential components of the extracellular matrix, such as elastin and collagen, resulting in lung tissue damage.[3] this compound functions by selectively inhibiting neutrophil elastase, thereby reducing the inflammatory cascade and protecting lung tissue.[6] Studies have shown that this compound can ameliorate gefitinib-induced pneumonitis in mice by reducing inflammatory cell infiltration, protein levels in bronchoalveolar lavage fluid (BALF), and improving survival rates.[1][2][3]

Signaling Pathways

Gefitinib-Induced Pneumonitis and the Role of Neutrophil Elastase

Gefitinib-induced pneumonitis is characterized by an inflammatory response in the lungs, where neutrophils are key players.[1][7] The drug can cause initial lung epithelial injury, which, in susceptible individuals, triggers an inflammatory cascade. This involves the recruitment of neutrophils to the lung tissue. These activated neutrophils release a variety of inflammatory mediators, including neutrophil elastase.[3] Neutrophil elastase then contributes to lung damage through several mechanisms, including direct cytotoxicity to endothelial and epithelial cells and degradation of the extracellular matrix.[3] this compound directly inhibits the activity of neutrophil elastase, thereby breaking this cycle of inflammation and tissue damage.

G Gefitinib Gefitinib Epithelial_Injury Airway Epithelial Injury Gefitinib->Epithelial_Injury Neutrophil_Recruitment Neutrophil Recruitment and Activation Epithelial_Injury->Neutrophil_Recruitment Neutrophil_Elastase Neutrophil Elastase Release Neutrophil_Recruitment->Neutrophil_Elastase Lung_Injury Acute Pneumonitis (Lung Injury) Neutrophil_Elastase->Lung_Injury This compound This compound This compound->Inhibition Inhibition->Neutrophil_Elastase G This compound This compound NE_Inhibition Neutrophil Elastase Inhibition This compound->NE_Inhibition PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Inhibition This compound->PI3K_AKT_mTOR ACE2_Axis ACE2/Ang-(1-7)/MasR Axis Upregulation This compound->ACE2_Axis Reduced_Inflammation Reduced Inflammation NE_Inhibition->Reduced_Inflammation PI3K_AKT_mTOR->Reduced_Inflammation Reduced_Apoptosis Reduced Apoptosis PI3K_AKT_mTOR->Reduced_Apoptosis Lung_Protection Lung Protection ACE2_Axis->Lung_Protection Reduced_Inflammation->Lung_Protection Reduced_Apoptosis->Lung_Protection G cluster_pre Pre-Treatment cluster_induction Induction & Treatment cluster_analysis Analysis Acclimatization Acclimatization (1 week) Gefitinib_Pre Gefitinib Administration (Day -1) Acclimatization->Gefitinib_Pre Naphthalene Naphthalene Injection (200 mg/kg, i.p.) Day 0 Gefitinib_Pre->Naphthalene Gefitinib_Treat Gefitinib Administration (250 or 300 mg/kg, p.o.) Days 1-13 Naphthalene->Gefitinib_Treat Sivelestat_Treat This compound Administration (150 mg/kg, i.p.) Days 1-13 Naphthalene->Sivelestat_Treat Monitoring Daily Monitoring (Weight, Survival) Gefitinib_Treat->Monitoring Sivelestat_Treat->Monitoring Sample_Collection Sample Collection (Day 14) Monitoring->Sample_Collection BALF_Analysis BALF Analysis (Cells, Protein, NE Activity) Sample_Collection->BALF_Analysis Histo Histopathology Sample_Collection->Histo

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sivelestat for Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting advice for using Sivelestat, a potent neutrophil elastase inhibitor, in primary cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly specific, potent, and reversible inhibitor of neutrophil elastase (NE).[1][2][3] Neutrophil elastase is a powerful serine protease released by activated neutrophils during an inflammatory response.[3][4] In pathological conditions, excessive NE activity leads to the degradation of critical extracellular matrix proteins like elastin and collagen, which can cause significant tissue damage.[4][5]

This compound works by binding directly to the active site of neutrophil elastase, effectively blocking its destructive enzymatic activity.[3] This inhibition helps to mitigate the inflammatory cascade and protect tissues from damage.[3][6][7] Studies have shown that by inhibiting NE, this compound can modulate downstream inflammatory signaling pathways, including the JNK/NF-κB and PI3K/AKT/mTOR pathways.[6][7][8]

stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) neutrophil Neutrophil Activation stimulus->neutrophil ne_release Neutrophil Elastase (NE) Release neutrophil->ne_release inhibition Inhibition ne_release->inhibition damage ECM Degradation Inflammatory Signaling (JNK/NF-κB, etc.) ne_release->damage   Degrades & Activates This compound This compound This compound->inhibition inhibition->damage Blocks outcome_good Protection from Inflammation inhibition->outcome_good outcome_bad Tissue Damage & Inflammation damage->outcome_bad

Caption: this compound's mechanism of action.
Q2: What is a recommended starting concentration for this compound in primary cell culture?

The optimal concentration of this compound is highly dependent on the primary cell type, experimental conditions, and the concentration of neutrophil elastase being targeted. Therefore, it must be determined empirically. The enzymatic IC50 (the concentration required to inhibit 50% of enzyme activity) for this compound against neutrophil elastase is approximately 44 nM.[1][2] However, effective concentrations in cell culture are typically much higher to account for cell permeability, protein binding, and stability in media.

Based on published studies, a reasonable starting range for dose-response experiments is between 10 µg/mL and 100 µg/mL .

Table 1: Examples of this compound Concentrations Used in In Vitro Studies

Cell TypeConditionEffective Concentration(s)OutcomeReference
Human Pulmonary Microvascular Endothelial Cells (HPMECs)TNF-α Stimulation50 - 100 µg/mLIncreased cell viability, reduced inflammation.[6]
TMK-1 Gastric Carcinoma CellsNE-induced Proliferation>10 µg/mLComplete inhibition of NE-induced proliferation.[9]
TMK-1 Gastric Carcinoma CellsGrowth Inhibition100 - 1000 µg/mLSignificant inhibition of cell growth.[9]
Q3: How do I determine the optimal, non-toxic concentration of this compound for my specific primary cells?

Determining the optimal concentration is a two-phase process: first, assess cytotoxicity to find a safe working range, and second, evaluate efficacy within that range.

start_node Start: Culture Primary Cells phase1 Phase 1: Cytotoxicity Assay start_node->phase1 p1_step1 Treat cells with a wide range of This compound concentrations (e.g., 0-500 µg/mL) phase1->p1_step1 phase2 Phase 2: Efficacy Assay p2_step1 Induce injury/inflammation (e.g., with LPS, TNF-α) phase2->p2_step1 end_node Determine Optimal Concentration p1_step2 Incubate for 24-48 hours p1_step1->p1_step2 p1_step3 Perform cell viability assay (e.g., MTT, Live/Dead) p1_step2->p1_step3 p1_step4 Plot Viability vs. Concentration. Determine Max Non-Toxic Dose. p1_step3->p1_step4 p1_step4->phase2 Use this dose range p2_step2 Treat with non-toxic range of This compound concentrations p2_step1->p2_step2 p2_step3 Measure functional endpoint (e.g., cytokine levels, protein phosphorylation) p2_step2->p2_step3 p2_step4 Identify lowest concentration with maximal effect. p2_step3->p2_step4 p2_step4->end_node

Caption: Workflow for optimizing this compound concentration.

Experimental Protocol: Determining Cytotoxicity with an MTT Assay

This protocol provides a method to assess the impact of this compound on the viability of your primary cells.

  • Cell Plating: Seed your primary cells into a 96-well plate at a density that will ensure they are in a logarithmic growth phase (typically 70-80% confluency) at the end of the experiment. Allow cells to adhere overnight.

  • Prepare this compound Dilutions: Prepare a 2X stock solution for each desired final concentration of this compound (e.g., 0, 2, 20, 100, 200, 400, 1000 µg/mL) in your cell culture medium. Also prepare a solvent control (e.g., DMSO) at the highest concentration that will be used.

  • Treatment: Carefully remove half of the medium from each well and replace it with an equal volume of the 2X this compound dilutions to achieve the 1X final concentrations. Incubate for a period relevant to your planned experiment (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1][9] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[10]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[9][10]

  • Analysis: Normalize the data to the untreated control wells (representing 100% viability) and plot the percentage of cell viability against the this compound concentration. The highest concentration that does not cause a significant drop in viability is your maximum non-toxic concentration.

Troubleshooting Guide

Q4: My cells are showing high levels of toxicity even at low this compound concentrations. What could be wrong?

Unexpected cytotoxicity can arise from several factors. Use the following guide to troubleshoot the issue.

start High Cell Toxicity Observed q1 Is a solvent control included and is it also toxic? start->q1 a1_yes Solvent (e.g., DMSO) concentration is too high. Reduce final concentration to <0.1%. q1->a1_yes Yes q2 Are the primary cells healthy and at optimal density? q1->q2 No a2_no Cells are stressed, too confluent, or high passage number. Optimize culture conditions before treatment. q2->a2_no No q3 How was the this compound stock prepared and stored? q2->q3 Yes a3_bad Potential degradation or contamination. Prepare fresh stock from high-purity powder. Aliquot and store at -80°C. q3->a3_bad Improperly a4_final Cell type may be uniquely sensitive. Re-run dose-response starting from a much lower range (e.g., nM). q3->a4_final Properly

Caption: Troubleshooting unexpected this compound toxicity.
  • Solvent Toxicity: this compound is often dissolved in solvents like DMSO or ethanol.[2][10] Primary cells can be sensitive to these solvents.

    • Solution: Always include a "vehicle-only" control in your experiment. Ensure the final concentration of the solvent in your culture medium is minimal (typically ≤0.1% for DMSO).

  • Suboptimal Cell Health: Primary cells that are stressed, overly confluent, or at a high passage number are more susceptible to the toxic effects of any compound.

    • Solution: Use low-passage cells and ensure they are plated at an optimal density. Visually inspect the cells for healthy morphology before beginning treatment.

  • Compound Stability and Purity: this compound can degrade if not stored properly.

    • Solution: Purchase high-purity this compound. Prepare stock solutions and store them as single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]

  • Cell-Specific Sensitivity: Some primary cell types may be inherently more sensitive to this compound or its off-target effects.

    • Solution: If you have ruled out other causes, perform a more granular dose-response curve starting at a much lower concentration range (e.g., 10 nM - 10 µg/mL).

Q5: How can I confirm that this compound is functionally active in my cell culture system?

Verifying that this compound is actively inhibiting neutrophil elastase in your model is crucial for interpreting your results.

  • Measure Downstream Inflammatory Markers: In many inflammatory models, NE activity leads to the production of pro-inflammatory cytokines.

    • Method: Induce an inflammatory response in your cells (e.g., with LPS or TNF-α) with and without this compound. Collect the cell culture supernatant and use an ELISA to measure the levels of key cytokines like IL-6, IL-8, or TNF-α.[11][12]

    • Expected Outcome: A successful this compound treatment should significantly reduce the secretion of these inflammatory mediators.[6][12]

  • Assess Key Signaling Pathways: this compound has been shown to inhibit the activation of the JNK and NF-κB signaling pathways, which are downstream of many inflammatory stimuli.[6][7]

    • Method: After treatment, lyse the cells and perform a Western blot to analyze the phosphorylation status of key signaling proteins (e.g., phospho-JNK, phospho-p65).

    • Expected Outcome: this compound should reduce the levels of the phosphorylated (active) forms of these proteins compared to the stimulated control.[6]

  • Directly Measure Elastase Activity: If your experimental setup involves adding exogenous neutrophil elastase or stimulating neutrophils to release it, you can directly measure its activity.

    • Method: Use a commercially available elastase activity assay, which typically employs a specific substrate that releases a chromogenic or fluorogenic molecule when cleaved by NE.

    • Expected Outcome: The presence of this compound in the culture medium should lead to a dose-dependent decrease in elastase activity.

References

Identifying potential off-target effects of Sivelestat in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Sivelestat.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective competitive inhibitor of human neutrophil elastase.[1][2] It exhibits high affinity for neutrophil elastase with a reported IC50 of 44 nM and a Ki of 200 nM.[1]

Q2: Is this compound known to inhibit other proteases?

This compound is highly selective for neutrophil elastase. Studies have shown that it does not significantly inhibit other serine proteases such as trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G, even at concentrations up to 100 μM.[1]

Q3: Are there any known or predicted off-target interactions of this compound?

While highly selective, some research suggests potential off-target interactions:

  • Matrix Metalloproteinases (MMPs): An in silico molecular docking study has suggested that this compound may interact with MMP-2 and MMP-9.[3] However, these computational findings require experimental validation to confirm a direct inhibitory effect and determine binding affinities.

  • Kinases: A network pharmacology study predicted potential interactions between this compound and several kinases, including Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), insulin-like growth factor 1 receptor (IGF1R), and platelet-derived growth factor receptor beta (PDGFRB).[4] It is important to note that these are computational predictions and have not been confirmed through direct binding or activity assays.

  • Proteinase 3 (PR3): A study investigating ligand binding to PR3, another neutrophil serine protease, found that this compound had a much weaker affinity for PR3 compared to its primary target, neutrophil elastase.[5]

Q4: Can this compound affect signaling pathways unrelated to neutrophil elastase inhibition?

Several studies have reported that this compound can modulate various signaling pathways. It is currently under investigation whether these are direct off-target effects or indirect consequences of neutrophil elastase inhibition. These pathways include:

  • JNK/NF-κB signaling: this compound has been shown to inhibit the activation of the JNK/NF-κB signaling pathway.[6][7]

  • Nrf2/HO-1 signaling: this compound can activate the Nrf2/HO-1 signaling pathway, which is involved in the antioxidant response.[6]

  • PI3K/AKT/mTOR signaling: There is evidence to suggest that this compound can inhibit the PI3K/AKT/mTOR signaling pathway.[8]

  • TGF-β/Smad signaling: this compound has been observed to inhibit the TGF-β/Smad signaling pathway.[8]

Further research is needed to determine the precise mechanisms by which this compound influences these pathways.

Troubleshooting Guides

Guide 1: Investigating Unexpected Phenotypes in Cell-Based Assays

If you observe an unexpected cellular phenotype in your experiments with this compound that cannot be readily explained by neutrophil elastase inhibition, consider the following troubleshooting steps.

Experimental Workflow for Investigating Unexpected Phenotypes

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome A Unexpected cellular phenotype observed with this compound treatment B Verify this compound concentration and purity A->B C Rule out experimental artifacts (e.g., solvent effects, cell line integrity) B->C D Literature search for similar phenotypes with this compound C->D E Consider potential off-target effects on kinases or MMPs D->E F Assess activity of relevant signaling pathways (e.g., JNK/NF-κB, PI3K/AKT) via Western Blot or Reporter Assays E->F G Phenotype attributed to known neutrophil elastase inhibition F->G If phenotype is consistent with downstream effects of NE inhibition H Evidence suggests a potential off-target effect F->H If phenotype is independent of NE inhibition

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Guide 2: Validating Potential Off-Target Interactions

If you hypothesize that this compound is interacting with a specific off-target protein in your experimental system, the following guide outlines a general approach for validation.

Experimental Workflow for Off-Target Validation

G cluster_0 Hypothesis cluster_1 Validation Steps cluster_2 Conclusion A Hypothesize this compound interacts with a specific off-target protein (e.g., a kinase or MMP) B Perform in vitro binding or activity assays (e.g., kinase assay, protease assay) with purified proteins A->B C Determine binding affinity (Kd) or inhibitory concentration (IC50) for the putative off-target B->C D Conduct Cellular Thermal Shift Assay (CETSA) in a relevant cell line to confirm target engagement in a cellular context C->D E Perform cellular assays to measure the functional consequence of the off-target interaction D->E F Off-target interaction confirmed E->F If binding and functional effects are observed G No evidence of off-target interaction E->G If no binding or functional effects are observed

Caption: Workflow for validating a hypothesized off-target interaction.

Quantitative Data Summary

The following tables summarize the known and predicted inhibitory activities of this compound.

Table 1: this compound IC50 Values for Neutrophil Elastase

SpeciesIC50 (nM)Reference
Human44[1]
Human4.6[9]
Rabbit36[1]
Rat19[1]
Hamster37[1]
Mouse49[1]

Table 2: this compound Selectivity Against Other Proteases

ProteaseInhibition at 100 µMReference
TrypsinNo inhibition[1]
ThrombinNo inhibition[1]
PlasminNo inhibition[1]
Plasma KallikreinNo inhibition[1]
Pancreas KallikreinNo inhibition[1]
ChymotrypsinNo inhibition[1]
Cathepsin GNo inhibition[1]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to assess whether a compound binds to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line to 80-90% confluency.

    • Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • After treatment, harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3-5 minutes) using a thermal cycler.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Quantification and Analysis:

    • Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods like ELISA.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Workflow for CETSA

G A Cell Culture and This compound Treatment B Heat Shock at Temperature Gradient A->B C Cell Lysis and Protein Extraction B->C D Separation of Soluble and Precipitated Fractions C->D E Quantification of Target Protein in Soluble Fraction D->E F Generation of Melting Curve E->F

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Protocol 2: In Vitro Protease Activity Assay

This protocol can be used to determine the inhibitory activity of this compound against a purified protease of interest.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the purified protease in an appropriate assay buffer.

    • Prepare a solution of a fluorogenic or chromogenic substrate specific for the protease.

  • Assay Procedure:

    • In a microplate, add the assay buffer, the purified protease, and varying concentrations of this compound or vehicle control.

    • Incubate the mixture for a defined period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each this compound concentration.

    • Plot the reaction rates against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Workflow for In Vitro Protease Assay

G A Prepare Reagents: This compound, Protease, Substrate B Incubate Protease with Varying this compound Concentrations A->B C Initiate Reaction with Substrate B->C D Monitor Reaction Progress (Fluorescence/Absorbance) C->D E Calculate Reaction Rates D->E F Determine IC50 Value E->F

Caption: In vitro protease activity assay experimental workflow.

Signaling Pathway Diagrams

This compound's Potential Influence on Key Signaling Pathways

The following diagrams illustrate the signaling pathways that may be affected by this compound, based on current research. The exact points of interaction for this compound in these pathways are still under investigation.

JNK/NF-κB Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor JNK JNK Receptor->JNK Activates IKK IKK JNK->IKK Activates IkB IκB IKK->IkB Phosphorylates p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates IkB->p65_p50 Releases This compound This compound This compound->JNK Inhibits? DNA DNA p65_p50_nuc->DNA Binds Gene Inflammatory Gene Expression DNA->Gene

Caption: Potential inhibition of the JNK/NF-κB pathway by this compound.

PI3K/AKT/mTOR Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Processes Receptor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Growth Cell Growth & Survival mTOR->Growth This compound This compound This compound->PI3K Inhibits?

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by this compound.

References

Preclinical Safety and Toxicity Profile of Sivelestat: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive overview of the preclinical toxicity and safety assessment of Sivelestat (ONO-5046), a selective neutrophil elastase inhibitor. The information is intended to guide researchers in their experimental design and address potential issues that may be encountered during in vivo and in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the established No-Observed-Adverse-Effect Level (NOAEL) for this compound in repeated-dose toxicity studies?

A1: In a 4-week repeated-dose intravenous toxicity study in beagle dogs, the NOAEL for this compound was determined to be 15 mg/kg/day for both male and female animals[1].

Q2: What are the potential adverse effects of this compound at higher doses in preclinical models?

A2: In the 4-week intravenous study in dogs, transient hypoactivity and ataxic gait were observed at doses of 15 mg/kg/day (females only) and 30 mg/kg/day (males and females). Decreases in erythrocyte count, hematocrit, and hemoglobin were also noted at 30 mg/kg/day[1].

Q3: What is the known reproductive and developmental toxicity profile of this compound?

A3: In a fertility study in rats where this compound was administered intravenously, the NOAEL for general and reproductive toxicity in males and females, as well as for developmental toxicity in their fetuses, was established at 75 mg/kg/day[2]. Developmental toxicity studies have been conducted in rats at doses of 0, 1, and 2 mg/kg/day and in rabbits at doses of 0, 2.5, 5.0, and 7.5 mg/kg/day.

Q4: Is there any information on the genotoxic potential of this compound?

Q5: What are some common challenges when administering this compound in animal studies?

A5: this compound is often administered intravenously in preclinical studies[1][2]. Potential challenges can include issues with formulation stability and solubility, especially for long-term infusions. It is crucial to use an appropriate vehicle and to prepare the formulation as close to the time of administration as possible. For troubleshooting, refer to the "Troubleshooting Guides" section below.

Quantitative Toxicity Data

The following tables summarize the available quantitative data from preclinical toxicity studies of this compound.

Table 1: Repeated-Dose Intravenous Toxicity

SpeciesStudy DurationNOAEL (mg/kg/day)Observed Effects at Higher DosesReference
Beagle Dog4 weeks15Transient hypoactivity, ataxic gait, decreased erythrocytes, hematocrit, and hemoglobin at 30 mg/kg/day.[1]

Table 2: Reproductive and Developmental Toxicity

Study TypeSpeciesNOAEL (mg/kg/day)NotesReference
Fertility and Early Embryonic DevelopmentRat75For general, reproductive, and developmental toxicity.[2]
Embryo-Fetal DevelopmentRat-Doses tested: 0, 1, 2 mg/kg/day.
Embryo-Fetal DevelopmentRabbit-Doses tested: 0, 2.5, 5.0, 7.5 mg/kg/day.

Note: Specific NOAELs for the embryo-fetal development studies were not explicitly stated in the available literature.

Experimental Protocols

Detailed methodologies for key preclinical safety and toxicity studies are outlined below. These are generalized protocols and may require optimization for specific experimental designs.

4-Week Repeated-Dose Intravenous Toxicity Study in Dogs

Objective: To evaluate the potential toxicity of this compound when administered intravenously to dogs daily for 4 weeks.

Methodology:

  • Animal Model: Male and female beagle dogs.

  • Groups:

    • Control (vehicle)

    • Low Dose (e.g., 7.5 mg/kg/day)

    • Mid Dose (e.g., 15 mg/kg/day)

    • High Dose (e.g., 30 mg/kg/day)

  • Administration: Daily intravenous infusion.

  • Duration: 28 consecutive days, followed by a recovery period (e.g., 4 weeks) for a subset of animals.

  • Parameters Monitored:

    • Clinical signs (daily)

    • Body weight and food consumption (weekly)

    • Ophthalmology (pre-study and at termination)

    • Electrocardiography (ECG) and blood pressure (pre-study and at specified intervals)

    • Clinical pathology (hematology, clinical chemistry, urinalysis) (pre-study and at termination)

    • Gross necropsy and organ weights

    • Histopathological examination of a comprehensive list of tissues.

G cluster_acclimatization Acclimatization cluster_grouping Grouping cluster_dosing Dosing Phase (28 Days) cluster_monitoring In-Life Monitoring cluster_termination Termination & Analysis cluster_recovery Recovery Phase (4 Weeks) Acclimatization Acclimatize Beagle Dogs Grouping Randomize into 4 Groups: - Vehicle Control - Low Dose (7.5 mg/kg) - Mid Dose (15 mg/kg) - High Dose (30 mg/kg) Acclimatization->Grouping Dosing Daily Intravenous Infusion Grouping->Dosing Monitoring Daily Clinical Observations Weekly Body Weight & Food Consumption Periodic ECG & Blood Pressure Clinical Pathology (Pre-dose & End of Dosing) Dosing->Monitoring Recovery_Monitoring Continued Monitoring of a Subset of Animals Dosing->Recovery_Monitoring Termination Necropsy & Organ Weights Histopathology Monitoring->Termination Recovery_Termination Termination & Analysis Recovery_Monitoring->Recovery_Termination

Workflow for a 4-week repeated-dose IV toxicity study.

Fertility and Early Embryonic Development Study in Rats

Objective: To assess the effects of this compound on reproductive performance in male and female rats and on early embryonic development.

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats.

  • Groups:

    • Control (vehicle)

    • Low Dose (e.g., 18.75 mg/kg/day)

    • Mid Dose (e.g., 37.5 mg/kg/day)

    • High Dose (e.g., 75 mg/kg/day)

  • Administration: Daily intravenous injection.

  • Dosing Period:

    • Males: From 64 days prior to mating and through the mating period.

    • Females: From 15 days prior to mating until Day 7 of gestation.

  • Parameters Monitored:

    • Parental Animals: Clinical signs, body weight, food consumption, estrous cycles, mating and fertility indices.

    • At Termination (Females on Gestation Day 13-15): Number of corpora lutea, implantation sites, live and dead fetuses, and resorptions.

    • Fetal Examination: External, visceral, and skeletal anomalies.

G cluster_premating Pre-Mating Dosing cluster_mating Mating Phase cluster_gestation Gestation cluster_evaluation Evaluation Male_Dosing Male Rats Dosed for 64 Days Mating Cohabitation for Mating Male_Dosing->Mating Female_Dosing Female Rats Dosed for 15 Days Female_Dosing->Mating Female_Gestation_Dosing Females Dosed until Gestation Day 7 Mating->Female_Gestation_Dosing Parental_Eval Parental Reproductive Performance (Estrous cycles, Mating, Fertility) Mating->Parental_Eval Fetal_Eval Cesarean Section on GD 13-15 - Corpora Lutea, Implantations - Fetal Viability & Anomalies Female_Gestation_Dosing->Fetal_Eval

Workflow for a fertility and early embryonic development study.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness of this compound Formulation for Intravenous Injection.

  • Possible Cause: this compound sodium salt may have limited solubility or stability in certain vehicles, especially at higher concentrations or over time.

  • Troubleshooting Steps:

    • Vehicle Selection: Ensure the use of a suitable vehicle as recommended by the manufacturer or established in the literature. Sterile saline is commonly used for in vivo studies[6].

    • pH Adjustment: The pH of the solution can significantly impact solubility. Check and adjust the pH if necessary.

    • Fresh Preparation: Prepare the formulation immediately before administration to minimize the risk of precipitation.

    • Sonication/Vortexing: Gentle sonication or vortexing may help to dissolve the compound completely. Avoid excessive heat.

    • Concentration Reduction: If precipitation persists, consider reducing the concentration of the stock solution and adjusting the injection volume accordingly.

Issue 2: Acute Adverse Reactions During or Immediately After Intravenous Administration (e.g., distress, hypoactivity).

  • Possible Cause: The infusion rate may be too rapid, leading to acute toxicity. The formulation itself (e.g., vehicle, pH) could also be a contributing factor.

  • Troubleshooting Steps:

    • Reduce Infusion Rate: Administer the dose as a slow bolus or a controlled infusion over a longer period.

    • Vehicle Control: Always include a vehicle-only control group to differentiate effects of the compound from those of the vehicle.

    • Dose Reduction: If adverse reactions persist even with a slow infusion rate, consider reducing the dose.

    • Monitor Vital Signs: In larger animal models, monitoring heart rate and respiration during administration can provide early warnings of adverse events.

Issue 3: Inconsistent Efficacy or Toxicity Results Between Experiments.

  • Possible Cause: Variability in drug formulation, administration technique, animal strain, or other experimental conditions.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure that all experimental procedures, including formulation preparation, administration route and timing, and animal handling, are strictly standardized.

    • Verify Formulation: On a periodic basis, it may be beneficial to analytically verify the concentration and stability of the dosing solution.

    • Animal Health Status: Ensure that all animals are healthy and of a consistent age and weight at the start of the study.

    • Environmental Factors: Maintain consistent environmental conditions (e.g., light/dark cycle, temperature, humidity) as these can influence animal physiology and drug metabolism.

Signaling Pathway

This compound's primary mechanism of action is the selective inhibition of neutrophil elastase. This enzyme plays a crucial role in the inflammatory cascade, particularly in the context of acute lung injury.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Endotoxin) Neutrophil_Activation Neutrophil Activation and Infiltration Inflammatory_Stimuli->Neutrophil_Activation Neutrophil_Elastase_Release Neutrophil Elastase Release Neutrophil_Activation->Neutrophil_Elastase_Release Extracellular_Matrix_Degradation Extracellular Matrix Degradation Neutrophil_Elastase_Release->Extracellular_Matrix_Degradation This compound This compound (ONO-5046) This compound->Neutrophil_Elastase_Release Inhibits Epithelial_Endothelial_Injury Epithelial & Endothelial Injury Extracellular_Matrix_Degradation->Epithelial_Endothelial_Injury Increased_Permeability Increased Vascular Permeability Epithelial_Endothelial_Injury->Increased_Permeability Lung_Injury Acute Lung Injury Increased_Permeability->Lung_Injury

Inhibitory action of this compound on the neutrophil elastase pathway.

References

Technical Support Center: Acknowledging Sivelestat's Hepatic Profile in Study Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to approach the hepatic safety and efficacy profile of Sivelestat in experimental study design. While the predominant body of evidence points towards a hepatoprotective role for this compound, particularly in the context of inflammation-driven liver injury, isolated reports of elevated liver enzymes warrant careful consideration and monitoring in study protocols. This guide offers troubleshooting advice and frequently asked questions to navigate these considerations.

Frequently Asked Questions (FAQs)

Q1: What is the current understanding of this compound's effect on the liver?

A1: The majority of preclinical and clinical data suggests that this compound, a neutrophil elastase inhibitor, has a protective effect on the liver, especially in models of acute liver injury caused by toxins or ischemia-reperfusion.[1][2][3][4][5][6][7] It is thought to mitigate liver damage by reducing the inflammatory response mediated by neutrophils.[1][2][8] However, there are isolated reports of elevated liver enzymes (ALT and AST) as a potential side effect, although a causal link is not firmly established.[9][10] One retrospective study found no significant difference in liver insufficiency between patients treated with this compound and a control group.[11] Therefore, while this compound is not predicted to be a primary hepatotoxin, routine monitoring of liver function is a prudent measure in any study.

Q2: How should I design a study to evaluate the potential hepatoprotective effects of this compound?

A2: To investigate the hepatoprotective effects of this compound, a common approach is to induce liver injury in a controlled experimental setting and assess whether this compound treatment can ameliorate the damage. A typical in vivo study design would involve:

  • Animal Model: Select a suitable animal model (e.g., mice or rats) and a well-characterized method of inducing liver injury, such as acetaminophen (APAP) overdose or lipopolysaccharide (LPS) challenge.[1][2][3][5]

  • Grouping: At a minimum, include a control group, a group receiving only the hepatotoxic agent, and a group receiving the hepatotoxic agent plus this compound.

  • Dosing and Administration: The dose and timing of this compound administration are critical. It is often given shortly before or after the induction of liver injury.[1][4]

  • Endpoints: Key endpoints to measure include serum levels of liver enzymes (ALT, AST), histological analysis of liver tissue for necrosis and inflammation, and markers of inflammation (e.g., cytokine levels).[2][6]

Q3: What are the best practices for monitoring potential liver-related adverse events in a study involving this compound?

A3: Even though this compound is not expected to be hepatotoxic, diligent monitoring is a cornerstone of good study design.

  • Baseline Measurements: Always measure baseline liver function (ALT, AST, bilirubin, alkaline phosphatase) before starting treatment.

  • Regular Monitoring: For in vivo studies, collect blood samples at regular intervals during the study to monitor liver enzyme levels. The frequency will depend on the study duration.

  • Histopathology: At the end of the study, perform a thorough histopathological examination of liver tissue from all study groups to look for any signs of cellular damage, even in the absence of elevated enzymes.

  • In Vitro Screening: For a comprehensive assessment, consider in vitro assays using primary hepatocytes or liver cell lines to screen for direct cytotoxicity, mitochondrial toxicity, or cholestatic potential.

Q4: What should I do if I observe elevated liver enzymes in my this compound-treated group?

A4: An unexpected finding of elevated liver enzymes requires a systematic troubleshooting approach:

  • Confirm the Finding: Repeat the liver enzyme measurements to rule out technical error.

  • Examine the Data:

    • Is the elevation statistically significant compared to the control group?

    • Is there a dose-dependent relationship?

    • Are other markers of liver dysfunction (e.g., bilirubin) also elevated?

  • Review Study Protocol: Scrutinize the protocol for any confounding factors. Could other substances administered to the animals or components of their diet be responsible?

  • Histopathology: Correlate the biochemical findings with histopathological examination of the liver. The absence of cellular necrosis or inflammation despite enzyme elevation may suggest a different mechanism or adaptation.

  • Consider Mechanistic Studies: If the finding is robust, further in vitro studies may be necessary to investigate the potential mechanism (e.g., using primary human hepatocytes to assess human relevance).

Quantitative Data Summary

The following table summarizes key quantitative data from studies investigating the effects of this compound on liver injury markers.

Study ModelInducing AgentThis compound Treatment RegimenKey Findings on Liver MarkersReference
BALB/c MiceAcetaminophen (750 mg/kg, i.p.)100 mg/kg, i.p., 30 min post-acetaminophenSerum ALT (IU/L) at 10h: Acetaminophen only: ~19,950; Acetaminophen + this compound: ~1,180. Serum AST (IU/L) at 10h: Acetaminophen only: ~5,787; Acetaminophen + this compound: ~1,000.[7]
Sprague-Dawley RatsLipopolysaccharide (LPS) post-partial hepatectomy10 mg/kg, i.v., before LPSThis compound prevented increases in serum enzymes and total bilirubin related to liver injury.[2]
C57BL/6 MiceLiver Ischemia/Reperfusion (90 min ischemia)100 mg/kg, s.c., pre-ischemia and during reperfusionSerum ALT (U/L) at 6h: Control: ~25,833; this compound: ~11,698.[4]
Human PatientsHepatic ResectionPerioperative administrationSuppressed the release of HMGB1 and led to a more rapid decrease in IL-6 levels compared to placebo.[6][12]
Human PatientsAcute Aortic Dissection SurgeryPost-operative administrationNo significant differences in liver insufficiency (increased ALT, AST, TBIL, and DBIL) compared to the control group.[11]

Experimental Protocols

In Vitro Hepatotoxicity Assessment

Objective: To assess the direct cytotoxic potential of this compound on hepatocytes.

Methodology:

  • Cell Culture: Culture primary human hepatocytes or a suitable human liver cell line (e.g., HepG2) in appropriate media.

  • Compound Treatment: Expose the cells to a range of concentrations of this compound for 24 to 48 hours. Include a vehicle control and a positive control (e.g., a known hepatotoxin like acetaminophen).

  • Cytotoxicity Assay: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.

  • Data Analysis: Calculate the concentration of this compound that causes a 50% reduction in cell viability (IC50).

In Vivo Hepatoprotection Model (Acetaminophen-Induced Liver Injury)

Objective: To determine if this compound can mitigate acetaminophen-induced liver injury in mice.

Methodology:

  • Animals: Use male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping (n=8-10 per group):

    • Group 1: Vehicle control (saline)

    • Group 2: Acetaminophen (APAP) only (e.g., 300-500 mg/kg, i.p.)

    • Group 3: this compound only (e.g., 50-100 mg/kg, i.p.)

    • Group 4: APAP + this compound (administer this compound 30 minutes after APAP)

  • Procedure:

    • Fast mice overnight before APAP administration.

    • Administer treatments as per the grouping.

    • Euthanize mice 24 hours after APAP administration.

  • Sample Collection:

    • Collect blood via cardiac puncture for serum analysis of ALT and AST.

    • Perfuse the liver with saline and collect a portion for histopathology (fix in 10% formalin) and another portion for molecular analysis (snap-freeze in liquid nitrogen).

  • Analysis:

    • Measure serum ALT and AST levels using a clinical chemistry analyzer.

    • Process liver tissue for H&E staining and have it scored by a pathologist for necrosis and inflammation.

    • (Optional) Analyze liver homogenates for markers of oxidative stress or inflammatory cytokines.

Visualizations

Sivelestat_Hepatoprotection_Pathway cluster_injury Liver Injury Stimulus (e.g., Acetaminophen, Ischemia) Injury Hepatocyte Damage Kupffer Kupffer Cell Activation Injury->Kupffer Releases Chemoattractants Neutrophil Neutrophil Activation Kupffer->Neutrophil Recruits Elastase Neutrophil Elastase (NE) Release Neutrophil->Elastase Inflammation Pro-inflammatory Cytokine Release & Tissue Damage Elastase->Inflammation This compound This compound This compound->Elastase Inhibits

Caption: Proposed mechanism of this compound's hepatoprotective effect.

Hepatotoxicity_Workflow start Start: Compound of Interest (e.g., this compound) in_vitro In Vitro Screening (Hepatocyte Viability, Mitochondrial Function, BSEP Inhibition) start->in_vitro in_vivo In Vivo Study (Rodent Model) start->in_vivo analysis Data Analysis & Interpretation in_vitro->analysis data_collection Data Collection (Serum Chemistry, Histopathology) in_vivo->data_collection data_collection->analysis risk_assessment Hepatic Risk Assessment analysis->risk_assessment no_risk No Evidence of Hepatotoxicity risk_assessment->no_risk No risk Potential Hepatotoxicity Detected risk_assessment->risk Yes mechanistic Further Mechanistic Studies risk->mechanistic

Caption: General workflow for assessing the hepatic profile of a compound.

References

Technical Support Center: Strategies to Overcome Low Gastrointestinal Absorption of Sivelestat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to overcome the low gastrointestinal (GI) absorption of Sivelestat. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Understanding the Challenge: Physicochemical Properties of this compound

This compound's inherent physicochemical characteristics contribute to its poor oral bioavailability. Understanding these properties is the first step in devising effective formulation strategies.

PropertyValueImplication for Oral Absorption
Molecular Weight 434.46 g/mol Within the range for oral absorption.
LogP 2.42 - 2.68Indicates moderate lipophilicity.
Water Solubility 0.0152 mg/mLVery low aqueous solubility can limit dissolution in GI fluids.[1]
pKa (Strongest Acidic) 2.77The presence of a carboxylic acid group leads to ionization at intestinal pH, reducing passive diffusion.[1]
Hydrogen Bond Donors 3Acceptable number for membrane permeation.[1]
Hydrogen Bond Acceptors 6Acceptable number for membrane permeation.[1]
Primary Metabolic Pathway Intestinal First-Pass MetabolismA significant barrier to reaching systemic circulation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal model. What are the likely reasons?

A1: The low oral bioavailability of this compound is primarily attributed to two main factors:

  • Poor Aqueous Solubility: this compound's low water solubility limits its dissolution rate in the gastrointestinal fluids, which is a prerequisite for absorption.[1]

  • Extensive First-Pass Metabolism: Even if this compound dissolves, it undergoes significant metabolism within the intestinal wall before it can reach the systemic circulation. This is a major contributor to its low bioavailability.

Troubleshooting:

  • Confirm Drug Substance Properties: Ensure the purity and solid-state form (crystalline vs. amorphous) of your this compound active pharmaceutical ingredient (API) are consistent, as these can influence solubility and dissolution.

  • Assess Dissolution Rate: Perform in vitro dissolution studies of your current formulation in simulated gastric and intestinal fluids to confirm if poor dissolution is a primary issue.

Q2: What formulation strategies can we explore to improve the oral absorption of this compound?

A2: Several advanced formulation strategies can be employed to tackle the challenges of low solubility and extensive first-pass metabolism. The three main approaches to consider are:

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution velocity.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in a lipid-based system can improve its solubilization in the GI tract and potentially leverage lipid absorption pathways, which can bypass first-pass metabolism to some extent.

  • Prodrug Approach: Modifying the chemical structure of this compound to create a prodrug can mask the polar carboxylic acid group, thereby improving its membrane permeability. The prodrug is then converted to the active this compound in the body.[2]

In-Depth Strategy Guides

Strategy 1: Nanoformulations - Solid Lipid Nanoparticles (SLNs)

Q3: We are considering developing Solid Lipid Nanoparticles (SLNs) for this compound. What are the critical parameters to control during formulation?

A3: SLNs are a promising approach. Key parameters to optimize and potential troubleshooting tips are outlined below:

Critical ParameterImportanceTroubleshooting
Lipid Selection The lipid must be solid at body temperature and capable of solubilizing this compound.Issue: Low drug loading. Solution: Screen various lipids (e.g., glyceryl monostearate, tristearin) for this compound solubility at elevated temperatures.
Surfactant Selection The surfactant stabilizes the nanoparticle dispersion and influences particle size.Issue: Particle aggregation. Solution: Use non-ionic surfactants like Poloxamer 188 or Tween 80. Optimize the lipid-to-surfactant ratio.
Homogenization Speed/Pressure & Duration These parameters directly control the final particle size and distribution.Issue: Large and polydisperse particles. Solution: Increase homogenization speed/pressure or the number of homogenization cycles.
Cooling Rate The rate of cooling of the hot nanoemulsion affects the crystallinity of the lipid matrix and drug entrapment.Issue: Drug expulsion during storage. Solution: Employ a rapid cooling step (e.g., using an ice bath) to form a less-ordered lipid crystal lattice that can accommodate more drug.
  • Preparation of Lipid Phase: Melt a suitable solid lipid (e.g., Glyceryl behenate) at approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid.

  • Preparation of Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188) in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar).

  • Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

Diagram: Workflow for SLN Preparation

SLN_Preparation cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase Lipid Solid Lipid Melt Melt & Dissolve Lipid->Melt This compound This compound This compound->Melt PreEmulsion High-Shear Homogenization Melt->PreEmulsion Hot Lipid Phase Water Purified Water Dissolve Dissolve & Heat Water->Dissolve Surfactant Surfactant Surfactant->Dissolve Dissolve->PreEmulsion Hot Aqueous Phase HPH High-Pressure Homogenization PreEmulsion->HPH Coarse Emulsion Cooling Cooling HPH->Cooling Nanoemulsion SLN This compound-Loaded SLNs Cooling->SLN

Caption: Workflow for preparing this compound-loaded SLNs.

Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS) - Self-Emulsifying Drug Delivery Systems (SEDDS)

Q4: We are developing a SEDDS formulation for this compound, but it shows poor self-emulsification. What could be the problem?

A4: Poor self-emulsification in SEDDS is often related to an imbalance in the formulation components.

IssuePotential CauseTroubleshooting Steps
Cloudy or Milky Emulsion with Large Droplets Insufficient surfactant concentration or a surfactant with an inappropriate Hydrophilic-Lipophilic Balance (HLB) value.Increase the surfactant-to-oil ratio. Screen surfactants with higher HLB values (typically 12-18 for SEDDS).
Phase Separation or Cracking Upon Dilution Imbalance between the surfactant and cosurfactant.Optimize the ratio of surfactant to cosurfactant. A cosurfactant (e.g., Transcutol®, PEG 400) can improve the stability of the microemulsion.
Drug Precipitation Upon Dilution The drug is not sufficiently solubilized in the dispersed oil droplets.Increase the oil concentration or select an oil with higher solubilizing capacity for this compound.
  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and cosurfactants (e.g., Transcutol® HP, PEG 400).

  • Constructing Ternary Phase Diagrams: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and cosurfactant to identify the self-emulsifying region.

  • Formulation Preparation: Prepare formulations within the identified self-emulsifying region by accurately weighing and vortexing the components until a clear, homogenous mixture is formed. Add this compound to the mixture and ensure it is completely dissolved.

  • Characterization of Self-Emulsification: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the spontaneity of emulsion formation and the appearance of the resulting emulsion.

  • Droplet Size Analysis: Measure the globule size and polydispersity index of the emulsion formed upon dilution in a suitable aqueous medium.

  • In Vitro Drug Release: Perform dissolution studies in simulated GI fluids to assess the drug release profile from the SEDDS.

Diagram: Logic for SEDDS Formulation Development

SEDDS_Formulation Solubility Screen Excipients for This compound Solubility PhaseDiagram Construct Ternary Phase Diagrams Solubility->PhaseDiagram Formulate Prepare Formulations in Self-Emulsifying Region PhaseDiagram->Formulate Characterize Characterize Emulsification & Droplet Size Formulate->Characterize Release In Vitro Drug Release Characterize->Release Optimize Optimize Formulation Characterize->Optimize Release->Optimize

Caption: Logical workflow for developing a this compound SEDDS.

Strategy 3: Prodrug Approach

Q5: How can a prodrug strategy specifically address the low oral absorption of this compound?

A5: A prodrug of this compound would involve chemically modifying its carboxylic acid group to form an ester. This modification can:

  • Increase Lipophilicity: Masking the polar carboxylic acid group increases the overall lipophilicity of the molecule, which can enhance its ability to permeate the intestinal cell membrane via passive diffusion.[2]

  • Bypass Efflux Transporters: In some cases, a prodrug might have a lower affinity for efflux transporters in the gut wall compared to the parent drug.

  • Protect from Premature Metabolism: The prodrug may be less susceptible to the intestinal enzymes that metabolize this compound.

Q6: What are the key considerations when designing a this compound prodrug?

A6:

ConsiderationImportanceExperimental Approach
Promoieties Selection The choice of the ester group (promoieties) will determine the lipophilicity, solubility, and rate of cleavage of the prodrug.Synthesize a small library of this compound esters with different alcohol moieties (e.g., ethyl, pivaloyloxymethyl).
Chemical Stability The prodrug must be stable enough in the GI tract to be absorbed intact.Evaluate the stability of the prodrugs in simulated gastric and intestinal fluids.
Enzymatic Conversion The prodrug must be efficiently converted back to the active this compound after absorption, typically by esterases in the plasma or liver.Incubate the prodrugs with plasma and liver microsomes to determine the rate of conversion to this compound.
Permeability The primary goal is to improve membrane permeability.Assess the permeability of the prodrugs using in vitro models like the Caco-2 cell monolayer assay.[3][4][5][6]
  • Synthesis: React this compound with a suitable alcohol or alkyl halide in the presence of a coupling agent (e.g., DCC/DMAP) or a base to form the ester prodrug. Purify the product by chromatography.

  • Characterization: Confirm the structure of the prodrug using NMR and mass spectrometry. Determine its physicochemical properties (logP, solubility).

  • In Vitro Stability: Incubate the prodrug in buffers at pH 1.2 (simulated gastric fluid) and pH 6.8 (simulated intestinal fluid) and measure its degradation over time by HPLC.

  • In Vitro Conversion: Incubate the prodrug in rat or human plasma and liver microsomes and quantify the formation of this compound over time by LC-MS/MS.

  • Caco-2 Permeability Assay: Measure the transport of the prodrug across a Caco-2 cell monolayer in both the apical-to-basolateral and basolateral-to-apical directions to determine its apparent permeability coefficient (Papp) and efflux ratio.[3][4][5][6]

Diagram: this compound Prodrug Strategy and Activation

Prodrug_Strategy cluster_GI Gastrointestinal Tract cluster_Circulation Systemic Circulation / Liver Sivelestat_Prodrug This compound Prodrug (Ester) Intestinal_Cell Intestinal Epithelial Cell Sivelestat_Prodrug->Intestinal_Cell Enhanced Permeation Esterases Esterases Intestinal_Cell->Esterases Absorption Active_this compound Active this compound Esterases->Active_this compound Enzymatic Cleavage

Caption: Proposed mechanism of a this compound prodrug strategy.

In Vivo Evaluation

Q7: We have developed a promising oral formulation of this compound in vitro. What is the general protocol for an in vivo pharmacokinetic study in rats?

A7: A standard pharmacokinetic study in rats would involve the following steps:

  • Animal Model: Use male or female Sprague-Dawley rats (200-250 g) with cannulated jugular veins for serial blood sampling.[7][8][9]

  • Dosing: Fast the animals overnight before dosing. Administer the this compound formulation orally via gavage at a predetermined dose. For comparison, an intravenous (IV) group should be included to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound (and its prodrug, if applicable) in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%).

Disclaimer: The information provided in this technical support center is for research and informational purposes only. All experimental work should be conducted in accordance with relevant safety guidelines and regulations. The proposed strategies are based on established pharmaceutical principles and may require significant optimization for the specific case of this compound.

References

Determining optimal treatment duration of Sivelestat in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo use of Sivelestat.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in vivo?

A1: this compound is a highly specific, competitive, and reversible inhibitor of neutrophil elastase.[1] Neutrophil elastase is a serine protease released by neutrophils during inflammation, and its excessive activity can lead to tissue damage.[1] By inhibiting neutrophil elastase, this compound mitigates inflammatory responses and protects tissues from proteolytic damage.[1]

Q2: What are the key signaling pathways modulated by this compound?

A2: this compound has been shown to modulate several key signaling pathways involved in inflammation and cellular protection. It inhibits the pro-inflammatory JNK/NF-κB pathway[1] and activates the antioxidant Nrf2/HO-1 pathway.[1] Additionally, studies have indicated its role in inhibiting the PI3K/AKT/mTOR pathway[2][3][4] and up-regulating the protective ACE2/Angiotensin-(1–7)/Mas receptor axis.[5]

Q3: What is the recommended solvent and storage for this compound for in vivo use?

A3: this compound sodium is soluble in water and physiological saline. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months to ensure stability. It is advisable to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.

Q4: How should this compound be administered in animal models?

A4: The most common routes of administration for this compound in animal models are intravenous (i.v.) and intraperitoneal (i.p.) injection. The choice of administration route often depends on the specific experimental model and desired pharmacokinetic profile. Continuous intravenous infusion is also utilized in some protocols to maintain steady-state plasma concentrations.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Variable or inconsistent results - Inconsistent drug preparation: Improper dissolution or storage of this compound can lead to variability in its effective concentration. - Timing of administration: The therapeutic window for this compound can be narrow. The timing of administration relative to the induction of injury or inflammation is critical. - Animal model variability: Differences in animal strain, age, or sex can influence the inflammatory response and drug metabolism.- Standardize drug preparation: Ensure this compound is fully dissolved in the appropriate vehicle and stored correctly. Prepare fresh solutions for each experiment. - Optimize administration timing: Conduct a pilot study to determine the optimal time for this compound administration in your specific model. Pre-treatment is common in many acute injury models. - Control for animal variability: Use animals of the same strain, age, and sex within an experiment. Report these details in your methodology.
Lack of efficacy - Insufficient dosage: The dose of this compound may not be high enough to effectively inhibit neutrophil elastase in the target tissue. - Inappropriate animal model: The pathophysiology of the chosen model may not be primarily driven by neutrophil elastase activity. - Degradation of this compound: Improper storage or handling of the compound can lead to loss of activity.- Perform a dose-response study: Test a range of this compound doses to identify the most effective concentration for your model. - Validate the role of neutrophil elastase: Confirm the involvement of neutrophil elastase in your model through methods like immunohistochemistry or enzymatic assays. - Ensure proper handling: Follow the manufacturer's instructions for storage and handling to maintain the integrity of the compound.
Observed toxicity or adverse effects - High dosage: The administered dose of this compound may be in the toxic range for the specific animal model. - Off-target effects: While this compound is a specific inhibitor, high concentrations could potentially have off-target effects. - Vehicle toxicity: The vehicle used to dissolve this compound may be causing adverse effects.- Reduce the dosage: If toxicity is observed, lower the dose of this compound. - Review literature for model-specific toxicity: Check for reports of adverse effects in similar experimental setups. - Include a vehicle-only control group: This will help to distinguish between the effects of this compound and the vehicle.

Data on In Vivo Treatment Duration and Dosage

The optimal treatment duration and dosage of this compound are highly dependent on the animal model and the specific pathological condition being investigated. The following tables summarize dosages and durations from various in vivo studies.

Table 1: this compound Dosage and Treatment Duration in Rodent Models of Acute Lung Injury (ALI) / Acute Respiratory Distress Syndrome (ARDS)

Animal ModelDisease InductionThis compound DosageAdministration RouteTreatment DurationKey FindingsReference
Sprague-Dawley RatsLipopolysaccharide (LPS)10 or 30 mg/kgIntraperitoneal (i.p.)Single dose 30 minutes before LPSDose-dependent reduction in lung injury and inflammatory cytokines.[5][5]
Sprague-Dawley RatsKlebsiella pneumoniae50 or 100 µg/mL (in vitro); Not specified for in vivoNot specified for in vivo6 days (intraperitoneal injection)Alleviated pathological injuries and reduced inflammatory cell infiltration.[1][1]
Sprague-Dawley RatsLipopolysaccharide (LPS)6, 10, or 15 mg/kgIntraperitoneal (i.p.)Single dose 1 hour after LPSDose-dependent improvement in lung function and reduction in inflammatory markers.[2][4][2][4]

Table 2: this compound Dosage and Treatment Duration in Other In Vivo Models

Animal ModelDisease ModelThis compound DosageAdministration RouteTreatment DurationKey FindingsReference
Sprague-Dawley RatsSepsis-induced myocardial dysfunctionNot specifiedNot specifiedNot specifiedActivated the PI3K/AKT/mTOR signaling pathway, improving cardiac function.[3][3]
MicePsoriasis1% cream or ointmentTopicalDaily for the duration of the studyComparable efficacy to a strong topical glucocorticoid in reducing skin lesions.[6][6]

Experimental Protocols

Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rats

  • Animal Model: Male Sprague-Dawley rats (220-250 g).

  • Induction of ALI: Intratracheally administer LPS (5 mg/kg) dissolved in sterile saline.

  • This compound Preparation: Dissolve this compound sodium in sterile saline to the desired concentration (e.g., 10 mg/mL).

  • This compound Administration: Administer this compound (e.g., 10 or 30 mg/kg) via intraperitoneal injection 30 minutes prior to LPS instillation.[5]

  • Sham Control: Administer an equivalent volume of sterile saline via both intratracheal and intraperitoneal routes.

  • Endpoint Analysis: At a predetermined time point (e.g., 6, 12, or 24 hours) post-LPS administration, euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis of inflammatory cell infiltration, cytokine levels, and histopathology.

Protocol 2: Klebsiella pneumoniae-Induced Pneumonia in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Pneumonia: Intratracheally instill a suspension of Klebsiella pneumoniae.

  • This compound Administration: Administer this compound via intraperitoneal injection daily for a specified duration (e.g., 6 days).[1]

  • Control Groups: Include a sham group (saline instillation) and a vehicle control group (K. pneumoniae instillation followed by saline injections).

  • Outcome Measures: Monitor survival rates. At the end of the treatment period, assess lung injury through histopathology, measurement of lung wet/dry ratio, and analysis of inflammatory markers in BALF and lung tissue homogenates.

Signaling Pathways and Experimental Workflows

This compound's Impact on Inflammatory Signaling Pathways

This compound's primary mechanism of inhibiting neutrophil elastase leads to the modulation of downstream inflammatory signaling pathways. By reducing neutrophil elastase activity, this compound can decrease the activation of pro-inflammatory pathways like JNK/NF-κB and enhance protective pathways such as Nrf2/HO-1.

Sivelestat_Signaling_Pathways cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_cell Cell Inflammatory Stimulus Inflammatory Stimulus NE Neutrophil Elastase Inflammatory Stimulus->NE This compound This compound This compound->NE Nrf2 Nrf2 This compound->Nrf2 promotes nuclear translocation JNK JNK NE->JNK OxidativeStress Oxidative Stress NE->OxidativeStress NFkB NF-κB JNK->NFkB Inflammation Inflammation (Cytokine Release) NFkB->Inflammation HO1 HO-1 Nrf2->HO1 CellProtection Cellular Protection HO1->CellProtection OxidativeStress->Nrf2

Caption: this compound inhibits neutrophil elastase, reducing JNK/NF-κB mediated inflammation and promoting Nrf2/HO-1 dependent cellular protection.

Experimental Workflow for Evaluating this compound in an ALI Model

A typical experimental workflow for assessing the efficacy of this compound in an in vivo model of acute lung injury involves several key steps, from animal acclimatization to data analysis.

Sivelestat_Experimental_Workflow cluster_workflow Experimental Workflow Acclimatization Animal Acclimatization Grouping Random Animal Grouping (Sham, Vehicle, this compound) Acclimatization->Grouping Induction Induction of Lung Injury (e.g., LPS Instillation) Grouping->Induction Treatment This compound or Vehicle Administration Induction->Treatment Monitoring Monitoring of Clinical Signs Treatment->Monitoring Endpoint Endpoint Data Collection (BALF, Tissue) Monitoring->Endpoint Analysis Data Analysis (Statistics, Histology) Endpoint->Analysis

Caption: A generalized workflow for in vivo studies of this compound in acute lung injury models.

This compound's Modulation of the PI3K/AKT/mTOR and ACE2/Ang-(1-7)/Mas Pathways

This compound has also been implicated in the modulation of other critical cellular pathways. It can inhibit the PI3K/AKT/mTOR pathway, which is often overactive in inflammatory conditions, and upregulate the protective ACE2/Ang-(1-7)/Mas axis.

Sivelestat_Additional_Pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_ace2 ACE2/Ang-(1-7)/Mas Axis PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Inflammation mTOR->CellGrowth ACE2 ACE2 Ang17 Ang-(1-7) ACE2->Ang17 MasR Mas Receptor Ang17->MasR AntiInflammatory Anti-inflammatory Effects MasR->AntiInflammatory This compound This compound This compound->PI3K inhibits This compound->ACE2 upregulates

Caption: this compound inhibits the PI3K/AKT/mTOR pathway and upregulates the protective ACE2/Ang-(1-7)/Mas axis.

References

Technical Support Center: Monitoring Sivelestat Efficacy in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Sivelestat in animal models of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). This guide provides answers to frequently asked questions, troubleshooting advice, and detailed protocols for monitoring the efficacy of this compound through relevant biomarkers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in animal models of lung injury?

This compound is a specific, synthetic inhibitor of neutrophil elastase (NE).[1][2] In animal models of ALI/ARDS, lung injury is often driven by an excessive inflammatory response where neutrophils are recruited to the lungs.[3] These activated neutrophils release NE, a potent serine protease that degrades extracellular matrix proteins, increases vascular permeability, and promotes the release of pro-inflammatory cytokines, leading to tissue damage.[3][4][5] this compound works by binding to and inhibiting NE, thereby reducing the harmful effects of unregulated NE activity and mitigating lung injury.[1][6]

Q2: Which are the primary biomarkers to measure this compound's therapeutic effect?

The most effective biomarkers for monitoring this compound's efficacy are those directly related to the inflammatory cascade it inhibits. Key biomarkers include:

  • Inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in bronchoalveolar lavage fluid (BALF) or serum.[1][7]

  • Neutrophil Infiltration Markers: Myeloperoxidase (MPO) activity in lung tissue, and total/neutrophil cell counts in BALF.[1]

  • Lung Injury Indicators: Lung wet/dry (W/D) ratio to assess pulmonary edema and histological lung injury scores.[1]

Q3: What is the typical dosage and administration route for this compound in rat models of ALI?

In rat models of ALI induced by pathogens like Klebsiella pneumoniae or by lipopolysaccharide (LPS), this compound is often administered via intraperitoneal (i.p.) injection.[1][7] Effective doses have been reported in the range of 10 mg/kg to 100 mg/kg.[1][7] For instance, one study used 50 and 100 mg/kg doses administered 12 hours after the bacterial challenge and continued for 6 days.[1] Another study used 10 and 30 mg/kg pre-treatment 30 minutes before LPS instillation.[7] The optimal dose and timing can vary depending on the specific animal model and the severity of the induced injury.

Q4: How does this compound affect the signaling pathways involved in lung injury?

This compound has been shown to exert its protective effects by modulating several key signaling pathways. By inhibiting neutrophil elastase, it can suppress the activation of the JNK/NF-κB pathway, which is a central regulator of inflammation.[1] Additionally, this compound can activate the Nrf2/HO-1 pathway, which is involved in the antioxidant response.[1] Other studies have suggested that this compound may also inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and inflammation, and up-regulate the protective ACE2/Ang-(1-7)/Mas receptor axis.[2][7]

Sivelestat_Signaling_Pathways cluster_Inflammation Inflammatory Stimulus (e.g., LPS) cluster_Neutrophil Neutrophil Activation cluster_Pathways Cellular Signaling Pathways cluster_Outcome Pathophysiological Outcome Stimulus LPS / Bacteria Neutrophil Neutrophil Stimulus->Neutrophil NE Neutrophil Elastase (NE) Neutrophil->NE Release JNK_NFkB JNK/NF-κB Pathway NE->JNK_NFkB Activates PI3K_AKT PI3K/AKT/mTOR Pathway NE->PI3K_AKT Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) JNK_NFkB->Cytokines Upregulates PI3K_AKT->Cytokines Upregulates Nrf2_HO1 Nrf2/HO-1 Pathway Oxidative_Stress Oxidative Stress Nrf2_HO1->Oxidative_Stress Inhibits Lung_Injury Acute Lung Injury Cytokines->Lung_Injury Oxidative_Stress->Lung_Injury This compound This compound This compound->NE Inhibits This compound->Nrf2_HO1 Activates

Caption: this compound's mechanism of action in ALI.

Troubleshooting Guides

Problem 1: Inconsistent or no significant change in cytokine levels (TNF-α, IL-6) after this compound treatment.

  • Possible Cause 1: Sample Collection and Handling. Cytokines are sensitive to degradation. Ensure BALF and serum samples are processed quickly, kept on ice, and stored at -80°C. Avoid multiple freeze-thaw cycles.[8]

  • Possible Cause 2: Timing of Measurement. The peak expression of different cytokines varies. TNF-α often peaks early (1-6 hours after injury), while IL-6 may peak later. Consider creating a time-course experiment to identify the optimal sampling time point for your specific model.[7]

  • Possible Cause 3: Assay Sensitivity. Ensure your ELISA kit has the appropriate sensitivity to detect the expected concentration range of cytokines in your samples. Check the manufacturer's specifications and consider testing several sample dilutions.

  • Possible Cause 4: this compound Dose or Timing. The administered dose of this compound may be insufficient, or the timing of administration relative to the injury induction may not be optimal. A dose-response study or varying the treatment time window may be necessary.

Troubleshooting_Cytokines Start No significant change in cytokine levels Check_Handling Review Sample Collection & Handling Start->Check_Handling Check_Timing Review Sampling Time Point Check_Handling->Check_Timing Proper Solution_Handling ACTION: Process samples quickly, store at -80°C, avoid freeze-thaw cycles. Check_Handling->Solution_Handling Improper? Check_Assay Verify ELISA Kit Sensitivity & Protocol Check_Timing->Check_Assay Optimal Solution_Timing ACTION: Conduct a time-course experiment to find peak cytokine expression. Check_Timing->Solution_Timing Suboptimal? Check_Dose Evaluate this compound Dose & Timing Check_Assay->Check_Dose Adequate Solution_Assay ACTION: Use high-sensitivity kit. Run dilution series. Validate with positive controls. Check_Assay->Solution_Assay Inadequate? Solution_Dose ACTION: Perform a dose-response study or adjust treatment time window. Check_Dose->Solution_Dose Suboptimal? End Problem Resolved Solution_Handling->End Solution_Timing->End Solution_Assay->End Solution_Dose->End

Caption: Troubleshooting workflow for inconsistent cytokine results.

Problem 2: High variability in lung injury scores between animals in the same group.

  • Possible Cause 1: Inconsistent Injury Induction. The method used to induce lung injury (e.g., intratracheal instillation of LPS) can be variable. Ensure the procedure is highly standardized, including the volume, concentration, and delivery technique of the injurious agent.

  • Possible Cause 2: Lung Inflation and Fixation. Histological artifacts can arise from inconsistent lung inflation during tissue harvesting. Perfusion and fixation should be performed at a standardized pressure to ensure uniform lung architecture.[9]

  • Possible Cause 3: Subjective Scoring. Histological scoring can be subjective. Scoring should be performed by at least two independent observers who are blinded to the experimental groups.[10] Using a well-defined, standardized scoring system, such as the one proposed by the American Thoracic Society, is crucial.[9][11]

  • Possible Cause 4: Non-random Field Selection. Ensure that the microscopic fields selected for scoring are chosen randomly and are representative of the entire lung section to avoid selection bias.[9][12]

Quantitative Data Summary

The following tables summarize representative data from animal studies investigating this compound. Note that absolute values can differ based on the specific model, species, and induction agent used.

Table 1: Effect of this compound on Inflammatory Markers in Rat ALI Models

BiomarkerAnimal ModelControl/Vehicle GroupThis compound-Treated GroupReference
Lung Injury Score K. pneumoniae-induced ALI (Rat)~4.5~2.0 (100 mg/kg)[1]
Lung W/D Ratio K. pneumoniae-induced ALI (Rat)~6.0~4.5 (100 mg/kg)[1]
Serum TNF-α (pg/mL) LPS-induced ALI (Rat)~250 (at 6h)~150 (30 mg/kg)[7]
Serum IL-6 (pg/mL) LPS-induced ALI (Rat)~4000 (at 6h)~2000 (30 mg/kg)[7]
BALF Total Cells (x10⁵) K. pneumoniae-induced ALI (Rat)~12~6 (100 mg/kg)[1]
BALF Neutrophils (%) K. pneumoniae-induced ALI (Rat)~80%~50% (100 mg/kg)[1]

Detailed Experimental Protocols

Protocol 1: Myeloperoxidase (MPO) Activity Assay in Lung Tissue

This protocol measures neutrophil accumulation in the lung tissue.

  • Tissue Homogenization:

    • Harvest a pre-weighed portion of the lung lobe (approx. 50-100 mg).

    • Perfuse the tissue with cold PBS to remove blood.[13][14]

    • Homogenize the tissue in 1 mL of an appropriate buffer (e.g., 50 mM PBS containing 0.5% hexadecyltrimethylammonium bromide - HTAB) on ice.[14][15]

    • Centrifuge the homogenate at >10,000 x g for 15-30 minutes at 4°C.[13][14]

    • Collect the supernatant for the assay.

  • Assay Procedure (Colorimetric):

    • Prepare a reaction buffer containing a substrate for MPO, such as o-dianisidine dihydrochloride, and hydrogen peroxide (H₂O₂).[16]

    • Add a small volume of the lung homogenate supernatant to a 96-well plate.

    • Add the reaction buffer to initiate the reaction. MPO will catalyze the oxidation of the substrate by H₂O₂, leading to a color change.[16]

    • Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).[15]

    • Stop the reaction by adding a stop solution (e.g., a strong acid).[15][16]

    • Read the absorbance at the appropriate wavelength (e.g., 460 nm) using a microplate reader.[15][16]

    • Calculate MPO activity relative to a standard curve or express as units per gram of tissue.

Protocol 2: ELISA for TNF-α in Bronchoalveolar Lavage Fluid (BALF)

This protocol quantifies the level of the pro-inflammatory cytokine TNF-α.

  • Sample Preparation:

    • Perform bronchoalveolar lavage on the animal model using a fixed volume of sterile saline or PBS.

    • Centrifuge the collected BALF to pellet cells.

    • Carefully collect the supernatant, aliquot, and store at -80°C until use.[17]

  • ELISA Procedure (Sandwich ELISA):

    • Use a commercial ELISA kit and follow the manufacturer's instructions precisely.[18][19]

    • Coating: A 96-well plate is pre-coated with a capture antibody specific for TNF-α.[19]

    • Sample Addition: Add standards, controls, and BALF samples to the wells. Incubate to allow TNF-α to bind to the capture antibody.[18]

    • Washing: Wash the plate multiple times to remove unbound substances.[20]

    • Detection: Add a biotinylated detection antibody specific for TNF-α, which binds to a different epitope on the captured TNF-α. Incubate and wash.[17]

    • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody. Incubate and wash.[8][17]

    • Substrate: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.[19]

    • Stop: Stop the reaction with a stop solution. The color intensity will be proportional to the amount of TNF-α in the sample.[18]

    • Reading: Measure the optical density at 450 nm and calculate the TNF-α concentration based on the standard curve.[19]

Protocol 3: Histological Lung Injury Scoring

This protocol provides a semi-quantitative assessment of lung tissue damage.

  • Tissue Processing:

    • After euthanasia, perfuse the lungs via the pulmonary artery with saline to flush out blood.

    • Instill 4% paraformaldehyde or 10% neutral buffered formalin into the lungs via the trachea at a constant pressure (e.g., 20-25 cm H₂O) to ensure uniform inflation.

    • Excise the lungs and immerse them in the same fixative for at least 24 hours.

    • Process the fixed tissue, embed in paraffin, and cut 4-5 µm sections.

    • Stain sections with Hematoxylin and Eosin (H&E).

  • Scoring (based on ATS Workshop Report recommendations): [9][11]

    • A pathologist or trained researcher, blinded to the treatment groups, should perform the scoring.[9]

    • Examine at least 10-20 random, non-overlapping high-power fields (400x magnification) per slide.[9][12]

    • Score the following five key features of ALI on a scale of 0 (normal) to 2 or 3 (severe), depending on the specific system:

      • Neutrophils in the alveolar space.[10]

      • Neutrophils in the interstitial space.[10]

      • Presence of hyaline membranes.[10]

      • Proteinaceous debris in the airspaces.[10]

      • Alveolar septal thickening.[10]

    • A total lung injury score is calculated, often using a weighted formula, to provide a single quantitative value for comparison between groups.[10]

References

Technical Support Center: Sivelestat and Laboratory Assay Integrity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential for Sivelestat to interfere with common laboratory assays. As a selective neutrophil elastase inhibitor, this compound is a valuable tool in research and clinical settings. However, like any exogenous compound, its presence in biological samples could potentially impact the accuracy of diagnostic and research assays. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference.

Frequently Asked Questions (FAQs)

Q1: What is laboratory assay interference?

A: Laboratory assay interference occurs when a substance in a sample alters the correct measurement of an analyte. This can lead to either falsely elevated or falsely decreased results. Interference can be caused by endogenous substances (e.g., antibodies, lipids) or exogenous substances like drugs and their metabolites.

Q2: Is there direct evidence of this compound interfering with common laboratory assays?

A: Currently, there is a lack of published studies that specifically document direct analytical interference of this compound in common laboratory assays such as immunoassays (e.g., ELISA), enzymatic assays, or clinical chemistry tests. The existing literature primarily focuses on the in vivo therapeutic effects of this compound, where changes in biomarker levels are a result of its pharmacological action, not analytical interference.[1][2][3][4][5]

Q3: What is the theoretical potential for this compound to interfere with my assay?

A: While direct evidence is unavailable, we can consider the theoretical possibilities based on this compound's chemical properties and general mechanisms of drug interference. Potential, though unconfirmed, mechanisms could include:

  • Immunoassays (e.g., ELISA):

    • Cross-reactivity: If this compound or its metabolites share structural similarities with the analyte being measured, they might bind to the assay's antibodies, leading to inaccurate results.

    • Non-specific binding: this compound could non-specifically interact with assay components (e.g., antibodies, enzyme conjugates), causing steric hindrance or other disruptions.

  • Enzymatic Assays:

    • Enzyme modulation: this compound is an enzyme inhibitor. While specific for neutrophil elastase, high concentrations could potentially inhibit or, less likely, activate other enzymes used as reagents in diagnostic assays. An in silico study suggested potential docking with MMP-2 and MMP-9, but this has not been confirmed in wet-lab assays.

  • Clinical Chemistry Assays (e.g., colorimetric, turbidimetric):

    • Chemical interference: The chemical structure of this compound might react with assay reagents, producing or quenching a signal (e.g., color, light).

    • Physical interference: High concentrations of any drug could potentially alter the physical properties of a sample (e.g., turbidity), affecting light-based measurements.

Q4: My samples are from a patient treated with this compound, and I'm seeing unexpected results. What should I do?

A: If you suspect interference, a systematic approach is crucial. The following troubleshooting guide can help you determine if this compound is affecting your assay.

Troubleshooting Guide for Suspected this compound Interference

If your experimental results from samples containing this compound are inconsistent or unexpected, follow this logical troubleshooting workflow.

troubleshooting_workflow start Unexpected Assay Results in this compound-containing Samples check_preanalytical 1. Review Pre-analytical Factors (Sample collection, handling, storage) start->check_preanalytical check_assay_performance 2. Verify Assay Performance (Run QCs, review calibration) check_preanalytical->check_assay_performance is_interference_suspected 3. Is Interference Still Suspected? check_assay_performance->is_interference_suspected perform_validation 4. Perform Interference Validation Protocol (See detailed protocol below) is_interference_suspected->perform_validation Yes no_interference No Evidence of Interference. Investigate other causes. is_interference_suspected->no_interference No interference_confirmed 5. Interference Confirmed? perform_validation->interference_confirmed mitigate 6. Mitigate Interference (e.g., sample dilution, alternative assay) interference_confirmed->mitigate Yes interference_confirmed->no_interference No end Issue Resolved mitigate->end no_interference->end

Caption: Troubleshooting workflow for suspected assay interference.

Experimental Protocol: Validating this compound Interference

To definitively determine if this compound is interfering with your assay, a validation experiment is necessary. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for interference testing.

Objective: To determine if the presence of this compound in a sample matrix causes a clinically or scientifically significant change in the measured concentration of a specific analyte.

Materials:

  • This compound sodium hydrate

  • Analyte-free sample matrix (e.g., serum, plasma, buffer)

  • High-concentration and low-concentration pools of the analyte in the same matrix

  • Your specific laboratory assay system (reagents, calibrators, controls)

Methodology:

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., water, DMSO). Note the final concentration.

  • Preparation of Test and Control Samples:

    • Create two sets of samples using both high and low analyte pools:

      • Test Pool: Spike the analyte pool with the this compound stock solution to achieve the desired final concentration. The concentration should be at or above the expected physiological or experimental concentration.

      • Control Pool: Spike the same analyte pool with an equal volume of the solvent used to dissolve the this compound. This accounts for any potential matrix effects from the solvent itself.

  • Assay Measurement:

    • Analyze multiple replicates (e.g., n=5) of the Test and Control pools for both high and low analyte concentrations.

    • Ensure the assay is run according to standard procedures, including appropriate calibration and quality control.

  • Data Analysis:

    • Calculate the mean concentration for each set of replicates.

    • Determine the difference (bias) between the mean of the Test pool and the mean of the Control pool.

      • Bias = Mean(Test) - Mean(Control)

    • Compare the calculated bias against your pre-defined acceptance criteria for interference. A common approach is to set this limit at a fraction of the total allowable error for the assay.

validation_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare this compound Stock Solution prep_test Spike with this compound (Test Pool) prep_stock->prep_test prep_pools Prepare High & Low Analyte Pools prep_pools->prep_test prep_control Spike with Solvent (Control Pool) prep_pools->prep_control run_assay Run Assay (n=5 replicates) prep_test->run_assay prep_control->run_assay calc_mean Calculate Mean Concentrations run_assay->calc_mean calc_bias Calculate Bias (Test - Control) calc_mean->calc_bias compare Compare Bias to Acceptance Criteria calc_bias->compare conclusion Conclusion on Interference compare->conclusion

Caption: Experimental workflow for validating drug interference.

Data Presentation and Interpretation

The results of your validation study should be summarized in a clear and structured format.

Table 1: Hypothetical Interference Data for Analyte X Immunoassay

Analyte PoolSample TypeReplicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Replicate 4 (ng/mL)Replicate 5 (ng/mL)Mean (ng/mL)Bias (ng/mL)% Bias
Low Control10.29.810.110.59.910.1 --
Low Test (this compound)12.512.112.812.312.612.46 +2.36+23.4%
High Control48.950.149.551.050.550.0 --
High Test (this compound)58.259.557.960.158.858.9 +8.9+17.8%

Interpretation: In this hypothetical example, the presence of this compound resulted in a positive bias of approximately 18-23%. If the pre-defined acceptance limit for interference was ±10%, this would be considered a significant interference, and results from this compound-containing samples would be unreliable with this assay.

Signaling Pathway Considerations

This compound's primary mechanism of action is the inhibition of neutrophil elastase, which is involved in inflammatory pathways. When measuring cytokines or other biomarkers in these pathways, it is crucial to distinguish between a true pharmacological effect and analytical interference.

signaling_pathway cluster_pathway Inflammatory Signaling stimulus Inflammatory Stimulus neutrophil Neutrophil Activation stimulus->neutrophil elastase Neutrophil Elastase Release neutrophil->elastase cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) elastase->cytokines tissue_damage Tissue Damage elastase->tissue_damage assay Laboratory Assay (e.g., ELISA for IL-6) cytokines->assay Measures (Analyte) This compound This compound This compound->elastase Inhibits (Pharmacological Effect) This compound->assay Potential Interference? (Analytical Effect)

Caption: this compound's pharmacological vs. potential analytical effects.

This diagram illustrates that this compound is expected to lower cytokine levels by inhibiting neutrophil elastase (pharmacological effect). However, it is also important to verify that this compound does not directly interfere with the assay used to measure these cytokines (analytical effect).

For further assistance, please consult your assay manufacturer's instructions for use or contact their technical support with your validation data.

References

Validation & Comparative

A Comparative Guide to Sivelestat and Other Selective Neutrophil Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sivelestat and other selective neutrophil elastase inhibitors, focusing on their performance backed by experimental data. Neutrophil elastase is a serine protease implicated in the pathology of various inflammatory diseases, including acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2] Its inhibition is a key therapeutic strategy. This compound, a competitive inhibitor of human neutrophil elastase, is a notable agent in this class.[1]

Mechanism of Action of Neutrophil Elastase Inhibitors

Neutrophil elastase, released by activated neutrophils during inflammation, can degrade essential components of the extracellular matrix, such as elastin. This enzymatic activity contributes to tissue damage and propagates the inflammatory cascade. Selective neutrophil elastase inhibitors work by binding to the active site of the enzyme, thereby preventing its destructive proteolytic activity.[2][3] this compound, for example, forms a stable complex with neutrophil elastase, effectively blocking its function.[1] This targeted action helps to mitigate the inflammatory response and protect tissues from enzyme-mediated damage.

Quantitative Comparison of Inhibitor Performance

The following table summarizes the in vitro potency and selectivity of this compound compared to other selective neutrophil elastase inhibitors like AZD9668 (Alvelestat), BAY 85-8501, and POL6014.

InhibitorTargetIC50KiSelectivity Profile
This compound (ONO-5046) Human Neutrophil Elastase19-49 nM[1][4][5]200 nM[1][6]Does not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G, even at 100 μM.[1] IC50 for pancreas elastase is 5.6 μM.[4]
AZD9668 (Alvelestat) Human Neutrophil Elastase~12 nM9.4 nMOver 600-fold more selective for neutrophil elastase over other serine proteases.
BAY 85-8501 Human Neutrophil Elastase65 pM[7]50 nM (derived from IC50)[8]Highly selective.
POL6014 (Lonodelestat) Human Neutrophil Elastase--Potent and selective peptide inhibitor.[7]

IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9] Ki: The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.[10][11] A lower Ki value signifies a higher binding affinity.

Signaling Pathways in Neutrophil Elastase-Mediated Inflammation

Neutrophil elastase is involved in complex signaling cascades that contribute to inflammation and tissue injury. Understanding these pathways is crucial for the development of targeted therapies.

Neutrophil Elastase Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Neutrophil Neutrophil NE Neutrophil Elastase Neutrophil->NE Release ECM Extracellular Matrix (e.g., Elastin) NE->ECM Degradation Pro-inflammatory Cytokines (e.g., pro-IL-1β) Pro-inflammatory Cytokines (e.g., pro-IL-1β) NE->Pro-inflammatory Cytokines (e.g., pro-IL-1β) Activation NF-kB Pathway NF-kB Pathway Pro-inflammatory Cytokines (e.g., pro-IL-1β)->NF-kB Pathway Activation Gene Expression Gene Expression NF-kB Pathway->Gene Expression Upregulation Inflammatory Mediators Inflammatory Mediators Gene Expression->Inflammatory Mediators Production

Diagram 1: Simplified signaling pathway of neutrophil elastase in inflammation.

Experimental Protocols

Determination of IC50 for Neutrophil Elastase Inhibitors

A common method to determine the half-maximal inhibitory concentration (IC50) of a neutrophil elastase inhibitor involves a fluorometric assay.[9]

Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of neutrophil elastase by 50%.

Materials:

  • Purified human neutrophil elastase

  • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test inhibitor (e.g., this compound) at various concentrations

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In the wells of the microplate, add the assay buffer, the test inhibitor at different concentrations, and a fixed concentration of human neutrophil elastase. Include control wells with no inhibitor.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm). The rate of fluorescence increase is proportional to the enzyme activity.

  • Plot the enzyme activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve, which is the concentration of the inhibitor that produces 50% inhibition of the maximal enzyme activity.

IC50 Determination Workflow A Prepare serial dilutions of inhibitor B Add buffer, inhibitor, and enzyme to microplate A->B C Pre-incubate B->C D Add fluorogenic substrate C->D E Measure fluorescence over time D->E F Plot enzyme activity vs. log[inhibitor] E->F G Determine IC50 from the curve F->G

Diagram 2: General workflow for determining the IC50 of a neutrophil elastase inhibitor.

Clinical Studies Overview

Clinical trials have been conducted to evaluate the efficacy and safety of this compound and other neutrophil elastase inhibitors in various inflammatory conditions.

This compound:

  • Indication: Primarily investigated for Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS).[12]

  • Key Findings: Some studies, particularly in Japan, have suggested benefits in improving oxygenation and reducing the duration of mechanical ventilation.[12][13] However, a large, multicenter international trial (the STRIVE study) did not show a significant improvement in ventilator-free days or 28-day mortality in a broad population of patients with ALI.[14] More recent meta-analyses suggest a potential benefit in specific subgroups of patients with sepsis-associated ARDS.[14][15]

AZD9668 (Alvelestat):

  • Indications: Investigated for chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis.

  • Key Findings: In a phase II study in patients with bronchiectasis, a 4-week treatment with AZD9668 showed an improvement in lung function and a trend towards a reduction in sputum inflammatory biomarkers. In a study on cystic fibrosis patients, while there was no significant effect on lung function, there were reductions in some inflammatory biomarkers.

Conclusion

This compound and other selective neutrophil elastase inhibitors represent a targeted therapeutic approach for managing inflammatory diseases driven by excessive neutrophil activity. While this compound has shown some clinical benefits, particularly in specific patient populations with ARDS, its overall efficacy remains a subject of ongoing research and discussion.[12][14] Newer generation inhibitors, such as AZD9668, BAY 85-8501, and POL6014, exhibit high potency and selectivity in preclinical studies, and their clinical development is being closely watched. The choice of inhibitor and its therapeutic application will likely depend on the specific disease context, the patient's inflammatory profile, and the inhibitor's pharmacokinetic and pharmacodynamic properties. Further head-to-head clinical trials are needed to definitively establish the comparative efficacy of these agents.

References

Sivelestat vs. Betamethasone Dipropionate: A Comparative Analysis of Efficacy in Skin Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic agents for skin inflammation, both Sivelestat and betamethasone dipropionate present distinct mechanisms of action and efficacy profiles. While betamethasone dipropionate, a potent corticosteroid, is a well-established treatment for a variety of inflammatory dermatoses, this compound, a neutrophil elastase inhibitor, offers a targeted approach that has shown comparable efficacy in preclinical models of psoriasis. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between these two compounds lies in their molecular targets and downstream effects on the inflammatory cascade.

This compound , a selective inhibitor of neutrophil elastase, targets a key enzyme released by neutrophils during inflammation.[1] Neutrophil elastase is implicated in tissue damage and the perpetuation of the inflammatory response.[1] By blocking this enzyme, this compound mitigates the degradation of extracellular matrix proteins and reduces the inflammatory cascade.[1] Some studies also suggest that this compound can inhibit the activation of nuclear factor-kappa B (NF-kB), a critical transcription factor for pro-inflammatory cytokines.[2]

Betamethasone dipropionate , a high-potency synthetic glucocorticoid, exerts its anti-inflammatory and immunosuppressive effects through a broader mechanism.[3][4] It binds to cytosolic glucocorticoid receptors, and this complex then translocates to the nucleus to modulate gene expression.[4] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators such as prostaglandins, leukotrienes, and various cytokines.[3][5] Its action also includes vasoconstriction, which helps to reduce redness and swelling at the site of inflammation.[6]

Comparative Efficacy in a Psoriasis Model

A preclinical study using an imiquimod-induced psoriasis model in BALB/c mice provides a direct comparison of the topical application of this compound and betamethasone dipropionate.[7][8] The results demonstrate that this compound exhibits an efficacy comparable to that of the potent corticosteroid.[7][8]

Quantitative Efficacy Data
Efficacy ParameterControl (No Therapy)1% this compound Ointment1% this compound Cream1% Betamethasone Dipropionate
mPASI Index Reduction -36%50%Not explicitly stated, but efficacy was comparable to this compound[7]
Epidermal Thickness Reduction -2.4-3.6 times lower than control2.4-3.6 times lower than controlNot explicitly stated, but efficacy was comparable to this compound[7]
CD3+ Cells Reduction -1.8-2.2 times lower than control1.8-2.2 times lower than controlLowest levels among all groups[8]
Ki-67+ Cells Reduction -2.3-2.9 times lower than control2.3-2.9 times lower than controlLowest levels among all groups[8]

Table 1: Summary of quantitative efficacy data from a preclinical psoriasis model.[7][8]

Experimental Protocols

The following is a detailed methodology for the key comparative experiment cited:

Imiquimod-Induced Psoriasis Model in Mice [7][8]

  • Animal Model: A group of 40 inbred BALB/c mice were used.

  • Induction of Psoriasis-like State: Psoriasis-like skin inflammation was induced by the daily topical application of imiquimod 5% cream (Aldara®) to the shaven backs of the mice.

  • Treatment Groups: The mice were randomized into four groups of 10:

    • Group 1: No therapy (control)

    • Group 2: 1% this compound in an ointment base (Vaseline)

    • Group 3: 1% this compound in a cream base (lanoline + olive oil + water)

    • Group 4: 1% betamethasone dipropionate

  • Treatment Administration: The respective treatments were applied topically to the affected skin area.

  • Efficacy Assessment:

    • Dermatological Assessment: Skin lesions were evaluated using the Psoriasis Area and Severity Index (PASI) method, modified for mice (mPASI).

    • Histological Evaluation: Skin biopsies were taken to assess epidermal thickness.

    • Immunohistochemical Analysis: The infiltration of T-lymphocytes (CD3+ cells) and the level of cell proliferation (Ki-67+ cells) in the skin were quantified.

Signaling Pathways and Experimental Workflow

The distinct mechanisms of action and the experimental design can be visualized through the following diagrams.

Sivelestat_Mechanism cluster_Neutrophil Neutrophil cluster_Extracellular Extracellular Space Inflammatory Stimulus Inflammatory Stimulus Neutrophil Activation Neutrophil Activation Inflammatory Stimulus->Neutrophil Activation Neutrophil Elastase Release Neutrophil Elastase Release Neutrophil Activation->Neutrophil Elastase Release Neutrophil Elastase Neutrophil Elastase Neutrophil Elastase Release->Neutrophil Elastase Extracellular Matrix Degradation Extracellular Matrix Degradation Neutrophil Elastase->Extracellular Matrix Degradation Leads to Tissue Damage Tissue Damage Extracellular Matrix Degradation->Tissue Damage Inflammation Inflammation Tissue Damage->Inflammation This compound This compound This compound->Neutrophil Elastase Inhibits

Caption: this compound's mechanism of action targeting neutrophil elastase.

Betamethasone_Mechanism cluster_Cell Target Cell cluster_Nucleus Nucleus Betamethasone Betamethasone Glucocorticoid Receptor Glucocorticoid Receptor Betamethasone->Glucocorticoid Receptor Binds to Complex Formation Complex Formation Glucocorticoid Receptor->Complex Formation Nuclear Translocation Nuclear Translocation Complex Formation->Nuclear Translocation Gene Transcription Modulation Gene Transcription Modulation Nuclear Translocation->Gene Transcription Modulation Upregulation of Anti-inflammatory Proteins Upregulation of Anti-inflammatory Proteins Gene Transcription Modulation->Upregulation of Anti-inflammatory Proteins Downregulation of Pro-inflammatory Mediators Downregulation of Pro-inflammatory Mediators Gene Transcription Modulation->Downregulation of Pro-inflammatory Mediators Reduced Inflammation Reduced Inflammation Upregulation of Anti-inflammatory Proteins->Reduced Inflammation Downregulation of Pro-inflammatory Mediators->Reduced Inflammation

Caption: Betamethasone's genomic mechanism of action.

Experimental_Workflow Start Start Imiquimod Application Induce Psoriasis-like Inflammation Start->Imiquimod Application Randomization Randomize Mice (n=40) Imiquimod Application->Randomization Group1 Group 1: No Therapy Randomization->Group1 Group2 Group 2: 1% this compound Ointment Randomization->Group2 Group3 Group 3: 1% this compound Cream Randomization->Group3 Group4 Group 4: 1% Betamethasone Randomization->Group4 Topical Treatment Daily Topical Treatment Group1->Topical Treatment Group2->Topical Treatment Group3->Topical Treatment Group4->Topical Treatment Efficacy Assessment Efficacy Assessment: mPASI, Histology, Immunohistochemistry Topical Treatment->Efficacy Assessment End End Efficacy Assessment->End

Caption: Experimental workflow for comparative efficacy study.

Conclusion

The available preclinical evidence suggests that this compound, through its targeted inhibition of neutrophil elastase, can achieve an anti-inflammatory efficacy in a psoriasis model that is comparable to the potent corticosteroid, betamethasone dipropionate.[7][8] This positions this compound as a compound of interest for further investigation in inflammatory skin conditions, potentially offering a more specific therapeutic approach with a different safety profile compared to broad-acting corticosteroids. Further clinical studies are warranted to validate these findings in human subjects and to explore the full therapeutic potential of this compound in dermatology.

References

Sivelestat in Acute Respiratory Distress Syndrome (ARDS): A Comparative Analysis of Efficacy in Mild versus Severe Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of sivelestat, a selective neutrophil elastase inhibitor, for the treatment of Acute Respiratory Distress Syndrome (ARDS). A critical analysis of its efficacy, based on the severity of the condition, is presented, drawing from a range of clinical studies. This document is intended to inform researchers, scientists, and professionals in drug development.

Executive Summary

The clinical utility of this compound in ARDS presents a complex picture, with conflicting evidence regarding its efficacy in different stages of disease severity. While some studies suggest a mortality benefit and improved oxygenation in patients with more severe ARDS, other evidence points towards greater efficacy in mild-to-moderate cases. This guide synthesizes the available data, offering a detailed comparison to aid in the nuanced understanding of this compound's therapeutic potential.

Mechanism of Action: Targeting Neutrophil Elastase

This compound's primary mechanism of action is the inhibition of neutrophil elastase, a key protease implicated in the pathogenesis of ARDS.[1] During the inflammatory cascade of ARDS, neutrophils are recruited to the lungs, where they release neutrophil elastase. This enzyme contributes to lung injury by degrading components of the extracellular matrix, increasing vascular permeability, and promoting the release of pro-inflammatory cytokines.[2] By inhibiting neutrophil elastase, this compound aims to mitigate this damage and reduce the inflammatory response.

This compound has been shown to modulate several signaling pathways involved in inflammation and oxidative stress, including the JNK/NF-κB and Nrf2/HO-1 pathways.[3] Its administration has been associated with a reduction in inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2]

G cluster_0 Inflammatory Stimulus (e.g., Sepsis, Pneumonia) cluster_1 Neutrophil Activation & Degranulation cluster_2 Pathophysiological Effects in ARDS cluster_3 Therapeutic Intervention Stimulus Inflammatory Stimulus Neutrophil Neutrophil Activation Stimulus->Neutrophil NE Neutrophil Elastase (NE) Release Neutrophil->NE ECM Extracellular Matrix Degradation NE->ECM Permeability Increased Vascular Permeability NE->Permeability Cytokines Pro-inflammatory Cytokine Release (IL-1β, IL-6, TNF-α) NE->Cytokines LungInjury Acute Lung Injury ECM->LungInjury Permeability->LungInjury Cytokines->LungInjury This compound This compound This compound->NE G Screening Patient Screening (Sepsis-induced ARDS) Randomization Randomization (1:1) Screening->Randomization This compound This compound (Continuous IV Infusion) Randomization->this compound Placebo Placebo (Normal Saline) Randomization->Placebo FollowUp Follow-up (5-14 days) This compound->FollowUp Placebo->FollowUp Outcome Primary Outcome Assessment (PaO2/FiO2 Ratio on Day 5) FollowUp->Outcome

References

Sivelestat for Acute Respiratory Distress Syndrome (ARDS): A Comparative Guide Based on Systematic Reviews and Meta-Analyses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sivelestat, a selective neutrophil elastase inhibitor, against standard of care/placebo for the treatment of Acute Respiratory Distress Syndrome (ARDS). The data presented is synthesized from multiple systematic reviews and meta-analyses to offer a comprehensive overview of the current evidence.

Introduction to this compound and its Role in ARDS

Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs.[1] A key player in the pathophysiology of ARDS is the neutrophil, an immune cell that, when overactivated, releases destructive enzymes, including neutrophil elastase.[2][3] Elevated levels of neutrophil elastase are associated with increased lung injury and a higher likelihood of developing ARDS.[3][4]

This compound is a selective, competitive inhibitor of neutrophil elastase.[5][6] By binding to the active site of this enzyme, this compound prevents the breakdown of essential proteins in the lung's extracellular matrix, thereby mitigating inflammatory damage and preserving lung function.[6] It is the only neutrophil elastase inhibitor approved for the treatment of ARDS in Japan and Korea.[1][7]

Mechanism of Action: The Neutrophil Elastase Pathway

In ARDS, inflammatory triggers like sepsis or trauma lead to the recruitment and activation of neutrophils in the lung tissue.[2] These activated neutrophils release neutrophil elastase (NE), which contributes to lung injury through several mechanisms:

  • Degradation of Extracellular Matrix: NE breaks down proteins like elastin, damaging the alveolar-capillary barrier.[2][6]

  • Increased Vascular Permeability: This damage leads to fluid leakage into the alveoli, causing pulmonary edema.[8]

  • Pro-inflammatory Effects: NE can amplify the inflammatory response by increasing the production of cytokines like IL-1β and TNF-α.[8][9]

This compound directly counteracts this by inhibiting NE, which is expected to reduce lung injury and improve outcomes.

G This compound's Mechanism of Action in ARDS cluster_0 Pathophysiology of ARDS cluster_1 Downstream Effects of Neutrophil Elastase cluster_2 Therapeutic Intervention Inflammatory_Stimuli Inflammatory Stimuli (e.g., Sepsis, Trauma) Neutrophil_Activation Neutrophil Activation & Infiltration in Lungs Inflammatory_Stimuli->Neutrophil_Activation NE_Release Neutrophil Elastase (NE) Release Neutrophil_Activation->NE_Release ECM_Degradation ECM Degradation (Elastin, Collagen) NE_Release->ECM_Degradation Cytokine_Production Pro-inflammatory Cytokine Production NE_Release->Cytokine_Production Increased_Permeability Increased Vascular Permeability ECM_Degradation->Increased_Permeability Lung_Injury Acute Lung Injury (ALI/ARDS) Increased_Permeability->Lung_Injury Cytokine_Production->Lung_Injury This compound This compound This compound->NE_Release Inhibits

This compound's inhibitory effect on the neutrophil elastase pathway in ARDS.

Comparative Efficacy: this compound vs. Placebo/Standard Care

Multiple meta-analyses have evaluated the efficacy of this compound in ARDS patients, primarily comparing it to placebo (normal saline). While early studies and meta-analyses presented conflicting results, more recent and comprehensive analyses suggest significant benefits in specific patient populations.[9][10][11]

Primary & Secondary Clinical Outcomes

The following tables summarize quantitative data from recent meta-analyses.

Table 1: Impact on Mortality

Outcome This compound Group Control Group Pooled Effect (Odds Ratio / Relative Risk) 95% Confidence Interval Key Finding Source
Overall Mortality Varies by study Varies by study OR = 0.63 0.48 - 0.84 Significant reduction in all-cause mortality. [9]
Mortality (28-30 days) Varies by study Varies by study RR = 0.81 0.66 - 0.98 Significant reduction in mortality at 28-30 days. [11][12]
Subgroup: PaO₂/FiO₂ < 200 Varies by study Varies by study OR = 0.61 0.51 - 0.73 This compound is particularly effective in patients with moderate to severe oxygenation impairment. [10]

| Subgroup: Mortality Rate >30% | Varies by study | Varies by study | OR = 0.48 | 0.37 - 0.60 | Greater benefit observed in patient groups with a higher baseline risk of death. |[10] |

Table 2: Impact on Clinical Course & Oxygenation

Outcome Measure of Effect Value 95% Confidence Interval Key Finding Source
ICU Length of Stay Standardized Mean Difference (SMD) -0.76 days -1.09 to -0.43 This compound is associated with a significantly shorter stay in the ICU. [9][10]
Duration of Mechanical Ventilation Standardized Mean Difference (SMD) -0.58 days -0.96 to -0.19 Patients treated with this compound required mechanical ventilation for a shorter duration. [9][10][11]
Ventilator-Free Days (at day 28) Mean Difference (MD) 3.57 days 3.42 to 3.73 This compound treatment resulted in more days alive and free from ventilation. [11][12]
Improvement in PaO₂/FiO₂ Ratio (Day 3) Standardized Mean Difference (SMD) 0.88 0.39 to 1.36 Significant improvement in oxygenation by the third day of treatment. [11][12]

| Improvement in PaO₂/FiO₂ Ratio (Day 7) | Varies by study | - | - | this compound significantly improved the PaO₂/FiO₂ ratio on days 1, 3, 5, and 7 post-treatment. |[10] |

Table 3: Safety Profile

Outcome Measure of Effect Value 95% Confidence Interval Key Finding Source
Adverse Events (Total) Relative Risk (RR) 0.91 0.85 - 0.98 This compound was associated with a lower incidence of adverse events compared to the control group. [11][12]

| Specific Adverse Events (Hematological, Liver, Kidney) | P-value | 0.14 to 0.40 | - | No significant differences were found in the rates of specific organ-related adverse events. |[10] |

Experimental Protocols

The methodologies of clinical trials evaluating this compound for ARDS generally follow a structured, double-blind, randomized, placebo-controlled design.

Typical Study Protocol:

  • Patient Population: Adult patients admitted to an ICU who meet the Berlin Definition criteria for mild to moderate ARDS, often with an underlying condition of sepsis or systemic inflammatory response syndrome (SIRS).[13][14] Onset of ARDS is typically within 72 hours of randomization.[13][14]

  • Inclusion Criteria:

    • Age ≥18 years.[15]

    • Confirmed diagnosis of ARDS (Berlin criteria).[15]

    • Requirement for mechanical ventilation.

    • Written informed consent.[15]

  • Exclusion Criteria:

    • ARDS from non-pulmonary causes like pancreatitis or massive transfusion.[13][15]

    • Significant hepatic or renal dysfunction.[13][15]

    • Pre-existing severe chronic lung disease.[13][15]

    • Expectation of death within 48 hours.[13]

    • Pregnancy or lactation.[13]

  • Intervention:

    • This compound Group: Continuous intravenous infusion of this compound sodium at a rate of 0.2 mg/kg/h.[14]

    • Control Group: Continuous intravenous infusion of a matching placebo (e.g., normal saline) at the same rate.[11][14]

  • Duration of Treatment: Typically 5 to 7 days, or until criteria for discontinuation are met (e.g., ICU discharge, cessation of mechanical ventilation).[14][16]

  • Primary Outcome: The primary endpoint varies but often includes the change in the PaO₂/FiO₂ ratio at a specific time point (e.g., Day 3 or Day 7) or the incidence of ARDS development in prevention trials.[14][16]

  • Secondary Outcomes: These commonly include 28-day or 90-day mortality, ventilator-free days, ICU length of stay, changes in inflammatory markers (e.g., IL-6, IL-8, TNF-α), and Sequential Organ Failure Assessment (SOFA) scores.[16]

G Typical Clinical Trial Workflow for this compound in ARDS Screening Patient Screening (ICU Patients with ARDS) Inclusion Inclusion/Exclusion Criteria Met? Screening->Inclusion Consent Informed Consent Inclusion->Consent Yes Inclusion->Not Enrolled No Randomization Randomization (1:1) Consent->Randomization Sivelestat_Arm This compound Group (0.2 mg/kg/h IV) Randomization->Sivelestat_Arm Placebo_Arm Placebo Group (Normal Saline IV) Randomization->Placebo_Arm Treatment Treatment Period (e.g., 5-7 days) Sivelestat_Arm->Treatment Placebo_Arm->Treatment Data_Collection Data Collection (Primary & Secondary Outcomes) Treatment->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Generalized workflow for a randomized controlled trial of this compound in ARDS.

Alternatives to this compound

While this compound targets a specific inflammatory pathway, the standard of care for ARDS is primarily supportive. Other pharmacological agents have been investigated, but none have been universally adopted with the same level of indication as this compound in the regions where it is approved.

  • Corticosteroids: Used to modulate the broader inflammatory response. Meta-analyses have shown potential benefits in reducing mortality and duration of mechanical ventilation, but their use remains debated due to potential side effects.[17]

  • Neuromuscular Blocking Agents (NMBs): Agents like cisatracurium have been shown to improve mortality in patients with moderate to severe ARDS, likely by improving patient-ventilator synchrony and reducing ventilator-induced lung injury.[17]

  • Other Investigational Therapies: Treatments such as aspirin, statins, and stem cell therapy have been explored based on their anti-inflammatory or regenerative properties, but large-scale trials have not consistently demonstrated efficacy.[17]

This compound's targeted approach differs from these alternatives by specifically inhibiting a key enzyme directly implicated in the destructive processes of ARDS.

Conclusion

The evidence from recent systematic reviews and meta-analyses indicates that this compound, when compared to placebo or standard of care, offers significant clinical benefits for patients with ARDS, particularly those with sepsis-induced ARDS and moderate-to-severe hypoxemia.[9][10] Key benefits include a notable reduction in mortality, shorter durations of mechanical ventilation and ICU stay, and improved oxygenation.[11][12] The safety profile appears favorable, with no increase in significant adverse events.[10]

For drug development professionals, this compound serves as an important case study in targeting a specific component of the inflammatory cascade in a complex syndrome like ARDS. The data suggests that patient stratification, for example by severity of illness (PaO₂/FiO₂ ratio) or underlying etiology (sepsis), may be crucial for demonstrating efficacy in future clinical trials of targeted ARDS therapies.

References

Sivelestat in Acute Lung Injury: A Comparative Analysis Against Standard Care

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sivelestat, a selective neutrophil elastase inhibitor, has been investigated as a potential therapeutic agent for acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), conditions characterized by widespread inflammation and damage to the lung tissue. This guide provides a comprehensive comparison of this compound and standard care for the treatment of ALI/ARDS, presenting quantitative data from clinical studies, detailed experimental protocols, and an overview of the underlying signaling pathways.

Efficacy and Safety: A Quantitative Comparison

The clinical efficacy of this compound in ALI/ARDS remains a subject of ongoing research, with systematic reviews and meta-analyses offering insights into its potential benefits and drawbacks compared to standard supportive care. Standard treatment for ARDS primarily focuses on lung-protective mechanical ventilation, conservative fluid management, and addressing the underlying cause.[1][2]

Efficacy in Sepsis-Induced ARDS

A meta-analysis of 17 studies involving 5,062 patients with sepsis-induced ARDS demonstrated that this compound therapy was associated with a significant reduction in all-cause mortality.[3] The study also indicated improvements in the oxygenation index (PaO₂/FiO₂ ratio), a shorter duration of mechanical ventilation, and a reduced length of stay in the intensive care unit (ICU).[3]

Outcome MeasureThis compound GroupControl GroupOdds Ratio (OR) / Mean Difference (MD)95% Confidence Interval (CI)Certainty of Evidence
All-Cause Mortality LowerHigher0.610.51 - 0.73Moderate
Change in PaO₂/FiO₂ ImprovedLess ImprovedHigher-Low
Duration of Mechanical Ventilation ShorterLongerMD: --Low
ICU Length of Stay ShorterLongerMD: --Low
Overall Efficacy in ALI/ARDS

Another systematic review and meta-analysis encompassing 15 studies with a total of 2,050 ALI/ARDS patients reported similar positive findings.[4][5] This analysis found that this compound treatment was associated with a reduction in 28-30 day mortality, a shorter duration of mechanical ventilation, fewer ICU days, and an improved oxygenation index on day 3.[4][5]

Outcome MeasureThis compound GroupControl GroupRelative Risk (RR) / Standardized Mean Difference (SMD) / Mean Difference (MD)95% Confidence Interval (CI)p-value
28-30 Day Mortality LowerHigherRR = 0.810.66 - 0.980.03
Mechanical Ventilation Time ShorterLongerSMD = -0.32-0.60 to -0.040.02
ICU Stays ShorterLongerSMD = -0.72-0.92 to -0.52< 0.00001
Ventilation-Free Days MoreFewerMD = 3.573.42 to 3.73< 0.00001
Oxygenation Index (Day 3) ImprovedLess ImprovedSMD = 0.880.39 - 1.360.0004
Adverse Events LowerHigherRR = 0.910.85 - 0.980.01

It is important to note that some studies, including a large multicenter trial, did not find a significant benefit of this compound on ventilator-free days or 28-day mortality in a heterogeneous ALI population.[4][6] The discrepancies in findings across studies may be attributable to differences in patient populations, the timing of this compound administration, and variations in standard care protocols.

Experimental Protocols

Clinical Trial Protocol: this compound Administration

A representative protocol for the administration of this compound in a clinical trial setting for ALI/ARDS is as follows:

  • Patient Population: Adult patients diagnosed with ALI or ARDS, often with an underlying condition of systemic inflammatory response syndrome (SIRS) or sepsis.[7][8]

  • Dosage and Administration: this compound sodium is administered as a continuous intravenous infusion at a dose of 0.2 mg/kg/hour.[7][8]

  • Duration of Treatment: The infusion is typically continued for a maximum of 14 days, or until the patient is weaned off mechanical ventilation.[4][9]

  • Control Group: The control group receives standard care for ALI/ARDS, which includes lung-protective mechanical ventilation (low tidal volumes, optimal PEEP), conservative fluid management, and treatment of the underlying cause.[1][2] Placebo (normal saline) is administered in a double-blind fashion.[7]

Preclinical Model: Lipopolysaccharide (LPS)-Induced ALI in Rats

A common animal model to study the mechanisms of this compound involves inducing ALI in rats using LPS.

  • Animal Model: Male Sprague-Dawley or Wistar rats are often used.[10][11]

  • Induction of ALI: A single intraperitoneal or intratracheal injection of LPS is administered to induce a systemic inflammatory response and subsequent lung injury.[10][11]

  • This compound Treatment: this compound is administered, often intraperitoneally, at varying doses before or after the LPS challenge.[10]

  • Outcome Measures: Assessment of lung injury includes histological examination of lung tissue, measurement of the lung wet-to-dry weight ratio (an indicator of pulmonary edema), analysis of inflammatory cells and cytokines in bronchoalveolar lavage fluid (BALF), and evaluation of oxidative stress markers.[11][12]

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by inhibiting neutrophil elastase, a key enzyme involved in the inflammatory cascade of ALI/ARDS. This inhibition leads to the modulation of several downstream signaling pathways.

Inhibition of Pro-inflammatory Pathways

This compound has been shown to attenuate the activation of the JNK/NF-κB signaling pathway.[12] This pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. By inhibiting this pathway, this compound reduces the inflammatory response in the lungs.

G LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK NFkB NF-κB JNK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines This compound This compound This compound->JNK

This compound inhibits the JNK/NF-κB pathway.
Activation of Anti-inflammatory and Antioxidant Pathways

This compound has also been found to activate the Nrf2/HO-1 signaling pathway.[12] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Activation of this pathway helps to mitigate oxidative stress and reduce inflammation.

G This compound This compound Nrf2 Nrf2 This compound->Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant

This compound activates the Nrf2/HO-1 pathway.
Modulation of the PI3K/AKT/mTOR Pathway

Recent studies suggest that this compound may also inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival, and has been implicated in the pathogenesis of ALI.[13]

Experimental Workflow for Preclinical Studies

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a preclinical model of ALI.

G cluster_model Animal Model cluster_treatment Treatment cluster_analysis Analysis Rat Rat Model of ALI (LPS-induced) This compound This compound Administration Rat->this compound Control Control (Vehicle) Rat->Control Histology Lung Histology This compound->Histology BALF BALF Analysis (Cells, Cytokines) This compound->BALF WB Western Blot (Signaling Proteins) This compound->WB IF Immunofluorescence (Protein Localization) This compound->IF Control->Histology Control->BALF Control->WB Control->IF

Preclinical experimental workflow.

Conclusion

This compound, through its inhibition of neutrophil elastase and modulation of key inflammatory and antioxidant signaling pathways, shows promise as a therapeutic agent for ALI/ARDS, particularly in patients with sepsis. While some clinical studies have demonstrated benefits in terms of reduced mortality and improved clinical outcomes, further large-scale, randomized controlled trials are needed to definitively establish its efficacy and optimal use in diverse patient populations. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for future research and drug development in this critical area.

References

Sivelestat in Acute Lung Injury/Acute Respiratory Distress Syndrome (ALI/ARDS): A Comparative Guide to its Effect on Mechanical Ventilation Duration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sivelestat, a selective neutrophil elastase inhibitor, against placebo for the treatment of Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS), with a specific focus on its impact on the duration of mechanical ventilation. The clinical efficacy of this compound in this indication remains a subject of considerable debate, with conflicting results from major clinical trials. This document aims to present the available data objectively, supported by experimental evidence, to inform further research and development in this critical area.

Performance Comparison: this compound vs. Placebo

The clinical evidence for this compound's ability to reduce the duration of mechanical ventilation in patients with ALI/ARDS is mixed. While some studies, particularly a significant Phase III trial conducted in Japan, have shown promising results, a large, international, multicenter study (the STRIVE trial) did not demonstrate a significant benefit. This discrepancy highlights the complexity of ALI/ARDS pathophysiology and the potential for patient population heterogeneity to influence treatment outcomes.

Below is a summary of quantitative data from key clinical trials and meta-analyses comparing this compound to placebo.

Outcome MeasureThis compound GroupPlacebo/Control GroupStudy/AnalysisKey Finding
Mechanical Ventilation Duration 11.0 days (median)19.0 days (median)Tamakuma et al. (Phase III)[1]This compound significantly shortened the duration of mechanical ventilation.
Ventilator-Free Days (VFDs) 11.4 days (mean)11.9 days (mean)STRIVE Study[2]No significant difference in the number of ventilator-free days between the this compound and placebo groups.
Mechanical Ventilation Time SMD: -0.32 (95% CI: -0.60 to -0.04)-Meta-analysis (Ding et al., 2023)[3][4]This compound was associated with a statistically significant reduction in the duration of mechanical ventilation.
Ventilation Days SMD: 0.05 (95% CI: -0.27 to 0.38)-Meta-analysis (Liu et al.)No significant effect of this compound on the number of ventilation days.
ICU Stay Duration 16.5 days (median)29.0 days (median)Tamakuma et al. (Phase III)[1]This compound significantly reduced the length of stay in the ICU.
ICU Stays SMD: -0.72 (95% CI: -0.92 to -0.52)-Meta-analysis (Ding et al., 2023)[3][4]This compound was associated with a significant reduction in the length of ICU stay.
28-Day Mortality 26.1%26.0%STRIVE Study[2]No significant difference in 28-day all-cause mortality.
28-30 Day Mortality RR: 0.81 (95% CI: 0.66 to 0.98)-Meta-analysis (Ding et al., 2023)[3][4]This compound was associated with a significant reduction in 28-30 day mortality.

Standardized Mean Difference (SMD) is a measure of effect size. A negative SMD favors this compound. Relative Risk (RR) is the ratio of the probability of an event occurring in the exposed group versus a non-exposed group. An RR less than 1 suggests a lower risk in the this compound group. Confidence Interval (CI) provides a range of plausible values for the true effect.

Experimental Protocols

The methodologies of two pivotal, yet conflicting, clinical trials are detailed below to provide insight into the experimental design that has led to the current state of evidence.

Japanese Phase III Clinical Trial (Tamakuma et al.)
  • Objective: To evaluate the efficacy and safety of this compound in patients with ALI accompanied by Systemic Inflammatory Response Syndrome (SIRS).

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: 230 adult patients with ALI and SIRS who required mechanical ventilation.

  • Inclusion Criteria: Patients diagnosed with ALI according to the American-European Consensus Conference (AECC) criteria and who also met the criteria for SIRS.

  • Intervention:

    • This compound Group: Continuous intravenous infusion of this compound at a dose of 0.2 mg/kg/h for a maximum of 14 days.

    • Control Group: Continuous intravenous infusion of a placebo (vehicle).

  • Primary Endpoints:

    • Improvement in pulmonary function.

    • Number of days on mechanical ventilation.

    • Length of stay in the Intensive Care Unit (ICU).

  • Secondary Endpoints:

    • Changes in PaO2/FiO2 ratio.

    • Changes in lung injury score.

    • 28-day and 180-day mortality.

STRIVE Study (Zeiher et al.)
  • Objective: To determine whether this compound would reduce 28-day all-cause mortality or increase the number of ventilator-free days in mechanically ventilated patients with ALI.[2]

  • Study Design: A multicenter, international, randomized, double-blind, placebo-controlled trial.[2]

  • Patient Population: 492 adult patients with ALI requiring mechanical ventilation.[2]

  • Inclusion Criteria: Patients meeting the AECC criteria for ALI, aged 18 years or older, and receiving mechanical ventilation for no more than 48 hours.

  • Intervention:

    • This compound Group: Continuous intravenous infusion of this compound at a dose of 0.16 mg/kg/h for the duration of mechanical ventilation plus 24 hours, up to a maximum of 14 days.[2]

    • Placebo Group: Continuous intravenous infusion of normal saline.[2]

  • Primary Endpoints:

    • 28-day all-cause mortality.[2]

    • Ventilator-free days from day 1 to day 28.[2]

  • Secondary Endpoints:

    • ICU-free days.

    • Organ failure-free days.

    • Changes in PaO2/FiO2 ratio and lung injury score.

Visualizing the Science: Signaling Pathways and Experimental Workflow

To better understand the mechanism of this compound and the design of clinical trials evaluating its efficacy, the following diagrams are provided.

ALI_ARDS_Pathway cluster_stimuli Initial Insult cluster_inflammation Inflammatory Cascade cluster_injury Lung Injury Insult Sepsis, Pneumonia, Trauma, etc. ActivatedNeutrophils Activated Neutrophils Insult->ActivatedNeutrophils Activation NeutrophilElastase Neutrophil Elastase (NE) ActivatedNeutrophils->NeutrophilElastase Release Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) ActivatedNeutrophils->Cytokines Release EndothelialDamage Endothelial & Epithelial Damage NeutrophilElastase->EndothelialDamage Degrades matrix proteins This compound This compound This compound->NeutrophilElastase Inhibits Cytokines->EndothelialDamage Amplify inflammation IncreasedPermeability Increased Vascular Permeability EndothelialDamage->IncreasedPermeability PulmonaryEdema Pulmonary Edema IncreasedPermeability->PulmonaryEdema ARDS ARDS PulmonaryEdema->ARDS Clinical_Trial_Workflow Start Patient Screening InclusionCriteria Inclusion Criteria Met? (ALI/ARDS Diagnosis) Start->InclusionCriteria InclusionCriteria->Start No Randomization Randomization InclusionCriteria->Randomization Yes SivelestatArm This compound Infusion (e.g., 0.2 mg/kg/h) Randomization->SivelestatArm PlaceboArm Placebo Infusion (Normal Saline) Randomization->PlaceboArm Treatment Treatment Period (up to 14 days) SivelestatArm->Treatment PlaceboArm->Treatment DataCollection Data Collection (Ventilation days, ICU stay, etc.) Treatment->DataCollection Endpoint Primary & Secondary Endpoint Assessment DataCollection->Endpoint

References

Sivelestat's Impact on ICU Stay: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, understanding the clinical efficacy of novel therapeutic agents is paramount. This guide provides a detailed comparison of Sivelestat's performance, focusing on its impact on the length of stay in the Intensive Care Unit (ICU) for patients with Acute Respiratory Distress Syndrome (ARDS) and similar inflammatory conditions.

This compound, a selective neutrophil elastase inhibitor, has been investigated as a potential therapeutic agent to mitigate the severe inflammatory cascade characteristic of ARDS. Neutrophil elastase, released by activated neutrophils, is a key contributor to lung tissue damage in this condition. By inhibiting this enzyme, this compound aims to reduce lung injury, which may translate to improved clinical outcomes, including a shorter duration of intensive care.

However, the clinical evidence regarding this compound's effect on the length of ICU stay has been varied. This guide synthesizes findings from key clinical trials and meta-analyses to provide an objective overview, supported by experimental data and detailed methodologies.

Quantitative Analysis of ICU Stay

Study (Year)Patient PopulationThis compound Group (Mean ± SD)Control Group (Mean ± SD)Number of Patients (this compound/Control)p-value
Gao et al. (2021)[1]Septic ARDS13.2 ± 3.5 days16.7 ± 4.2 days70 / 70<0.05

Experimental Protocols

The methodologies employed in clinical investigations of this compound are crucial for interpreting the results. Below are detailed protocols from key trials.

This compound Administration Protocol (Based on Gao et al., 2021)
  • Patient Population: Patients diagnosed with septic ARDS.

  • Dosage and Administration: this compound sodium was administered at a dose of 4.8 mg/kg/day via continuous intravenous infusion.

  • Treatment Duration: The duration of treatment was determined by the treating physician based on the patient's clinical course.

  • Control Group: The control group received standard care for septic ARDS without the administration of this compound.

  • Inclusion Criteria: Patients diagnosed with sepsis and ARDS according to established clinical criteria.

  • Exclusion Criteria: Specific exclusion criteria were not detailed in the abstract but typically include contraindications to this compound, pregnancy, and moribund condition.

  • Primary Endpoints: The primary outcomes of this particular retrospective study included mechanical ventilation time and length of ICU hospitalization.[1]

STRIVE Study Protocol (Zeiher et al., 2004)
  • Patient Population: Mechanically ventilated patients with acute lung injury (ALI).

  • Dosage and Administration: this compound was administered as a continuous infusion at a dose of 0.16 mg/kg/hr.[1]

  • Treatment Duration: The infusion was continued for the duration of mechanical ventilation plus 24 hours, up to a maximum of 14 days.[1]

  • Control Group: The control group received a placebo infusion.[1]

  • Inclusion Criteria: Patients with ALI who were receiving mechanical ventilation.

  • Primary Endpoints: The primary endpoints were 28-day all-cause mortality and the number of ventilator-free days.[1]

Signaling Pathways and Experimental Workflow

This compound's mechanism of action centers on the inhibition of neutrophil elastase, a key protease in the inflammatory cascade of ARDS. The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for a clinical trial investigating its efficacy.

G cluster_0 Inflammatory Stimulus (e.g., Sepsis, Pneumonia) cluster_1 Neutrophil Activation & Degranulation cluster_2 This compound Intervention cluster_3 Downstream Effects Inflammatory Stimulus Inflammatory Stimulus Neutrophil_Activation Neutrophil Activation Inflammatory Stimulus->Neutrophil_Activation Neutrophil_Elastase_Release Neutrophil Elastase Release Neutrophil_Activation->Neutrophil_Elastase_Release ECM_Degradation Extracellular Matrix Degradation Neutrophil_Elastase_Release->ECM_Degradation Epithelial_Endothelial_Injury Epithelial & Endothelial Injury Neutrophil_Elastase_Release->Epithelial_Endothelial_Injury Inflammatory_Mediator_Release Pro-inflammatory Mediator Release Neutrophil_Elastase_Release->Inflammatory_Mediator_Release This compound This compound This compound->Neutrophil_Elastase_Release Inhibits ARDS_Pathophysiology ARDS Pathophysiology ECM_Degradation->ARDS_Pathophysiology Increased_Permeability Increased Vascular Permeability Epithelial_Endothelial_Injury->Increased_Permeability Increased_Permeability->ARDS_Pathophysiology Inflammatory_Mediator_Release->ARDS_Pathophysiology

Caption: this compound's mechanism of action in ARDS.

G Patient_Screening Patient Screening (ARDS Diagnosis) Randomization Randomization Patient_Screening->Randomization Sivelestat_Group This compound Administration + Standard Care Randomization->Sivelestat_Group Control_Group Placebo / Standard Care Randomization->Control_Group Data_Collection Data Collection (Daily Clinical Parameters) Sivelestat_Group->Data_Collection Control_Group->Data_Collection Primary_Endpoint Primary Endpoint Assessment (Length of ICU Stay) Data_Collection->Primary_Endpoint Data_Analysis Statistical Data Analysis Primary_Endpoint->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: A typical experimental workflow for a this compound clinical trial.

References

Disease Models & Therapeutic Applications

Application Notes and Protocols: Efficacy of Sivelestat in Animal Models of Septic ARDS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the efficacy of Sivelestat, a selective neutrophil elastase inhibitor, in preclinical animal models of septic Acute Respiratory Distress Syndrome (ARDS). The included data and protocols are intended to guide researchers in designing and interpreting experiments aimed at evaluating this compound and similar therapeutic agents.

Introduction

Sepsis, a dysregulated host response to infection, is a leading cause of ARDS, a life-threatening form of acute lung injury. A key feature of septic ARDS is the excessive infiltration and activation of neutrophils in the lungs. These neutrophils release a variety of cytotoxic mediators, including neutrophil elastase (NE), a potent serine protease that degrades essential components of the lung's extracellular matrix, damages the alveolar-capillary barrier, and amplifies the inflammatory cascade.

This compound (sodium salt) is a specific, competitive, and reversible inhibitor of NE. By blocking the activity of NE, this compound has been shown in numerous animal studies to mitigate lung injury, reduce inflammation, and in some cases, improve survival in models of septic ARDS.[1][2] These notes summarize the quantitative efficacy data and provide detailed experimental protocols from key studies.

Quantitative Efficacy Data of this compound in Septic ARDS Animal Models

The following tables summarize the key findings from preclinical studies evaluating this compound in lipopolysaccharide (LPS)-induced and cecal ligation and puncture (CLP)-induced septic ARDS models.

Table 1: Effect of this compound on Lung Injury and Edema

Animal ModelSepsis InductionTreatment ProtocolLung Wet/Dry RatioLung Injury ScoreReference
Sprague-Dawley RatLPS (4 mg/kg, i.p.)This compound (15 mg/kg, i.p.) 1 hr post-LPSSignificantly decreased vs. vehicleSignificantly decreased vs. vehicle[3][4]
Sprague-Dawley RatLPSThis compound (10 or 30 mg/kg, i.p.) 30 min pre-LPSNot ReportedSignificantly reduced vs. LPS alone[5]
C57BL/6 MouseCLPThis compound (dose not specified)Significantly decreased vs. CLPSignificantly improved vs. CLP[6]

Table 2: Effect of this compound on Inflammatory Cytokines

Animal ModelSepsis InductionTreatment ProtocolCytokineMeasurement LocationOutcome vs. ControlReference
Sprague-Dawley RatLPS (4 mg/kg, i.p.)This compound (6, 10, 15 mg/kg, i.p.) 1 hr post-LPSTNF-α, IL-8Not SpecifiedDose-dependent decrease[3][4]
Sprague-Dawley RatLPSThis compound (10 or 30 mg/kg, i.p.) 30 min pre-LPSTNF-α, IL-6SerumSignificant decrease[5]
C57BL/6 MouseCLPThis compound (dose not specified)TNF-α, IL-1β, IL-6BALFSignificant decrease[6]
Sprague-Dawley RatCLPThis compound (50 or 100 mg/kg, i.p.) immediately post-CLPTNF-α, IL-1βSerumSignificant decrease[7][8]

Table 3: Effect of this compound on Oxygenation and Survival

Animal ModelSepsis InductionTreatment ProtocolPaO₂/FiO₂ RatioSurvival RateReference
Sprague-Dawley RatLPS (4 mg/kg, i.p.)This compound (6, 10, 15 mg/kg, i.p.) 1 hr post-LPSSignificantly increased vs. vehicleNot Reported[3][4]
Sprague-Dawley RatCLPThis compound (100 mg/kg, i.p.) immediately post-CLPNot ReportedSignificantly improved vs. sepsis[7][8]
MouseMalaria-associated ALI/ARDSThis compoundNot ReportedSignificantly improved[9]

Signaling Pathways and Experimental Workflow

Mechanism of Action of this compound in Septic ARDS

This compound's primary mechanism is the direct inhibition of neutrophil elastase. This action interrupts the downstream pathological events that lead to lung injury. The diagram below illustrates this proposed signaling pathway.

G cluster_0 Septic Insult (LPS/CLP) cluster_1 Neutrophil Activation & Elastase Release cluster_2 This compound Intervention cluster_3 Pathophysiological Consequences cluster_4 Therapeutic Outcomes Sepsis Sepsis (LPS/CLP) Neutrophil Neutrophil Activation Sepsis->Neutrophil NE_Release Neutrophil Elastase (NE) Release Neutrophil->NE_Release ECM_Degradation ECM Degradation NE_Release->ECM_Degradation Endothelial_Damage Endothelial Damage (Increased Permeability) NE_Release->Endothelial_Damage Cytokine_Storm Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) NE_Release->Cytokine_Storm This compound This compound This compound->NE_Release Inhibits Protection Reduced Lung Injury Improved Survival This compound->Protection ARDS ARDS / Acute Lung Injury ECM_Degradation->ARDS Endothelial_Damage->ARDS Cytokine_Storm->ARDS

Caption: Proposed mechanism of this compound in mitigating septic ARDS.

Typical Experimental Workflow for Evaluating this compound

The following diagram outlines a standard workflow for assessing the efficacy of this compound in an animal model of septic ARDS.

G cluster_analysis Analysis start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization randomization Randomization into Groups (Sham, Sepsis, Sepsis + this compound) acclimatization->randomization sepsis_induction Sepsis Induction (CLP Surgery or LPS Injection) randomization->sepsis_induction treatment Treatment Administration (Vehicle or this compound at defined dose/time) sepsis_induction->treatment monitoring Monitoring (Survival, Clinical Scores) treatment->monitoring euthanasia Euthanasia at Pre-defined Endpoint (e.g., 24 hours) monitoring->euthanasia sample_collection Sample Collection (BALF, Lung Tissue, Blood) euthanasia->sample_collection analysis Endpoint Analysis sample_collection->analysis end End analysis->end histology Histology (Lung Injury Score) wd_ratio Wet/Dry Ratio elisa ELISA (Cytokines) pcr qRT-PCR (Gene Expression)

Caption: Standard experimental workflow for preclinical this compound studies.

Experimental Protocols

Below are detailed, synthesized protocols for two common animal models of septic ARDS used to evaluate this compound.

Protocol 1: Lipopolysaccharide (LPS)-Induced Septic ARDS in Rats

This model induces a systemic inflammatory response leading to acute lung injury by intraperitoneal administration of bacterial endotoxin.

1. Animals:

  • Species: Male Sprague-Dawley rats.

  • Weight: 200-250 g.

  • Housing: Standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize for at least 3 days before the experiment.[5]

2. Materials:

  • This compound sodium salt (Ono Pharmaceutical or equivalent).

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich or equivalent).

  • Sterile, pyrogen-free 0.9% saline.

  • Anesthesia (e.g., pentobarbital sodium).

  • ELISA kits for rat TNF-α, IL-6, IL-8 (R&D Systems, eBioscience, or equivalent).

3. Experimental Groups (n=8-10 per group):

  • Sham Group: Intraperitoneal (i.p.) injection of sterile saline.

  • LPS (Vehicle) Group: i.p. injection of LPS followed by i.p. injection of saline vehicle.

  • LPS + this compound Group(s): i.p. injection of LPS followed by i.p. injection of this compound (e.g., low, medium, and high doses such as 6, 10, and 15 mg/kg).[3]

4. Procedure:

  • Prepare this compound solution in sterile saline.

  • Prepare LPS solution in sterile saline.

  • Anesthetize rats lightly if required for handling.

  • Induce sepsis by administering a single i.p. injection of LPS at a dose of 4 mg/kg.[3][4]

  • At a designated time point relative to LPS administration (e.g., 30 minutes before or 1 hour after), administer this compound or saline vehicle via i.p. injection.[3][5]

  • Monitor animals for signs of distress.

  • At a pre-determined endpoint (e.g., 6, 12, or 24 hours post-LPS), euthanize the animals via an approved method (e.g., overdose of anesthesia followed by exsanguination).

  • Immediately collect blood via cardiac puncture for serum cytokine analysis.

  • Perform bronchoalveolar lavage (BAL) with sterile PBS to collect BAL fluid (BALF) for cell counts and cytokine analysis.

  • Excise the lungs. Use the right lung for wet-to-dry weight ratio analysis and the left lung for histological examination after fixation in 10% neutral buffered formalin.

5. Endpoint Analysis:

  • Lung Wet-to-Dry Ratio: Weigh the right lung immediately (wet weight), then dry it in an oven at 60°C for 72 hours and re-weigh (dry weight).

  • Histology: Embed the fixed left lung in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score lung injury based on alveolar congestion, hemorrhage, edema, and inflammatory cell infiltration.

  • Cytokine Levels: Measure TNF-α, IL-6, and other relevant cytokines in serum and/or BALF using commercial ELISA kits according to the manufacturer's instructions.

Protocol 2: Cecal Ligation and Puncture (CLP)-Induced Septic ARDS in Mice

This surgical model mimics the pathophysiology of polymicrobial abdominal sepsis, a common clinical cause of ARDS.

1. Animals:

  • Species: Male C57BL/6 mice.

  • Weight: 20-25 g.

  • Housing: As described in Protocol 1. Acclimatize for at least one week.

2. Materials:

  • This compound sodium salt.

  • Sterile 0.9% saline.

  • Anesthesia (e.g., Ketamine/Xylazine cocktail or Isoflurane).

  • Surgical instruments, 3-0 silk suture, 21-gauge needle.

  • Analgesia (e.g., Buprenorphine).

  • Fluid resuscitation (1 mL sterile saline, subcutaneous).

3. Experimental Groups (n=8-10 per group):

  • Sham Group: Undergoes laparotomy and cecal manipulation without ligation or puncture.

  • CLP (Vehicle) Group: Undergoes CLP surgery and receives vehicle treatment.

  • CLP + this compound Group: Undergoes CLP surgery and receives this compound treatment.

4. Procedure:

  • Anesthetize the mouse. Confirm the depth of anesthesia by pedal withdrawal reflex. Apply ophthalmic ointment.

  • Shave the abdomen and disinfect with 70% ethanol and povidone-iodine.

  • Make a 1-cm midline laparotomy incision to expose the cecum.

  • Isolate the cecum, being careful not to disrupt the blood supply.

  • Ligate the cecum with a 3-0 silk suture at approximately 50% of its length from the distal end.

  • Puncture the ligated cecum once through-and-through with a 21-gauge needle.

  • Gently squeeze the cecum to extrude a small amount of fecal material.

  • Return the cecum to the peritoneal cavity.

  • Close the abdominal wall in two layers (peritoneum and skin) with sutures or wound clips.

  • Immediately after surgery, administer this compound (e.g., 50-100 mg/kg, i.p.) or vehicle.[7][8]

  • Provide fluid resuscitation with 1 mL of pre-warmed sterile saline subcutaneously. Administer analgesia.

  • Place the animal in a clean cage on a warming pad for recovery.

  • Monitor survival and clinical signs of sepsis.

  • At the experimental endpoint (e.g., 24 hours), euthanize the surviving animals and collect samples as described in Protocol 1.

5. Endpoint Analysis:

  • Survival: Monitor and record survival over a set period (e.g., 72 hours).

  • Lung Injury Assessment: Perform lung wet-to-dry ratio, histology, and BALF analysis as described in Protocol 1.[6]

  • Systemic Inflammation: Measure cytokine levels in serum via ELISA.[6]

Conclusion

This compound consistently demonstrates protective effects in various animal models of septic ARDS. It effectively reduces lung edema, inflammation, and histological signs of injury. The provided protocols offer a standardized framework for researchers to further investigate the therapeutic potential of this compound and other neutrophil elastase inhibitors in the context of sepsis-induced lung injury.

References

Therapeutic Potential of Sivelestat for Sepsis-Induced Acute Kidney Injury: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis-induced acute kidney injury (AKI) is a critical contributor to morbidity and mortality in intensive care units.[1][2][3][4][5] The pathophysiology involves a complex interplay of inflammation, oxidative stress, and cellular injury. Sivelestat, a selective inhibitor of neutrophil elastase (NE), has emerged as a promising therapeutic agent by mitigating these detrimental processes.[1][2][6][7][8] Neutrophil elastase, released by activated neutrophils during sepsis, is a key mediator of tissue damage. By inhibiting NE, this compound has been shown in preclinical studies to protect against sepsis-related AKI, offering a targeted therapeutic strategy.[1][4][8] This document provides detailed application notes and protocols based on existing research to guide the evaluation of this compound's therapeutic potential.

Mechanism of Action

This compound's primary mechanism is the specific inhibition of neutrophil elastase.[1][2][4] During sepsis, excessive NE activity contributes to kidney damage through several pathways. This compound has been demonstrated to attenuate sepsis-related AKI by suppressing inflammation, reducing oxidative stress, and inhibiting the activation of detrimental signaling pathways such as PI3K/AKT and TLR4/Myd88/NF-κB.[1][9][10] Preclinical studies have shown that this compound administration leads to a reduction in pro-inflammatory cytokines, decreased macrophage and neutrophil infiltration in the kidneys, and restoration of antioxidant enzyme activity.[1][2][6][7]

This compound's Proposed Mechanism of Action in Sepsis-Induced AKI cluster_sepsis Sepsis cluster_cellular Cellular Response cluster_pathways Downstream Pathophysiology Sepsis Sepsis (e.g., CLP) Neutrophil Neutrophil Activation Sepsis->Neutrophil triggers NE Neutrophil Elastase (NE) Release Neutrophil->NE leads to Inflammation Inflammation (TNF-α, IL-1β, IL-6, HMGB1) NE->Inflammation promotes OxidativeStress Oxidative Stress (iNOS, MDA) NE->OxidativeStress promotes Signaling PI3K/AKT & TLR4/Myd88/NF-κB Pathway Activation NE->Signaling activates This compound This compound This compound->NE inhibits Apoptosis Tubular Cell Apoptosis & Injury Inflammation->Apoptosis OxidativeStress->Apoptosis Signaling->Inflammation Signaling->OxidativeStress AKI Acute Kidney Injury (AKI) Apoptosis->AKI

This compound's Mechanism in Sepsis-Induced AKI

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on sepsis-induced AKI.

Table 1: Effect of this compound on Kidney Function Markers

ParameterSepsis GroupSepsis + this compound GroupMethod of MeasurementReference
Blood Urea Nitrogen (BUN)IncreasedSignificantly DecreasedEnzymatic Assay[1][2][6]
Serum Creatinine (Cr)IncreasedSignificantly DecreasedEnzymatic Assay[6][8]
Neutrophil Gelatinase-Associated Lipocalin (NGAL)IncreasedSignificantly DecreasedELISA[1][2]
Glomerular Filtration Rate (GFR)DecreasedSignificantly IncreasedInulin Clearance[1][2]

Table 2: Effect of this compound on Inflammatory Markers

MarkerSepsis GroupSepsis + this compound GroupMethod of MeasurementReference
TNF-αIncreasedSignificantly DecreasedELISA[1][2]
IL-1βIncreasedSignificantly DecreasedELISA[1][2]
IL-6IncreasedSignificantly DecreasedELISA[9]
High-Mobility Group Box 1 (HMGB1)IncreasedSignificantly DecreasedWestern Blot[1][3]
Macrophage InfiltrationIncreasedSignificantly DecreasedImmunohistochemistry[1][2]

Table 3: Effect of this compound on Oxidative Stress Markers

MarkerSepsis GroupSepsis + this compound GroupMethod of MeasurementReference
Superoxide Dismutase (SOD)DecreasedSignificantly IncreasedAssay Kit[6][7]
Malondialdehyde (MDA)IncreasedSignificantly DecreasedAssay Kit[6][7]
Glutathione Peroxidase (GSH-Px)DecreasedSignificantly IncreasedAssay Kit[6][7]
Inducible Nitric Oxide Synthase (iNOS)IncreasedSignificantly DecreasedWestern Blot, IHC[1][4]

Experimental Protocols

Animal Model of Sepsis-Induced AKI: Cecal Ligation and Puncture (CLP)

The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.[11][12]

Materials:

  • Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, sutures)

  • 3-0 silk suture

  • 21-gauge needle

  • This compound sodium salt

  • Sterile saline

Procedure:

  • Anesthetize the animal and place it in a supine position.

  • Make a midline laparotomy incision (2-3 cm) to expose the cecum.

  • Ligate the cecum just distal to the ileocecal valve with a 3-0 silk suture, ensuring intestinal continuity is maintained.

  • Puncture the ligated cecum twice with a 21-gauge needle.

  • Gently squeeze the cecum to extrude a small amount of fecal content.

  • Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

  • Administer fluid resuscitation (e.g., 50 ml/kg sterile saline subcutaneously).

  • Immediately following surgery, administer this compound (e.g., 50 or 100 mg/kg, intraperitoneally) or vehicle control.[1][2]

  • House animals in a temperature-controlled environment with free access to food and water.

  • Monitor animals for signs of sepsis and collect samples at predetermined time points (e.g., 6, 12, 24 hours post-CLP).

Experimental Workflow for Preclinical Evaluation of this compound cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis AnimalModel Animal Model (e.g., Rats) Grouping Randomly Assign to Groups: - Sham - Sepsis (CLP) - Sepsis + this compound (Low Dose) - Sepsis + this compound (High Dose) AnimalModel->Grouping CLP Induce Sepsis via Cecal Ligation and Puncture (CLP) Grouping->CLP Treatment Administer this compound or Vehicle (e.g., intraperitoneally) CLP->Treatment Monitoring Monitor Survival and Collect Samples at Time Points (e.g., 6h, 24h) Treatment->Monitoring KidneyFunction Assess Kidney Function: BUN, Creatinine, NGAL, GFR Monitoring->KidneyFunction Inflammation Measure Inflammatory Markers: TNF-α, IL-1β, IL-6, HMGB1 Monitoring->Inflammation OxidativeStress Evaluate Oxidative Stress: SOD, MDA, GSH-Px, iNOS Monitoring->OxidativeStress Histology Histopathological Examination of Kidney Tissue Monitoring->Histology

Preclinical Experimental Workflow
Assessment of Kidney Function

Blood Urea Nitrogen (BUN) and Serum Creatinine (Cr):

  • Collect blood samples via cardiac puncture or tail vein at specified time points.

  • Centrifuge to separate serum and store at -80°C.

  • Measure BUN and Cr concentrations using commercially available colorimetric assay kits according to the manufacturer's instructions.

Neutrophil Gelatinase-Associated Lipocalin (NGAL):

  • Measure NGAL levels in serum or urine using a species-specific ELISA kit.

Measurement of Inflammatory and Oxidative Stress Markers

Enzyme-Linked Immunosorbent Assay (ELISA):

  • Use commercially available ELISA kits to quantify the concentrations of TNF-α, IL-1β, and IL-6 in serum or kidney tissue homogenates.[1][2]

Western Blotting:

  • Homogenize kidney tissue in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate with primary antibodies against HMGB1, iNOS, p-AKT, AKT, etc. overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry (IHC):

  • Fix kidney tissues in 4% paraformaldehyde and embed in paraffin.

  • Cut 4-µm sections and mount on slides.

  • Deparaffinize, rehydrate, and perform antigen retrieval.

  • Block endogenous peroxidase activity and non-specific binding.

  • Incubate with primary antibodies (e.g., for macrophage markers) overnight at 4°C.

  • Apply a biotinylated secondary antibody followed by streptavidin-HRP.

  • Develop with DAB substrate and counterstain with hematoxylin.

  • Examine under a microscope to assess protein expression and localization.

Oxidative Stress Assays:

  • Measure the activity of SOD and GSH-Px, and the levels of MDA in kidney tissue homogenates using commercially available assay kits.

Conclusion

The available preclinical evidence strongly suggests that this compound holds significant therapeutic potential for the treatment of sepsis-induced AKI.[1][2][6][7][8] Its targeted inhibition of neutrophil elastase effectively mitigates the downstream inflammatory and oxidative stress pathways that drive renal injury in sepsis. The protocols and data presented herein provide a framework for researchers and drug development professionals to further investigate and validate the clinical utility of this compound in this critical setting. Future studies should aim to elucidate the optimal dosing and timing of administration and ultimately translate these promising preclinical findings into effective clinical therapies.

References

Sivelestat in the Management of COVID-19-Induced ARDS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global COVID-19 pandemic has underscored the critical need for effective therapies to manage its most severe complication: Acute Respiratory Distress Syndrome (ARDS). A key pathological feature of COVID-19-induced ARDS is a hyperinflammatory response characterized by the excessive infiltration and activation of neutrophils in the lungs. Activated neutrophils release a variety of damaging mediators, including neutrophil elastase, a potent serine protease. Sivelestat, a selective neutrophil elastase inhibitor, has emerged as a potential therapeutic agent to mitigate the lung injury characteristic of COVID-19-induced ARDS.[1][2][3][4] This document provides detailed application notes, summarizes key quantitative data from recent studies, and outlines relevant experimental protocols for researchers and drug development professionals investigating the role of this compound in this context.

Mechanism of Action

This compound is a competitive and selective inhibitor of neutrophil elastase.[1] In the context of COVID-19-induced ARDS, the over-activation of neutrophils leads to an excess of neutrophil elastase in the lung tissue. This enzyme degrades essential components of the extracellular matrix, such as elastin, leading to alveolar-capillary barrier dysfunction, increased vascular permeability, and pulmonary edema.[1] By specifically inhibiting neutrophil elastase, this compound is thought to protect the integrity of the lung parenchyma, thereby reducing inflammation and tissue damage.[1]

Recent research has begun to elucidate the downstream signaling pathways modulated by this compound. Preclinical studies suggest that this compound's protective effects in acute lung injury may be mediated through the inhibition of the PI3K/AKT/mTOR and JNK/NF-κB signaling pathways, which are crucial regulators of inflammation and apoptosis.

Signaling Pathways

Sivelestat_Signaling_Pathways

Quantitative Data Summary

The following tables summarize key quantitative data from recent clinical studies evaluating this compound in patients with COVID-19-induced ARDS.

Table 1: Efficacy of this compound in COVID-19 ARDS Patients

Outcome MeasureThis compound GroupControl Groupp-valueReference
30-day Mortality (Severe/Critical)Lower (RRR: 88.45%)Higher<0.05[2][3]
Improved OxygenationAssociated with improvement-<0.001[5]
Decreased Murray Lung Injury ScoreAssociated with decrease-<0.001[5]
Alive and ICU-free days within 28 daysIncreased (HR: 1.85)-<0.001[5]
Shortened ICU StayAssociated with shortening-<0.001[5]
Improved SurvivalAssociated with improvement (HR: 2.78)-0.0074[5]

Table 2: Effect of this compound on Inflammatory Cytokines

CytokineChange with this compoundp-valueReference
Interferon-alpha (IFNα)Significantly Decreased<0.05[2][3]
Interleukin-1 beta (IL-1β)Significantly Decreased<0.05[2][3]
Interleukin-2 (IL-2)Significantly Decreased<0.05[2][3]

Experimental Protocols

In Vitro: Neutrophil Elastase Inhibition Assay

This protocol is adapted from commercially available fluorometric assay kits and is suitable for high-throughput screening of neutrophil elastase inhibitors like this compound.

Materials:

  • Purified human neutrophil elastase

  • Fluorogenic neutrophil elastase substrate

  • Assay buffer

  • This compound (as a control inhibitor)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the neutrophil elastase and substrate in assay buffer to their optimal working concentrations.

  • Assay Plate Setup:

    • Add assay buffer to all wells.

    • Add the this compound stock solution to the test wells at various concentrations.

    • Add solvent control to the control wells.

  • Enzyme Addition:

    • Add the diluted neutrophil elastase solution to all wells except the blank wells.

  • Incubation:

    • Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.

  • Substrate Addition:

    • Add the fluorogenic substrate to all wells.

  • Measurement:

    • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for at least 30 minutes.

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis for each well.

    • Determine the percent inhibition of neutrophil elastase activity by this compound at each concentration and calculate the IC50 value.

NE_Inhibition_Assay_Workflow ReagentPrep Reagent Preparation (this compound, NE, Substrate) PlateSetup Plate Setup (Buffer, this compound/Control) ReagentPrep->PlateSetup EnzymeAdd Add Neutrophil Elastase PlateSetup->EnzymeAdd Incubate Incubate (37°C, 15 min) EnzymeAdd->Incubate SubstrateAdd Add Fluorogenic Substrate Incubate->SubstrateAdd Measure Kinetic Fluorescence Reading SubstrateAdd->Measure Analyze Data Analysis (IC50) Measure->Analyze

In Vivo: Murine Model of COVID-19-Induced ARDS

This protocol outlines a general framework for evaluating the efficacy of this compound in a mouse model of ARDS, which can be adapted for COVID-19-specific models (e.g., using SARS-CoV-2 infection or viral mimics).

Animals:

  • 8-10 week old C57BL/6 mice.

Induction of ARDS:

  • Intratracheal or intranasal administration of a viral mimic (e.g., poly(I:C)) or a sublethal dose of a mouse-adapted SARS-CoV-2 strain.

This compound Administration:

  • Administer this compound (e.g., via intraperitoneal or intravenous injection) at a predetermined dose and frequency, starting at a specified time point relative to ARDS induction.

Experimental Groups:

  • Control (no ARDS induction)

  • ARDS + Vehicle

  • ARDS + this compound

Outcome Measures:

  • Survival: Monitor and record survival rates over a specified period.

  • Lung Histology: At the experimental endpoint, harvest lungs for histological analysis (H&E staining) to assess lung injury, inflammation, and edema.

  • Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to measure total and differential cell counts (neutrophils, macrophages) and protein concentration (as an indicator of vascular permeability).

  • Cytokine and Chemokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in BAL fluid and serum using ELISA or multiplex assays.

  • Gene Expression Analysis: Analyze the expression of inflammatory and injury markers in lung tissue using RT-qPCR.

Clinical: Protocol for this compound Administration in COVID-19 ARDS Patients (Adapted from NCT05697016)

This protocol provides a general framework for the clinical use of this compound in patients with COVID-19-induced ARDS. It is based on the design of the randomized, double-blind, placebo-controlled trial NCT05697016.[2]

Patient Population:

  • Adult patients (≥18 years) with confirmed SARS-CoV-2 infection.

  • Diagnosis of ARDS according to the Berlin Definition.

  • Onset of ARDS within 72 hours of randomization.

Dosage and Administration:

  • This compound is administered as a continuous intravenous infusion at a dose of 0.2 mg/kg/h.[3]

  • The duration of treatment is typically up to 14 days, depending on the clinical response.

Primary Outcome Measures:

  • Improvement in the PaO2/FiO2 ratio.

Secondary Outcome Measures:

  • 28-day mortality.

  • Ventilator-free days.

  • ICU length of stay.

  • Changes in inflammatory markers (e.g., C-reactive protein, cytokines).

Monitoring:

  • Closely monitor respiratory parameters, hemodynamics, and inflammatory markers.

  • Assess for any potential adverse events related to this compound administration.

Supportive Care:

  • All patients should receive standard of care for COVID-19 ARDS, including lung-protective ventilation, prone positioning, and other supportive measures as indicated.[2]

Conclusion

This compound shows promise as a targeted therapy for mitigating the severe lung inflammation and injury associated with COVID-19-induced ARDS. Its specific mechanism of action, focused on inhibiting neutrophil elastase, offers a rational therapeutic strategy to counteract a key driver of pathology in this devastating disease. The provided data and protocols offer a foundation for further research and development of this compound as a potential addition to the armamentarium against severe COVID-19. Further large-scale, randomized controlled trials are necessary to definitively establish its clinical efficacy and safety in this patient population.

References

Sivelestat: A Potential Therapeutic Agent for Mitigating Bleomycin-Induced Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Sivelestat, a selective neutrophil elastase inhibitor, has emerged as a promising candidate for mitigating the debilitating effects of pulmonary fibrosis. Research, primarily in preclinical models of bleomycin-induced lung injury, has demonstrated its potential to attenuate inflammation, reduce collagen deposition, and modulate key signaling pathways involved in the fibrotic process. These notes provide a comprehensive overview of the application of this compound in this context, including detailed experimental protocols, a summary of key quantitative data, and a visualization of the underlying molecular mechanisms.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of neutrophil elastase, a potent serine protease released by neutrophils during inflammation.[1][2][3] In the context of bleomycin-induced pulmonary fibrosis, neutrophil elastase is implicated in the breakdown of the extracellular matrix, promotion of inflammatory cell recruitment, and activation of pro-fibrotic cytokines.[1][4] By inhibiting this enzyme, this compound has been shown to exert its anti-fibrotic effects through several key pathways:

  • Inhibition of TGF-β1 Activation: this compound significantly reduces the levels of the active form of transforming growth factor-beta 1 (TGF-β1), a central mediator of fibrosis, and its downstream signaling molecule, phospho-Smad2.[1][2] Interestingly, it does not appear to decrease the total TGF-β1 levels or its mRNA expression, suggesting an effect on the post-translational activation of this critical cytokine.[1][2]

  • Reduction of Inflammatory Cell Infiltration: Treatment with this compound leads to a significant decrease in the recruitment of total inflammatory cells, including macrophages, neutrophils, and lymphocytes, to the lungs following bleomycin challenge.[1][2]

  • Modulation of Oxidative Stress: this compound has been shown to activate the Nrf2/HO-1 signaling pathway, a key regulator of the antioxidant response.[5][6] This leads to increased superoxide dismutase (SOD) activity and a reduction in reactive oxygen species (ROS), thereby mitigating oxidative damage.[5][6]

  • Downregulation of Pro-inflammatory Cytokines: The inhibitor has been observed to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-1β (IL-1β) in bronchoalveolar lavage fluid (BALF), potentially through the inhibition of the TLR4/MyD88/NF-κB signaling pathway.[5][6]

  • Anti-apoptotic Effects: this compound has demonstrated anti-apoptotic properties by modulating the Bcl-2/Bax/cleaved caspase-3 pathway, which may help in preserving alveolar epithelial cell integrity.[6][7]

Key Experimental Findings

The efficacy of this compound in mitigating bleomycin-induced pulmonary fibrosis has been demonstrated across multiple preclinical studies. The following tables summarize the key quantitative data from these investigations.

Parameter Bleomycin-Treated Group Bleomycin + this compound-Treated Group p-value Reference
Lung Collagen Content (µ g/left lung)
Day 7~1200~800<0.001[1][8]
Day 14~1400~900<0.001[1][8]
Fibrosis Score (Day 14) ~1.8~0.8<0.001[1][8]
Total Cells in BALF (x10^5)
Day 7~12~7<0.001[1]
Day 14~8~5<0.001[1]
Neutrophils in BALF (x10^5)
Day 7~6~2<0.001[1]
Day 14~1.5~0.5<0.001[1]
Active TGF-β1 in Lung Homogenate (pg/mg protein)
Day 7~150~80<0.001[1]
Day 14~120~70<0.001[1]
Phospho-Smad2 (relative expression) IncreasedSignificantly Decreased<0.001[1]

Table 1: Effect of this compound on Fibrotic and Inflammatory Markers. Data are presented as approximate mean values for illustrative purposes. For precise values and statistical details, please refer to the cited literature.

Signaling Pathways and Experimental Workflow

To visualize the complex interactions and experimental procedures, the following diagrams have been generated.

G Bleomycin Bleomycin Lung_Injury Acute Lung Injury Bleomycin->Lung_Injury Neutrophil_Recruitment Neutrophil Recruitment Lung_Injury->Neutrophil_Recruitment Neutrophil_Elastase Neutrophil Elastase (NE) Neutrophil_Recruitment->Neutrophil_Elastase TGF_beta_Activation TGF-β1 Activation Neutrophil_Elastase->TGF_beta_Activation promotes This compound This compound This compound->Neutrophil_Elastase inhibits Smad2_Phosphorylation Smad2 Phosphorylation TGF_beta_Activation->Smad2_Phosphorylation Fibroblast_Proliferation Fibroblast Proliferation & Myofibroblast Differentiation Smad2_Phosphorylation->Fibroblast_Proliferation Collagen_Deposition Collagen Deposition Fibroblast_Proliferation->Collagen_Deposition Pulmonary_Fibrosis Pulmonary Fibrosis Collagen_Deposition->Pulmonary_Fibrosis

Caption: this compound's mechanism in mitigating fibrosis.

G Start Start Bleomycin_Instillation Intratracheal Bleomycin Instillation Start->Bleomycin_Instillation Sivelestat_Administration Intraperitoneal This compound Administration Bleomycin_Instillation->Sivelestat_Administration 3 hours post Daily_Treatment Daily Treatment (7 or 14 days) Sivelestat_Administration->Daily_Treatment Sacrifice Sacrifice Daily_Treatment->Sacrifice BALF_Collection Bronchoalveolar Lavage Fluid (BALF) Collection Sacrifice->BALF_Collection Lung_Harvest Lung Tissue Harvest Sacrifice->Lung_Harvest Analysis Analysis: - Histology - Collagen Assay - Western Blot - ELISA - qPCR BALF_Collection->Analysis Lung_Harvest->Analysis

References

Sivelestat's Effect on Sepsis-Induced Disseminated Intravascular Coagulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sivelestat, a selective neutrophil elastase inhibitor, has emerged as a potential therapeutic agent for the management of disseminated intravascular coagulation (DIC) secondary to sepsis. Neutrophil elastase, released from activated neutrophils during the systemic inflammatory response characteristic of sepsis, plays a pivotal role in the pathogenesis of DIC by cleaving endothelial cell surface proteins, degrading coagulation factors, and impairing fibrinolysis. By inhibiting neutrophil elastase, this compound may mitigate the downstream effects of uncontrolled inflammation on the coagulation system. These application notes provide a comprehensive overview of the current understanding of this compound's effect on sepsis-induced DIC, including a summary of clinical and preclinical data, detailed experimental protocols, and an elucidation of the underlying signaling pathways.

Introduction

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, is frequently complicated by the development of disseminated intravascular coagulation (DIC). Sepsis-induced DIC is characterized by widespread activation of coagulation, leading to the formation of microthrombi in various organs, and subsequent consumption of platelets and coagulation factors, which can result in bleeding. Neutrophils, key effector cells of the innate immune system, are critically involved in the pathogenesis of sepsis and DIC. Upon activation, neutrophils release a variety of potent inflammatory mediators, including neutrophil elastase, a serine protease with broad substrate specificity.

Neutrophil elastase contributes to the procoagulant state in sepsis through multiple mechanisms. It can directly damage endothelial cells, exposing subendothelial tissue factor and promoting thrombin generation. Furthermore, neutrophil elastase can cleave and inactivate physiological anticoagulants such as antithrombin and tissue factor pathway inhibitor (TFPI), while also degrading fibrinolytic proteins, thereby impairing the clearance of microthrombi.

This compound is a specific, competitive, and reversible inhibitor of neutrophil elastase. It is approved in some countries for the treatment of acute lung injury/acute respiratory distress syndrome (ARDS) associated with systemic inflammatory response syndrome (SIRS). Its targeted mechanism of action makes it a promising candidate for intervention in the complex pathophysiology of sepsis-induced DIC.

Clinical Data Summary

A retrospective study by Hayakawa et al. investigated the effects of this compound in patients with sepsis complicated by both ARDS and DIC.[1] The study suggests a potential benefit of this compound in improving DIC scores and patient outcomes.

Table 1: Clinical Efficacy of this compound in Sepsis-Induced DIC (Hayakawa et al., 2010) [1]

Outcome MeasureThis compound Group (n=34)Control Group (n=133)p-value
DIC Score
Day 1Data not specifiedData not specified
Day 3Improved from Day 1Remained unchanged until Day 4< 0.05
28-Day Mortality Data not specifiedData not specifiedThis compound administration was an independent predictor of survival
ICU Stay Significantly shorterLonger< 0.05

Note: The original publication provides a qualitative description of the DIC score improvement. Specific numerical data for DIC scores were not detailed in the abstract.

A future Phase IIb multicenter, double-blind, placebo-controlled trial (SivelSep; NCT07214103) is planned to evaluate the efficacy of this compound in restoring fibrinolysis in patients with septic shock and coagulopathy.[2][3]

Preclinical Data Summary

Preclinical studies using animal models of sepsis, predominantly the cecal ligation and puncture (CLP) model, have provided insights into the mechanisms of this compound's action. These studies demonstrate that this compound can attenuate the inflammatory response and improve survival in septic animals.

Table 2: Effects of this compound in a Rat Model of Sepsis-Induced Acute Kidney Injury (Li et al., cited in Liu et al., 2024)

ParameterSepsis + VehicleSepsis + this compound (low dose)Sepsis + this compound (high dose)
Survival Rate DecreasedNot statistically significant improvementStatistically significant improvement
Mean Arterial Pressure DecreasedNot statistically significant improvementStatistically significant improvement
Inulin Clearance DecreasedNot statistically significant improvementStatistically significant improvement
Macrophage Infiltration IncreasedNot statistically significant reductionStatistically significant reduction

Note: This table is based on a secondary citation and specific quantitative values were not available.

Signaling Pathways

The pathogenesis of sepsis-induced DIC is complex, involving intricate crosstalk between the inflammatory and coagulation systems. Neutrophil elastase is a key mediator in this process.

G cluster_sepsis Sepsis cluster_neutrophil Neutrophil Activation cluster_coagulation Coagulation Cascade Sepsis Bacterial Products (LPS) & Pro-inflammatory Cytokines Neutrophil Neutrophil Activation Sepsis->Neutrophil NE Neutrophil Elastase Release Neutrophil->NE EndoDamage Endothelial Damage (TF Exposure) NE->EndoDamage AntiCoag Inactivation of Anticoagulants (AT, TFPI) NE->AntiCoag Fibrinolysis Impaired Fibrinolysis (Plasminogen Degradation) NE->Fibrinolysis Thrombin Thrombin Generation EndoDamage->Thrombin AntiCoag->Thrombin Microthrombi Microthrombi Formation Fibrinolysis->Microthrombi Inhibits breakdown Thrombin->Microthrombi This compound This compound This compound->NE Inhibits

Caption: this compound's mechanism in sepsis-induced DIC.

Experimental Protocols

Clinical Protocol: this compound Administration in Septic Coagulopathy (based on SivelSep trial design)[2][3]

This protocol outlines the planned administration of this compound in a clinical trial setting for patients with septic shock and coagulopathy.

1. Patient Population:

  • Adult patients (18-85 years) with septic shock as defined by Sepsis-3 criteria.

  • Evidence of coagulopathy defined by a Sepsis-Induced Coagulopathy (SIC) score ≥ 4.

  • Randomization within 12 hours of meeting coagulopathy criteria.

2. Investigational Product:

  • This compound sodium hydrate for intravenous infusion.

3. Dosage and Administration:

  • Dosage: 0.2 mg/kg/hour continuous intravenous infusion.[3]

  • Preparation: Reconstitute the lyophilized powder with sterile physiological saline. Further dilute the required dose in an infusion bag containing 250-500 mL of physiological saline.[4][5]

  • Administration: Administer as a continuous intravenous infusion over 24 hours.

  • Duration: The planned duration of infusion in the SivelSep trial is 72 hours.[3]

4. Concomitant Medication:

  • Standard of care for sepsis and septic shock, including antibiotics, fluid resuscitation, and vasopressors.

  • Anticoagulation with unfractionated heparin at a minimum dose of 100 IU/24h is planned in the SivelSep trial.[3]

5. Monitoring:

  • Monitor coagulation parameters (platelet count, prothrombin time, fibrinogen, D-dimer) at baseline and daily.

  • Monitor markers of fibrinolysis (e.g., plasminogen, alpha-2-plasmin inhibitor) at baseline and at specified time points.

  • Assess organ function daily using the Sequential Organ Failure Assessment (SOFA) score.

G Start Patient with Sepsis & SIC Score ≥ 4 Randomization Randomization (within 12h) Start->Randomization Sivelestat_Arm This compound Infusion (0.2 mg/kg/hr for 72h) Randomization->Sivelestat_Arm Placebo_Arm Placebo Infusion (for 72h) Randomization->Placebo_Arm Monitoring Daily Monitoring: - Coagulation markers - Fibrinolysis markers - SOFA score Sivelestat_Arm->Monitoring Placebo_Arm->Monitoring Endpoint Primary Endpoint: Restoration of Fibrinolysis Monitoring->Endpoint G Start Rodent Model (Rat or Mouse) Anesthesia Anesthesia Start->Anesthesia CLP Cecal Ligation & Puncture Anesthesia->CLP Treatment Treatment Groups CLP->Treatment This compound This compound (e.g., 10-100 mg/kg) Treatment->this compound Vehicle Vehicle Control Treatment->Vehicle Monitoring Time-course Monitoring This compound->Monitoring Vehicle->Monitoring Outcomes Outcome Measures: - Survival - Coagulation Markers - Inflammatory Markers - Histopathology Monitoring->Outcomes

References

Application Notes and Protocols for Sivelestat in the Prevention of Cardiopulmonary Bypass-Induced Lung Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiopulmonary bypass (CPB) is an indispensable technique in cardiac surgery, yet it can trigger a systemic inflammatory response syndrome (SIRS), often leading to acute lung injury (ALI) or its more severe form, acute respiratory distress syndrome (ARDS).[1][2] A key player in the pathogenesis of CPB-induced lung injury is the activation of neutrophils and the subsequent release of proteolytic enzymes, most notably neutrophil elastase.[1][2][3][4] Sivelestat, a selective neutrophil elastase inhibitor, has emerged as a promising therapeutic agent to mitigate this inflammatory cascade and protect against lung damage.[1][5][6] These application notes provide a comprehensive overview of the use of this compound in this context, including its mechanism of action, relevant data from preclinical and clinical studies, and detailed experimental protocols.

Mechanism of Action

This compound is a synthetic, low molecular-weight, competitive inhibitor of neutrophil elastase.[1][2] By blocking the activity of this enzyme, this compound prevents the breakdown of essential components of the lung's extracellular matrix, reduces endothelial and epithelial injury, and diminishes the inflammatory response.[3] Beyond direct enzyme inhibition, this compound has been shown to modulate several intracellular signaling pathways implicated in inflammation and oxidative stress.

Key Signaling Pathways Modulated by this compound:

  • Inhibition of Pro-inflammatory Pathways: this compound has been demonstrated to inhibit the activation of the JNK/NF-κB signaling pathway.[7] This pathway is crucial for the transcription of various pro-inflammatory cytokines such as TNF-α and IL-6. By suppressing this pathway, this compound reduces the production of these key inflammatory mediators.[7][8]

  • Activation of Anti-inflammatory and Antioxidant Pathways: this compound can activate the Nrf2/HO-1 signaling pathway, which plays a critical role in the cellular antioxidant response.[7] This leads to the upregulation of protective enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress.[7]

  • Modulation of Other Pathways: Studies have also implicated this compound in the modulation of the PI3K/AKT/mTOR and TGF-β/Smad signaling pathways, both of which are involved in inflammation, cell survival, and tissue repair.[9][10][11] Furthermore, this compound has been shown to up-regulate the ACE2/Ang-(1-7)/Mas receptor axis, which has a protective role in the lungs.[8]

Data Presentation

The efficacy of this compound in preventing CPB-induced lung injury has been evaluated in both preclinical and clinical settings. The following tables summarize the key quantitative findings from these studies.

Table 1: Summary of Clinical Studies on this compound for CPB-Induced Lung Injury
Study PopulationThis compound DosageKey FindingsReference
14 adult patients undergoing cardiac surgery with CPB0.2 mg/kg/h for 4 daysSignificantly lower serum PMN elastase and IL-8; Significantly improved PaO2/FiO2 ratio and respiratory index after 24h.[5]
665 adult patients undergoing emergent cardiovascular surgery0.2 mg/kg/h for 3 daysSignificantly decreased incidence of pneumonia, shorter mechanical ventilation time, and reduced levels of IL-6, procalcitonin, and C-reactive protein.[1][2]
12 adult patients undergoing aortic valve replacement0.2 mg/kg/h from the start of surgerySignificantly suppressed PMN elastase concentration and lower levels of IL-6 and IL-8. Attenuated the deterioration of gas exchange.[3][12]
26 pediatric patients undergoing open-heart surgery with CPB0.2 mg/kg/h for 24h post-surgeryAttenuated the perioperative inflammatory response, with significantly lower peak CRP and WBC levels.[13]
13 neonates and infants with ventricular septal defect and pulmonary hypertension0.2 mg/kg/h from the start of bypass until 6h afterSignificantly lower alveolar-arterial oxygen tension gradient at 24h and 48h post-bypass.[14]
Table 2: Summary of Preclinical Studies on this compound for Lung Injury
Animal ModelThis compound DosageKey FindingsReference
Neonatal piglet model of CPB2 mg/kg/hSignificantly improved PaO2/FiO2 ratio and alveolar-arterial oxygen difference at 24h post-surgery. Reduced histological lung injury score.[15]
Rat model of LPS-induced ALI10 or 30 mg/kg intraperitoneallyDose-dependently reduced lung histopathological injury, pulmonary edema, and serum TNF-α and IL-6 levels.[8]
Rat model of Klebsiella pneumoniae-induced ALINot specifiedReduced inflammatory cytokine levels, oxidative stress markers, and inflammatory cell infiltration in the lungs.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound for CPB-induced lung injury.

Protocol 1: Clinical Trial Protocol for this compound in Adult Cardiac Surgery

Objective: To evaluate the efficacy of this compound in preventing acute lung injury in adult patients undergoing cardiac surgery with cardiopulmonary bypass.

Methodology:

  • Patient Selection: Enroll adult patients scheduled for elective cardiac surgery requiring CPB. Obtain informed consent.

  • Randomization: Randomly assign patients to either the this compound group or a control (placebo) group in a double-blind manner.

  • Drug Administration:

    • This compound Group: Administer a continuous intravenous infusion of this compound at a dose of 0.2 mg/kg/h.[2][3][5] The infusion is typically initiated at the start of surgery or upon arrival in the intensive care unit (ICU) and continued for a predefined period (e.g., 24 hours to 4 days).[3][5][13]

    • Control Group: Administer an equivalent volume of saline solution.[3][5]

  • Data Collection:

    • Baseline: Collect baseline demographic and clinical data.

    • Perioperative: Monitor hemodynamic parameters, CPB duration, and other relevant surgical details.

    • Postoperative: Collect blood samples at specified time points (e.g., 24h, 48h, 72h post-op) to measure levels of inflammatory markers (PMN elastase, IL-6, IL-8, TNF-α, CRP).[3][5][12][13] Assess respiratory function by measuring the PaO2/FiO2 ratio and calculating the alveolar-arterial oxygen difference.[5][14][15] Monitor clinical outcomes such as the duration of mechanical ventilation, length of ICU stay, incidence of pneumonia, and mortality.[1][2]

  • Statistical Analysis: Compare the outcomes between the this compound and control groups using appropriate statistical tests.

Protocol 2: Animal Model of CPB-Induced Lung Injury (Neonatal Piglet)

Objective: To investigate the protective effects of this compound on lung injury in a neonatal piglet model of cardiopulmonary bypass.

Methodology:

  • Animal Preparation: Anesthetize neonatal piglets and initiate mechanical ventilation.

  • Group Allocation: Randomly assign piglets to a this compound group or a placebo group.[15]

  • Drug Administration:

    • This compound Group: Administer a continuous intravenous infusion of this compound at a dose of 2 mg/kg/h.[15]

    • Placebo Group: Administer an equivalent volume of 0.9% saline solution.[15]

  • Cardiopulmonary Bypass: Place the piglets on hypothermic cardiopulmonary bypass and induce myocardial ischemia with cold crystalloid cardioplegia for a specified duration (e.g., 2 hours).[15]

  • Postoperative Monitoring and Sample Collection:

    • Monitor physiological parameters for 24 hours post-surgery.

    • At 24 hours, assess oxygenation by measuring the PaO2/FiO2 ratio and alveolar-arterial oxygen difference.[15]

    • Collect bronchoalveolar lavage fluid to measure levels of inflammatory mediators like IL-8.[15]

  • Histopathological Analysis: Euthanize the animals and harvest the lungs for histological examination to assess the degree of lung injury.[15]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G This compound's Mechanism of Action in CPB-Induced Lung Injury cluster_0 Cardiopulmonary Bypass (CPB) cluster_1 Inflammatory Cascade cluster_2 This compound Intervention cluster_3 Protective Mechanisms cluster_4 Outcome CPB CPB Neutrophil_Activation Neutrophil Activation CPB->Neutrophil_Activation Neutrophil_Elastase Neutrophil Elastase Release Neutrophil_Activation->Neutrophil_Elastase JNK_NFkB JNK/NF-κB Pathway Neutrophil_Activation->JNK_NFkB Lung_Injury Acute Lung Injury (ALI/ARDS) Neutrophil_Elastase->Lung_Injury Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Inflammatory_Cytokines->Lung_Injury JNK_NFkB->Inflammatory_Cytokines This compound This compound This compound->Neutrophil_Elastase Inhibits This compound->JNK_NFkB Inhibits Nrf2_HO1 Nrf2/HO-1 Pathway Activation This compound->Nrf2_HO1 Activates ACE2_Ang ACE2/Ang-(1-7)/Mas Axis Upregulation This compound->ACE2_Ang Activates Reduced_Oxidative_Stress Reduced Oxidative Stress Nrf2_HO1->Reduced_Oxidative_Stress Reduced_Inflammation Reduced Inflammation ACE2_Ang->Reduced_Inflammation Improved_Outcome Prevention of Lung Injury Reduced_Inflammation->Improved_Outcome Reduced_Oxidative_Stress->Improved_Outcome

Caption: this compound's mechanism in preventing CPB-induced lung injury.

G Experimental Workflow: Clinical Trial of this compound Patient_Recruitment Patient Recruitment (Elective Cardiac Surgery with CPB) Randomization Randomization Patient_Recruitment->Randomization Sivelestat_Group This compound Group (0.2 mg/kg/h IV) Randomization->Sivelestat_Group Control_Group Control Group (Saline IV) Randomization->Control_Group CPB_Surgery Cardiopulmonary Bypass Surgery Sivelestat_Group->CPB_Surgery Control_Group->CPB_Surgery PostOp_Monitoring Postoperative Monitoring (24-72 hours) CPB_Surgery->PostOp_Monitoring Data_Collection Data Collection - Inflammatory Markers - Oxygenation Parameters - Clinical Outcomes PostOp_Monitoring->Data_Collection Data_Analysis Data Analysis and Comparison Data_Collection->Data_Analysis

Caption: Workflow for a randomized clinical trial of this compound.

References

Application Notes and Protocols: Sivelestat in Non-Small Cell Lung Cancer (NSCLC) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the current understanding and experimental approaches for investigating sivelestat, a selective neutrophil elastase (NE) inhibitor, as a potential therapeutic agent against the progression of non-small cell lung cancer (NSCLC).

Introduction

Human neutrophil elastase (HNE) is a serine protease recognized for its role in inflammatory conditions and has been increasingly implicated in cancer progression.[1][2] In the context of NSCLC, elevated HNE activity within the tumor microenvironment is associated with increased tumor invasiveness and angiogenesis.[2][3] HNE can promote cancer progression through several mechanisms: intracellularly by cleaving key signaling adaptors like insulin receptor substrate-1 (IRS-1), at the cell surface by hydrolyzing receptors, and in the extracellular matrix by generating fragments that stimulate cancer cell motility.[1][2] this compound (also known as ONO-5046) is a specific, competitive inhibitor of HNE that has shown potential in reducing tumor progression in preclinical lung cancer models.[3][4] These notes provide protocols for evaluating the efficacy of this compound in both in vitro and in vivo NSCLC models.

Mechanism of Action: this compound in the NSCLC Tumor Microenvironment

Neutrophil elastase, secreted by tumor-infiltrating neutrophils and some cancer cells, acts on multiple pathways to drive NSCLC progression.[3][5] It can degrade the extracellular matrix, facilitating invasion, and process membrane-bound growth factors like pro-TGF-α to their active form.[3][5] This can lead to the activation of downstream signaling cascades, such as those involving the Epidermal Growth Factor Receptor (EGFR), promoting cell proliferation, migration, and angiogenesis.[5] this compound directly inhibits NE, blocking these downstream pro-tumorigenic effects.

G cluster_TME Tumor Microenvironment cluster_CancerCell NSCLC Cell Neutrophils Tumor-Infiltrating Neutrophils NE Neutrophil Elastase (NE) Neutrophils->NE secretes IRS1 IRS-1 NE->IRS1 cleaves (intracellular) ProTGF pro-TGF-α NE->ProTGF activates to TGF-α Invasion Invasion NE->Invasion ECM degradation EGFR EGFR ProTGF->EGFR activates Proliferation Proliferation EGFR->Proliferation Angiogenesis Angiogenesis This compound This compound This compound->NE inhibits

Caption: Proposed mechanism of this compound in NSCLC.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound.

Table 1: Summary of In Vitro Efficacy of this compound

Parameter Cell Line(s) This compound Concentration Observed Effect Reference
IC₅₀ (Human NE) - 46 ± 2 nM (serum-free) 50% inhibition of NE activity [6]
IC₅₀ (Human NE) - 22.8 ± 3.3 µM (in serum) 50% inhibition of NE activity [6]
Cell Proliferation Pancreatic Carcinoma >50-100 µg/mL Significant suppression of proliferation [5]
Cell Motility Pancreatic Carcinoma <1-10 µg/mL Suppression of motility [5]
Chemotaxis Pancreatic Carcinoma 20 µg/mL Suppression of chemotaxis [5]

| Chemoinvasion | Pancreatic Carcinoma | 20 µg/mL | Suppression of chemoinvasion |[5] |

Note: While some data is from pancreatic cancer cell lines, the mechanism is relevant for designing NSCLC experiments.

Table 2: Summary of In Vivo Efficacy of this compound in Animal Models

Cancer Type Animal Model This compound Dosage Administration Route Observed Effect Reference
Lung Carcinoma SCID mice with EBC-1 xenografts 50 mg/kg/day Not specified Complete suppression of tumor growth/metastasis [3][6]
Gastric Carcinoma Nude mice xenografts 50 mg/kg/day Intraperitoneal (i.p.) Significant inhibition of tumor growth [6]

| Colorectal Cancer | Nude mice with HCT-15 xenografts| Not specified | Not specified | Inhibition of tumor growth |[7] |

Experimental Protocols

Protocol 1: In Vitro NSCLC Cell Invasion Assay (Modified Boyden Chamber)

This protocol is designed to assess the effect of this compound on the invasive potential of NSCLC cells in vitro.

Methodology:

  • Cell Culture: Culture human NSCLC cell lines (e.g., A549, H1299) in appropriate media (e.g., RPMI-1640 with 10% FBS) to sub-confluency.

  • Starvation: Serum-starve the cells for 18-24 hours prior to the assay.

  • Chamber Preparation: Use 24-well plate inserts with 8.0 µm pore size polycarbonate membranes. Coat the top of the membrane with a thin layer of Matrigel® (or a similar basement membrane extract) and allow it to solidify.

  • Cell Seeding: Harvest the starved cells and resuspend them in serum-free media containing various concentrations of this compound (e.g., 0, 1, 10, 20 µg/mL). Seed 5 x 10⁴ cells into the upper chamber of each insert.

  • Chemoattractant: Add complete media (containing 10% FBS) or a specific chemoattractant to the lower chamber.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Analysis:

    • Remove non-invading cells from the top of the membrane with a cotton swab.

    • Fix the cells that have invaded to the bottom of the membrane with methanol.

    • Stain the fixed cells with Crystal Violet or DAPI.

    • Count the number of invaded cells in several microscopic fields for each membrane.

  • Data Interpretation: Compare the number of invaded cells in this compound-treated groups to the vehicle control. A significant reduction indicates inhibition of invasion.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture & Starve NSCLC Cells C 3. Resuspend Cells in Media +/- this compound A->C B 2. Coat Boyden Chamber Insert with Matrigel D 4. Seed Cells into Upper Chamber B->D C->D E 5. Add Chemoattractant to Lower Chamber D->E F 6. Incubate for 24-48 hours E->F G 7. Remove Non-Invading Cells F->G H 8. Fix & Stain Invaded Cells G->H I 9. Count Cells & Analyze Data H->I

Caption: Workflow for the in vitro cell invasion assay.
Protocol 2: In Vivo NSCLC Xenograft Tumor Growth Study

This protocol details an animal study to evaluate the effect of this compound on NSCLC tumor growth in vivo.

Methodology:

  • Animal Model: Use 6-8 week old immunocompromised mice (e.g., SCID or nude mice).

  • Cell Implantation: Subcutaneously inject 1-5 x 10⁶ human NSCLC cells (e.g., EBC-1, A549) into the flank of each mouse.

  • Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with calipers. Randomize mice into two groups: Vehicle Control and this compound treatment.

  • Treatment Administration:

    • This compound Group: Administer this compound daily via intraperitoneal (i.p.) injection at a dose of 50 mg/kg.[6]

    • Control Group: Administer an equivalent volume of the vehicle (e.g., sterile saline).

  • Monitoring: Monitor animal health and body weight daily. Measure tumor volume 2-3 times per week using the formula: Volume = (length x width²) / 2.

  • Study Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Analysis:

    • Euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Compare the average tumor size and weight between the control and this compound-treated groups.

    • (Optional) Perform histological or molecular analysis (e.g., immunohistochemistry for proliferation markers) on the excised tumors.

G cluster_setup Setup cluster_treat Treatment & Monitoring cluster_end Endpoint Analysis A 1. Inject NSCLC Cells into Flank of SCID Mice B 2. Allow Tumors to Reach ~100 mm³ A->B C 3. Randomize Mice into Control & Treatment Groups B->C D 4. Daily i.p. Injection: Vehicle or this compound (50 mg/kg) C->D E 5. Monitor Health & Measure Tumor Volume (2-3x/week) D->E F 6. Continue for 21-28 Days E->F G 7. Euthanize & Excise Tumors F->G H 8. Measure Final Tumor Weight & Volume G->H I 9. Compare Groups & Perform Histo-analysis H->I

Caption: Workflow for the in vivo NSCLC xenograft study.

References

Application Notes and Protocols: Preclinical Evaluation of Sivelestat in Inflammatory Skin Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical investigation of Sivelestat, a selective neutrophil elastase inhibitor, in a murine model of psoriasis. The included protocols and data are derived from published studies and are intended to guide researchers in designing and executing similar experiments for the evaluation of novel anti-inflammatory compounds.

Introduction and Mechanism of Action

This compound is a potent and specific inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathophysiology of various inflammatory conditions.[1][2] Originally developed for acute lung injury, its mechanism of action holds promise for inflammatory skin diseases.[3][4] In psoriasis, a chronic immune-mediated skin disease, HNE plays a crucial role by proteolytically activating the pro-inflammatory cytokine Interleukin-36 (IL-36).[3][5] This activation triggers a cascade of inflammatory responses leading to the characteristic psoriatic plaques.[5] By inhibiting HNE, this compound blocks the activation of IL-36, thereby representing a targeted therapeutic strategy to suppress IL-36-mediated inflammation in the skin.[3][5] Furthermore, studies suggest this compound may also exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6]

cluster_0 Neutrophil cluster_1 Keratinocyte HNE Human Neutrophil Elastase (HNE) IL36_inactive Inactive pro-IL-36 HNE->IL36_inactive proteolytically cleaves IL36_active Active IL-36 IL36_inactive->IL36_active IL36R IL-36 Receptor IL36_active->IL36R binds to Inflammation Pro-inflammatory Cytokines & Chemokines IL36R->Inflammation Psoriasis Psoriatic Phenotype (Hyperkeratosis, Acanthosis) Inflammation->Psoriasis This compound This compound This compound->HNE inhibits

Caption: this compound inhibits HNE, preventing the activation of IL-36 and subsequent inflammation.

Preclinical Psoriasis Model: Imiquimod-Induced Dermatitis

A widely accepted and utilized animal model for psoriasis involves the topical application of imiquimod (IMQ) cream.[3] IMQ is a Toll-like receptor 7 (TLR7) agonist that induces a robust inflammatory response in the skin of mice, closely mimicking the key histopathological and immunological features of human plaque psoriasis, including erythema, scaling, and epidermal thickening (acanthosis).

cluster_treatments Treatment Groups (Daily Application, Days 1-10) start Day 0: BALB/c Mice (n=40) randomization Randomization (4 Groups, n=10 each) start->randomization induction Daily Topical Application of 5% Imiquimod Cream (Days 1-10) randomization->induction g1 Group 1: No Therapy (Control) g2 Group 2: 1% this compound Ointment g3 Group 3: 1% this compound Cream g4 Group 4: 1% Betamethasone evaluation Daily Dermatological Assessment (mPASI) induction->evaluation euthanasia Day 11: Euthanasia & Skin Biopsy evaluation->euthanasia analysis Histological & Immunohistochemical Analysis euthanasia->analysis end Data Analysis analysis->end

Caption: Experimental workflow for the imiquimod-induced psoriasis model.

Experimental Protocols

Protocol 1: Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice

  • Animal Model: Use inbred mice, such as the BALB/c strain.[3]

  • Acclimatization: Allow mice to acclimate for at least one week before the experiment.

  • Preparation: On Day 0, shave the dorsal skin of each mouse.

  • Induction: From Day 1 to Day 10, apply a daily topical dose of 62.5 mg of 5% imiquimod cream (e.g., Aldara®) to the shaved dorsal area.[3][7]

  • Observation: Monitor mice daily for signs of skin inflammation. A distinct psoriasiform phenotype (erythema, peeling, skin thickening) is typically established by Day 5.[7]

Protocol 2: Preparation and Topical Application of this compound Formulations

  • 1% this compound Cream:

    • Dissolve 1% powdered this compound in distilled water containing 5% DMSO at 40°C until fully dissolved.

    • Mix the solution with an equal proportion of lanoline and olive oil to form a cream.[3][7]

  • 1% this compound Ointment:

    • Mix 1% powdered this compound with Vaseline to create an ointment formulation.[3][7]

  • Application:

    • Following the application of imiquimod, apply the assigned topical treatment (this compound cream, this compound ointment, or comparator like 1% betamethasone dipropionate) to the inflamed skin area daily from Day 1 to Day 10.[3][7]

Protocol 3: Dermatological Scoring (mPASI)

  • Assessment: Clinically assess the skin lesions daily using a modified Psoriasis Area and Severity Index (mPASI).[3][5]

  • Parameters: Score erythema (redness), induration (thickness), and peeling (scaling) on a 5-point scale from 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked).[5]

  • Total Score: The total mPASI score is the sum of the scores for erythema, induration, and peeling.

Protocol 4: Histological and Immunohistochemical Analysis

  • Sample Collection: On Day 11, euthanize the mice and collect skin biopsies from the treated dorsal area.[5]

  • Histology:

    • Fix skin samples in 10% neutral buffered formalin, embed in paraffin, and section.

    • Stain sections with Hematoxylin and Eosin (H&E).

    • Measure the epidermal thickness (acanthosis) using a microscope with an ocular micrometer.

  • Immunohistochemistry (IHC):

    • Perform IHC staining on skin sections to quantify inflammatory and proliferation markers.

    • T-lymphocyte Infiltration: Use an anti-CD3 antibody to identify and count CD3+ T-cells within the dermis and epidermis.[5]

    • Cellular Proliferation: Use an anti-Ki-67 antibody to identify and count Ki-67+ proliferating keratinocytes in the basal layer of the epidermis.[5]

Summary of Preclinical Data

The efficacy of topical this compound in the imiquimod-induced psoriasis model is summarized below. Data demonstrates that this compound significantly reduces the clinical and histological signs of psoriasis, with an efficacy comparable to the potent topical corticosteroid, betamethasone dipropionate.[3][5]

Table 1: Clinical Efficacy of Topical this compound (mPASI Score)

Treatment Group mPASI Index Reduction
1% this compound Cream 50%[3][7]

| 1% this compound Ointment | 36%[3][7] |

Table 2: Histological and Immunohistochemical Efficacy of Topical this compound

Parameter Fold Reduction vs. Control Group
Epidermal Thickness 2.4 - 3.6 times lower[3][5][7]
CD3+ Cell Infiltration 1.8 - 2.2 times lower[3][5][7]

| Ki-67+ Cell Proliferation | 2.3 - 2.9 times lower[3][5][7] |

Additional Anti-inflammatory Pathway

Beyond the IL-36 pathway, this compound has been shown to inhibit the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory mediators. This suggests a broader anti-inflammatory potential.

LPS LPS IkB_P IκB Phosphorylation LPS->IkB_P NFkB_act NF-κB Activation IkB_P->NFkB_act Infl_med Inflammatory Mediators (TNF-α, IL-6, iNOS) NFkB_act->Infl_med This compound This compound This compound->IkB_P inhibits

Caption: this compound may inhibit inflammatory mediator release by blocking NF-κB activation.[6]

Conclusion

Preclinical studies robustly demonstrate that topical this compound is effective in a murine model of psoriasis. It significantly ameliorates skin inflammation, reduces epidermal thickness, and decreases the infiltration of T-lymphocytes and keratinocyte proliferation.[3][5] Its targeted mechanism of inhibiting HNE-mediated IL-36 activation presents a promising and novel therapeutic avenue for inflammatory skin diseases like psoriasis.[3] The data suggests that this compound is a strong candidate for repositioning as a first-in-class topical treatment for psoriasis.[5]

References

Sivelestat's Protective Effects in Hemorrhagic Shock Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sivelestat, a selective neutrophil elastase inhibitor, has demonstrated significant therapeutic potential in mitigating organ damage following hemorrhagic shock.[1][2] Neutrophil elastase, a serine protease released by activated neutrophils, plays a pivotal role in the pathophysiology of tissue injury by degrading extracellular matrix components and amplifying the inflammatory cascade.[3][4] By inhibiting this enzyme, this compound offers a targeted approach to protect against the multifaceted organ damage induced by severe blood loss and subsequent resuscitation. These application notes provide a comprehensive overview of this compound's protective effects, detailed experimental protocols derived from preclinical studies, and a summary of key quantitative data.

Protective Effects Across Organ Systems

This compound has been shown to confer protection in various organ systems susceptible to injury in hemorrhagic shock models. The primary mechanism involves the attenuation of the inflammatory response, reduction of neutrophil infiltration, and subsequent preservation of organ function.

Lung Injury

Hemorrhagic shock followed by resuscitation (HSR) frequently leads to acute lung injury (ALI), characterized by pulmonary edema, neutrophil sequestration, and inflammation.[1][2] Studies in rat models of HSR have shown that this compound administration significantly ameliorates lung injury.[1][2] This is evidenced by a marked improvement in pulmonary histology, a decrease in lung wet-to-dry weight ratio (an indicator of edema), and reduced myeloperoxidase (MPO) activity, which reflects neutrophil infiltration.[1][2] Furthermore, this compound treatment has been shown to suppress the expression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS).[1][2]

Kidney Injury

Acute kidney injury (AKI) is a severe complication of hemorrhagic shock. While direct studies on this compound in hemorrhagic shock-induced AKI are limited in the provided search results, its protective effects in other models of AKI, such as sepsis-induced AKI and ischemia-reperfusion injury, suggest a similar therapeutic potential.[5][6][7][8] The proposed mechanism involves the inhibition of inflammation and oxidative stress.[6]

Liver Injury

The liver is another organ vulnerable to damage during hemorrhagic shock. This compound has been shown to be protective in models of liver ischemia-reperfusion injury, a key component of the damage in hemorrhagic shock.[9][10] It reduces serum levels of liver enzymes, ameliorates hepatocellular damage, and decreases neutrophil infiltration.[9][10]

Intestinal Injury

The gastrointestinal system is also susceptible to injury following hemorrhagic shock. This compound has been reported to improve gastrointestinal dysfunction in sepsis, a condition with overlapping pathophysiology involving systemic inflammation.[11]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in hemorrhagic shock and related models.

Table 1: Effects of this compound on Lung Injury Parameters in a Rat Hemorrhagic Shock Model

ParameterHemorrhagic Shock + VehicleHemorrhagic Shock + this compoundReference
Lung Wet-to-Dry (W/D) RatioIncreasedSignificantly Decreased[1][2]
Myeloperoxidase (MPO) ActivityIncreasedSignificantly Decreased[1][2]
TNF-α Gene ExpressionIncreasedSignificantly Decreased[1][2]
iNOS Gene ExpressionIncreasedSignificantly Decreased[1][2]
NF-κB DNA Binding ActivityIncreasedSignificantly Decreased[1][2]
ICAM-1 ExpressionEnhancedSignificantly Decreased[1][2]

Table 2: Effects of this compound on Liver and Kidney Injury Markers in Related Models

OrganModelParameterControl/VehicleThis compoundReference
LiverIschemia-ReperfusionSerum ALTIncreasedSignificantly Decreased[9]
LiverIschemia-ReperfusionNeutrophil InfiltrationIncreasedSignificantly Decreased[9][10]
KidneySepsisSerum CreatinineIncreasedSignificantly Decreased[6]
KidneySepsisBlood Urea Nitrogen (BUN)IncreasedSignificantly Decreased[6]
KidneyIschemia-ReperfusionHistological DamageSevereReduced[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's effects in hemorrhagic shock models.

Protocol 1: Rat Model of Hemorrhagic Shock and Resuscitation

Objective: To induce hemorrhagic shock and subsequent resuscitation in rats to study the protective effects of this compound on organ injury.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane or pentobarbital)

  • Catheters (for arterial and venous access)

  • Pressure transducer and monitoring system

  • Syringes and collection tubes for blood withdrawal

  • This compound (Ono Pharmaceutical)

  • Vehicle (e.g., normal saline)

  • Resuscitation fluid (shed blood)

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the procedure.

  • Cannulate the femoral artery for continuous monitoring of mean arterial pressure (MAP) and for blood withdrawal.

  • Cannulate the femoral vein for drug administration and fluid resuscitation.

  • Allow the animal to stabilize for a period (e.g., 20 minutes) after catheterization.

  • Induce hemorrhagic shock by withdrawing blood from the femoral artery to lower and maintain the MAP at a specific level (e.g., 30-40 mmHg) for a defined period (e.g., 60 minutes).[1][2]

  • At the end of the shock period, initiate resuscitation by reinfusing the shed blood over a set duration.

  • Administer this compound or vehicle at the start of resuscitation. A common dosing regimen is an intravenous bolus injection (e.g., 10 mg/kg) followed by a continuous infusion (e.g., 10 mg/kg/h for 60 minutes).[1][2]

  • Monitor physiological parameters (MAP, heart rate) throughout the experiment.

  • At the end of the experiment (e.g., 2-4 hours post-resuscitation), euthanize the animal and collect tissue samples (e.g., lung, kidney, liver) for further analysis.

Protocol 2: Assessment of Lung Injury

Objective: To quantify the extent of lung injury following hemorrhagic shock and this compound treatment.

Methods:

  • Lung Wet-to-Dry Weight (W/D) Ratio:

    • Excise the right lung and record its wet weight.

    • Dry the lung in an oven at 60°C for 72 hours until a constant weight is achieved (dry weight).

    • Calculate the W/D ratio as an index of pulmonary edema.[1][2]

  • Myeloperoxidase (MPO) Activity Assay:

    • Homogenize a portion of the lung tissue in a suitable buffer.

    • Centrifuge the homogenate and discard the supernatant.

    • Resuspend the pellet and subject it to sonication and freeze-thaw cycles to extract MPO.

    • Measure MPO activity spectrophotometrically by observing the H₂O₂-dependent oxidation of a substrate (e.g., o-dianisidine). MPO activity is an indicator of neutrophil infiltration.[1][2]

  • Histological Examination:

    • Fix lung tissue in 10% formalin and embed in paraffin.

    • Section the tissue and stain with hematoxylin and eosin (H&E).

    • Examine the sections under a microscope for evidence of lung injury, such as alveolar congestion, hemorrhage, thickening of the alveolar wall, and inflammatory cell infiltration.[12]

  • Gene Expression Analysis (RT-PCR):

    • Extract total RNA from lung tissue.

    • Perform reverse transcription to synthesize cDNA.

    • Use quantitative real-time PCR (qPCR) to measure the mRNA expression levels of inflammatory mediators like TNF-α and iNOS.[1][2]

Signaling Pathways

This compound exerts its protective effects by modulating key inflammatory signaling pathways that are activated during hemorrhagic shock.

NF-κB Signaling Pathway

Hemorrhagic shock and resuscitation trigger the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which upregulates the expression of numerous pro-inflammatory genes.[1][2] this compound has been shown to inhibit the DNA binding activity of NF-κB, thereby suppressing the downstream inflammatory cascade.[1][2]

NFkB_Pathway cluster_HSR Hemorrhagic Shock / Resuscitation cluster_this compound This compound Intervention cluster_Cellular Cellular Response HSR HSR NE Neutrophil Elastase HSR->NE Activates Neutrophils This compound This compound This compound->NE Inhibits IKK IKK Activation NE->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Activation IkB->NFkB Releases Genes Pro-inflammatory Gene Expression (TNF-α, iNOS, ICAM-1) NFkB->Genes Translocates to Nucleus Injury Organ Injury Genes->Injury

Caption: this compound inhibits NF-κB activation.

TLR4/Myd88 Signaling Pathway

Toll-like receptor 4 (TLR4) signaling is implicated in the inflammatory response to tissue damage. This compound has been shown to suppress the TLR4/Myd88/NF-κB pathway in models of ischemia-reperfusion injury, which is relevant to hemorrhagic shock.[7][8]

TLR4_Pathway cluster_HSR Hemorrhagic Shock / Resuscitation cluster_this compound This compound Intervention cluster_Cellular Cellular Signaling HSR HSR (DAMPs Release) NE Neutrophil Elastase HSR->NE Activates Neutrophils TLR4 TLR4 HSR->TLR4 Activates This compound This compound This compound->NE Inhibits NE->TLR4 Potentiates Myd88 Myd88 TLR4->Myd88 NFkB NF-κB Activation Myd88->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Injury Organ Injury Cytokines->Injury

Caption: this compound modulates TLR4 signaling.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is involved in cell survival and inflammation. In some models of acute lung injury, this compound has been shown to inhibit this pathway, leading to reduced inflammation and apoptosis.[13]

PI3K_Pathway cluster_HSR Hemorrhagic Shock / Resuscitation cluster_this compound This compound Intervention cluster_Cellular Cellular Signaling HSR HSR PI3K PI3K HSR->PI3K Activates This compound This compound This compound->PI3K AKT AKT This compound->AKT mTOR mTOR This compound->mTOR Inhibits PI3K->AKT AKT->mTOR Inflammation Inflammation & Apoptosis mTOR->Inflammation Injury Organ Injury Inflammation->Injury

Caption: this compound inhibits PI3K/AKT/mTOR pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a hemorrhagic shock model.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Procedure Hemorrhagic Shock Procedure cluster_Treatment Treatment Groups cluster_Analysis Post-Mortem Analysis AnimalModel Animal Model (e.g., Sprague-Dawley Rat) Anesthesia Anesthesia AnimalModel->Anesthesia Cannulation Arterial & Venous Cannulation Anesthesia->Cannulation Stabilization Stabilization Period Cannulation->Stabilization Shock Induce Hemorrhagic Shock (MAP 30-40 mmHg for 60 min) Stabilization->Shock Resuscitation Resuscitation (Shed Blood Reinfusion) Shock->Resuscitation SivelestatGroup This compound Administration (e.g., 10 mg/kg bolus + infusion) Resuscitation->SivelestatGroup VehicleGroup Vehicle Control Resuscitation->VehicleGroup TissueCollection Tissue Collection (Lung, Kidney, Liver) SivelestatGroup->TissueCollection VehicleGroup->TissueCollection WD_Ratio Lung W/D Ratio TissueCollection->WD_Ratio MPO MPO Activity TissueCollection->MPO Histo Histology (H&E) TissueCollection->Histo qPCR Gene Expression (qPCR) TissueCollection->qPCR

Caption: Workflow for this compound efficacy testing.

Conclusion

This compound demonstrates considerable promise as a therapeutic agent for mitigating organ damage in the context of hemorrhagic shock. Its targeted inhibition of neutrophil elastase effectively downregulates key inflammatory pathways, leading to reduced tissue injury and preserved organ function in preclinical models. The protocols and data presented here provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and develop novel treatments for hemorrhagic shock.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sivelestat
Reactant of Route 2
Reactant of Route 2
Sivelestat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.